Ethoxytriethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139853. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDZTPFNSXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073127 | |
| Record name | Ethoxytriethylsilane | |
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Molecular Weight |
160.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-67-1 | |
| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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Foundational & Exploratory
What are the chemical properties of Ethoxytriethylsilane?
An In-depth Technical Guide to the Chemical Properties of Ethoxytriethylsilane
For researchers, scientists, and drug development professionals, a deep understanding of reagent properties is fundamental to innovation. This compound (CAS No. 597-67-1), a member of the monoalkoxysilane family, is a versatile compound whose chemical behavior is pivotal in various synthetic and material science applications. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and characterization, offering field-proven insights into its handling and application.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₂₀OSi, possesses a central silicon atom bonded to three ethyl groups, imparting significant steric bulk, and one ethoxy group, which is the primary site of its characteristic reactivity.[1][2] This structure dictates its physical and chemical nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | ethoxy(triethyl)silane | [3] |
| CAS Number | 597-67-1 | [2] |
| Molecular Formula | C₈H₂₀OSi | [1][2] |
| Molecular Weight | 160.33 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 154-155.6 °C at 760 mmHg | [2][4] |
| Density | ~0.816 g/cm³ | [4] |
| Flash Point | 36 °C (96.8 °F) | [2] |
| Refractive Index | ~1.41 |
| Moisture Sensitivity | Moisture sensitive |[5] |
Core Reactivity: The Si-O-C Linkage
The chemical behavior of this compound is dominated by the reactivity of its silicon-ethoxy (Si-O-C) bond. This bond is susceptible to cleavage, primarily through hydrolysis, which serves as the gateway to its most common applications.
Hydrolysis: Formation of Triethylsilanol
The cornerstone of this compound's reactivity is its hydrolysis in the presence of water, which cleaves the ethoxy group to form triethylsilanol (Et₃SiOH) and ethanol.[6] This reaction is the initial and often rate-determining step in processes like sol-gel synthesis or surface modification.[7]
The rate and mechanism of hydrolysis are highly dependent on the reaction conditions, particularly pH.[6][7]
-
Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[6][7] This mechanism is generally faster than hydrolysis under neutral or basic conditions.[7]
-
Base-Catalyzed Hydrolysis (pH > 7): In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxide.[7] While hydrolysis occurs, basic conditions significantly promote the subsequent condensation reaction.[6]
The stability of silyl ethers, and by extension alkoxysilanes, is largely dictated by the steric bulk of the substituents on the silicon atom.[8][9] The three ethyl groups in this compound offer moderate steric hindrance, making it more stable towards hydrolysis than smaller analogs like ethoxytrimethylsilane, but less stable than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers.[8][10]
Condensation: Formation of Siloxanes
Following hydrolysis, the newly formed, reactive triethylsilanol molecules can undergo condensation with each other to form hexaethyldisiloxane and water. This process creates a stable siloxane bond (Si-O-Si).[6][7] The rate of condensation is also heavily influenced by pH, temperature, and concentration.[6]
Reaction Scheme:
-
Hydrolysis: Et₃Si-OEt + H₂O ⇌ Et₃Si-OH + EtOH
-
Condensation: 2 Et₃Si-OH ⇌ Et₃Si-O-SiEt₃ + H₂O
This two-step process is fundamental to applications where a polysiloxane network is desired.[7]
Spectroscopic Characterization
A comprehensive understanding of a molecule requires thorough spectroscopic analysis. The expected spectral data for this compound are crucial for its identification and purity assessment.[11][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -O-CH₂ -CH₃ (quartet) | ~3.7 ppm |
| -Si-(CH₂ -CH₃)₃ (quartet) | ~0.9 ppm | |
| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |
| -Si-(CH₂-CH₃ )₃ (triplet) | ~0.6 ppm | |
| ¹³C NMR | -O-CH₂ -CH₃ | ~58 ppm |
| -O-CH₂-CH₃ | ~18 ppm | |
| -Si-CH₂ -CH₃ | ~7 ppm | |
| -Si-CH₂-CH₃ | ~8 ppm | |
| FTIR | C-H stretch | 2800-3000 cm⁻¹ |
| Si-O-C asymmetric stretch | ~1080 cm⁻¹ (strong, broad) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 160 |
| [M-CH₃]⁺ | m/z 145 |
| | [M-CH₂CH₃]⁺ | m/z 131 |
Note: Predicted values are based on general principles of NMR, IR, and MS spectroscopy and data from similar alkoxysilane compounds.[11][13][14]
Experimental Protocols
Protocol: Real-Time Monitoring of Hydrolysis via ATR-FTIR
This protocol allows for the in-situ study of the hydrolysis of this compound by monitoring changes in the infrared spectrum over time.[6][7]
Materials:
-
This compound
-
Ethanol (as co-solvent)
-
Deionized water
-
Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Methodology:
-
System Preparation: Ensure the ATR crystal is clean and dry. Record a background spectrum.
-
Solution Preparation: In a vial, prepare a solution of this compound in ethanol (e.g., 5% v/v). In a separate container, prepare the desired ethanol/water mixture (e.g., 95:5 v/v).
-
Reaction Initiation: Add the catalyst to the ethanol/water mixture. Combine this mixture with the this compound solution and mix thoroughly to start the reaction.
-
Data Acquisition: Immediately place an aliquot of the reacting solution onto the ATR crystal.
-
Time-Resolved Analysis: Acquire IR spectra at regular intervals (e.g., every 60 seconds) for a designated period.
-
Data Analysis: Monitor the decrease in the intensity of the characteristic Si-O-C peak (~1080 cm⁻¹) and the corresponding increase in the broad O-H stretch of the silanol product (~3200-3600 cm⁻¹) and ethanol.[7] Plotting the peak intensity changes over time allows for the determination of reaction kinetics.
Applications in Synthesis
While primarily a precursor for materials via hydrolysis and condensation, this compound is related to other key synthetic reagents.
-
Precursor to Silyl Ethers: Like other alkoxysilanes, it can be used to form silyl ethers, which serve as robust protecting groups for alcohols in multi-step organic synthesis.[8][15] The triethylsilyl (TES) group is more stable than the trimethylsilyl (TMS) group but is readily cleaved by fluoride sources (like TBAF) or acidic conditions.[15][16]
-
Relation to Triethylsilane: this compound can be considered a precursor or an oxidized form of triethylsilane (Et₃SiH).[17] Triethylsilane is a widely used mild reducing agent, particularly for ionic hydrogenations when paired with a strong acid.[18][19][20]
Safety and Handling
This compound is a flammable liquid and vapor.[21] It is also moisture-sensitive, and contact with water will initiate the hydrolysis process, releasing ethanol.[5]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[22] Ground and bond containers during transfer to prevent static discharge.[22][23]
-
Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.[23]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as acids.[5][21]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[23] For eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move the person to fresh air.[23]
Conclusion
This compound is a valuable organosilicon compound whose chemical properties are centered on the reactivity of its Si-O-C bond. Its susceptibility to controlled hydrolysis and subsequent condensation makes it a key building block in materials science. For synthetic chemists, the triethylsilyl moiety it provides is a moderately stable protecting group, offering a balance between robustness and ease of cleavage. A thorough understanding of its reactivity, guided by spectroscopic analysis and safe handling protocols, is essential for leveraging its full potential in research and development.
References
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- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. nbinno.com [nbinno.com]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. Triethylsilane - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 21. This compound | 597-67-1 | TCI AMERICA [tcichemicals.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Ethoxytriethylsilane (CAS 597-67-1): Properties, Applications, and Protocols for the Modern Chemist
Abstract
Ethoxytriethylsilane, registered under CAS number 597-67-1, is an organosilicon compound of significant utility in synthetic organic chemistry.[1][2][3] While it serves as a stable and manageable precursor, its primary value lies in its role in the introduction of the triethylsilyl (TES) protecting group, a cornerstone strategy in the multi-step synthesis of complex molecules, particularly within drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, core applications, and detailed, field-tested protocols. We will explore the causality behind its reactivity, its relationship to the versatile reducing agent triethylsilane, and the practical considerations for its safe and effective use in a research setting.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a moisture-sensitive, flammable liquid that requires careful handling.[1][4]
Physical and Chemical Properties
The key quantitative data for this compound are summarized below, providing at-a-glance information critical for experimental design.
| Property | Value | Source(s) |
| CAS Number | 597-67-1 | [1][3][5][6] |
| Molecular Formula | C₈H₂₀OSi | [1][3][6] |
| Molecular Weight | 160.33 g/mol | [1][3][6] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 154-156 °C | [4][6] |
| Density | 0.816 g/cm³ (at 20°C) | [4][7] |
| Refractive Index | ~1.414 | [4][7] |
| Flash Point | 36 °C | [4][6] |
| Sensitivity | Moisture Sensitive | [4][7] |
Safety & Handling
As a flammable and irritant compound, adherence to safety protocols is mandatory.
-
GHS Hazard Statements : H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures :
-
P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P233 : Keep container tightly closed.
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage : Store in a cool, well-ventilated place under an inert gas atmosphere.[4]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.
-
Spectroscopic Characterization
While raw spectral data is lot-specific, the expected spectroscopic profile of this compound can be reliably predicted based on its molecular structure. This theoretical data serves as a crucial reference for identity confirmation and purity assessment.[8][9][10]
-
¹H NMR : The proton NMR spectrum is expected to show two characteristic multiplets corresponding to the ethyl groups attached to the silicon atom and a quartet and triplet for the ethoxy group. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR : The carbon NMR would display distinct signals for the methylene and methyl carbons of the triethylsilyl moiety and the ethoxy group.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong C-H stretching vibrations around 2800-3000 cm⁻¹. A key feature would be the strong Si-O-C stretching band. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of a pure, unhydrolyzed sample.[8][9]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl and ethoxy radicals, which is characteristic of silicon compounds.[8][10]
The Central Role in Synthesis: A Gateway to Triethylsilyl Ethers
The primary application of alkoxysilanes like this compound is in the formation of silyl ethers, one of the most widely used classes of protecting groups for alcohols in modern organic synthesis.[11][12][13]
The "Why": Causality of Alcohol Protection
In multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs), the acidic proton of an alcohol's hydroxyl group can interfere with many common reactions.[14][15][16] For instance, strongly basic reagents like Grignard or organolithium reagents would be quenched by an acid-base reaction with an unprotected alcohol, preventing the desired carbon-carbon bond formation.[11][17]
The strategy of protection involves temporarily converting the reactive alcohol into a non-reactive silyl ether.[17] The triethylsilyl (TES) group is sterically hindered enough to be stable to a wide range of reaction conditions (e.g., strong bases, nucleophiles, many oxidizing and reducing agents) yet can be selectively removed under mild conditions, typically with a fluoride source or acid.[12][17]
Caption: General workflow for alcohol protection using a silyl ether.
The "How": Mechanism of Silylation
The formation of a triethylsilyl ether from an alcohol proceeds via a nucleophilic attack on the silicon atom. While this compound can be used, the reaction is more commonly performed with the more reactive triethylsilyl chloride (TES-Cl) in the presence of a non-nucleophilic base like triethylamine or imidazole. The base deprotonates the alcohol, forming a more potent alkoxide nucleophile, and also neutralizes the HCl byproduct. The mechanism is analogous to an Sₙ2 reaction.[17] The silicon atom, being larger than carbon, is less sterically hindered and more susceptible to this type of attack.[17]
Caption: Mechanism of TES ether formation using TES-Cl and a base.
Relationship to Triethylsilane (Et₃SiH): A Mild Reducing Agent
This compound is structurally and synthetically linked to triethylsilane ((C₂H₅)₃SiH), a versatile and mild reducing agent.[18] Triethylsilane is renowned for its ability to perform chemoselective reductions, often activated by a Lewis or Brønsted acid, in a process known as ionic hydrogenation.[19] Its applications are highly relevant to drug development professionals.
Key Reductions with Triethylsilane:
-
Carbonyls to Alcohols/Alkanes : Reduces aldehydes and ketones to alcohols.[20][21]
-
Reductive Etherification : A one-pot conversion of ketones or aldehydes to ethers in the presence of an alcohol.[19]
-
Deprotection : Effective for cleaving certain protecting groups, such as benzyl ethers.[20]
-
Hydrosilylation : Used in metal-catalyzed additions of the Si-H bond across double and triple bonds.[18][22]
Understanding the utility of triethylsilane provides a broader context for the importance of its precursors, like this compound, in the landscape of organosilicon chemistry.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.
Protocol 1: Protection of a Primary Alcohol with a Triethylsilyl (TES) Group
This protocol details the standard procedure for converting a primary alcohol to its corresponding TES ether using the more common and reactive triethylsilyl chloride, a transformation for which this compound is a direct precursor.
Objective: To protect the primary hydroxyl group of benzyl alcohol as a triethylsilyl ether to prevent interference in a subsequent hypothetical Grignard reaction.
Materials:
-
Benzyl alcohol
-
Triethylsilyl chloride (TES-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Place the flask under an inert atmosphere (N₂ or Ar).
-
Causality: Anhydrous conditions are critical as silyl halides and the resulting silyl ethers are sensitive to moisture, which can lead to hydrolysis and reduced yield.
-
-
Addition of Base: Add imidazole (1.5 equiv) to the solution and stir until it is fully dissolved.
-
Causality: Imidazole acts as a base to deprotonate the alcohol, creating the more nucleophilic alkoxide. It also serves as a scavenger for the HCl generated during the reaction. It is often preferred over triethylamine for silylations due to its catalytic effect.
-
-
Silylation: Cool the solution to 0 °C using an ice bath. Add triethylsilyl chloride (1.2 equiv) dropwise via syringe over 5-10 minutes.
-
Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction. A slight excess of the silylating agent ensures complete conversion of the alcohol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Causality: The aqueous wash removes the imidazole hydrochloride salt and any remaining base.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for this product.
-
-
Analysis: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. Confirm the structure of the product, benzyl(triethylsilyloxy)methane, using NMR and IR spectroscopy.
Protocol 2: Acid-Catalyzed Reductive Etherification of Cyclohexanone using Triethylsilane
This protocol demonstrates a key application of triethylsilane, a close relative of the title compound, showcasing the power of ionic hydrogenation.
Objective: To synthesize ethoxycyclohexane from cyclohexanone and ethanol in a one-pot reaction.
Materials:
-
Cyclohexanone
-
Triethylsilane (Et₃SiH)
-
Ethanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equiv) in anhydrous DCM. Add an excess of anhydrous ethanol (5.0 equiv), which acts as both reactant and solvent.
-
Addition of Silane: Add triethylsilane (1.5 equiv) to the stirred solution.
-
Causality: A stoichiometric excess of the hydride donor ensures the complete reduction of the intermediate oxonium ion.
-
-
Initiation: Cool the mixture to 0 °C. Slowly add trifluoroacetic acid (2.0 equiv) dropwise.
-
Causality: The strong acid (TFA) protonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol to form a hemiacetal. Further protonation and loss of water generates an oxocarbenium ion, which is the species that is ultimately reduced by triethylsilane.[19] The reaction can be exothermic.
-
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the mixture with DCM.
-
Causality: The basic wash neutralizes the strong trifluoroacetic acid.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography to yield ethoxycyclohexane.
Conclusion
This compound is more than a mere chemical intermediate; it is a key enabler in the sophisticated art of organic synthesis. Its primary role as a precursor for the triethylsilyl protecting group makes it an invaluable tool for medicinal chemists and researchers focused on constructing complex molecular architectures. By understanding its properties, reactivity, and the broader context of its relationship with other organosilanes like triethylsilane, scientists can leverage this reagent to navigate challenging synthetic pathways with greater precision and efficiency. The protocols and mechanistic insights provided herein serve as a practical guide to harnessing its full potential in the laboratory.
References
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An In-depth Technical Guide to the Molecular Structure of Ethoxytriethylsilane
Introduction
Ethoxytriethylsilane, a member of the trialkylsilyl ether family, is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique molecular structure, characterized by a central silicon atom bonded to three ethyl groups and an ethoxy group, imparts a balance of reactivity and stability that is highly valued by researchers and drug development professionals. This guide provides a comprehensive exploration of the molecular architecture of this compound, delving into its electronic configuration, geometric parameters, and the spectroscopic signatures that define its identity. A detailed, field-proven protocol for its synthesis and characterization is also presented, underscoring the practical application of this fundamental knowledge.
Molecular Structure and Bonding
The molecular formula of this compound is C8H20OSi, with a molecular weight of approximately 160.33 g/mol .[1] The central silicon atom is covalently bonded to three ethyl groups (-CH2CH3) and one ethoxy group (-OCH2CH3), resulting in a tetrahedral geometry around the silicon center. This arrangement is a consequence of the sp3 hybridization of the silicon atom. The Si-C and Si-O bonds are highly covalent, with the electronegativity difference between silicon (1.90) and carbon (2.55) and oxygen (3.44) leading to significant bond polarity. The Si-O bond, in particular, possesses a substantial ionic character, which is a key determinant of the chemical reactivity of silyl ethers.
Stereoelectronic Effects and Conformational Analysis
The ethyl groups attached to the silicon atom are not static; they exhibit rotational freedom around the Si-C bonds. This leads to a multitude of possible conformations. However, steric hindrance between the bulky ethyl groups influences the preferred spatial arrangement, favoring staggered conformations to minimize van der Waals strain. The interplay of steric and electronic effects governs the overall stability and reactivity of the molecule. The electron-donating nature of the ethyl groups increases the electron density on the silicon atom, which can influence its Lewis acidity and the reactivity of the Si-O bond.
Spectroscopic Characterization
The elucidation of the molecular structure of this compound relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of this compound in solution.[2][3]
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms present in the molecule. The ethoxy group exhibits a characteristic quartet for the methylene protons (-O-CH2-CH3) and a triplet for the methyl protons (-O-CH2-CH3), arising from spin-spin coupling with the adjacent protons. The ethyl groups attached to the silicon atom also show a quartet for the methylene protons (-Si-CH2-CH3) and a triplet for the methyl protons (-Si-CH2-CH3). The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms, with protons closer to the oxygen atom appearing further downfield.[4][5]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[6][7] this compound will display four distinct signals corresponding to the two different methylene carbons and the two different methyl carbons of the ethoxy and triethylsilyl moieties.
-
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilicon compounds. This compound will exhibit a single resonance in the ²⁹Si NMR spectrum, and its chemical shift provides valuable information about the electronic environment of the silicon atom.
| NMR Data for this compound | |
| Nucleus | Typical Chemical Shift (ppm) |
| ¹H | -CH₂- (ethoxy): ~3.6 (quartet)-CH₃ (ethoxy): ~1.2 (triplet)-CH₂- (ethylsilyl): ~0.6 (quartet)-CH₃ (ethylsilyl): ~0.9 (triplet) |
| ¹³C | -CH₂- (ethoxy): ~58-CH₃ (ethoxy): ~18-CH₂- (ethylsilyl): ~7-CH₃ (ethylsilyl): ~7 |
| ²⁹Si | A single resonance is expected, with the specific shift dependent on the solvent and standard. |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic "fingerprint" for the compound.[8][9] The IR spectrum of this compound is dominated by several key absorption bands:
-
Si-O-C Stretching: A strong and prominent band is observed in the region of 1110-1000 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the Si-O-C linkage. This is often the most intense peak in the spectrum.
-
C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the ethyl and ethoxy groups are found just below 3000 cm⁻¹.
-
C-H Bending: Vibrations associated with the bending of C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).
| Characteristic IR Absorption Peaks for this compound | |
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-O-C Stretch | 1110 - 1000 (Strong) |
| C-H Stretch (sp³) | 2990 - 2850 (Strong) |
| CH₂ Bend | ~1460 (Medium) |
| CH₃ Bend | ~1380 (Medium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways involve the cleavage of the Si-C and Si-O bonds, leading to characteristic fragment ions.
Reactivity and Applications
The triethylsilyl (TES) group is a widely utilized protecting group for alcohols in organic synthesis due to its moderate stability. It is more stable than the trimethylsilyl (TMS) group but less sterically hindered and more readily cleaved than the tert-butyldimethylsilyl (TBDMS) group. The reactivity of this compound is primarily centered around the Si-O bond.
Hydrolysis
In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to form triethylsilanol and ethanol. This reaction is a fundamental process in sol-gel chemistry. The mechanism involves the nucleophilic attack of water on the silicon atom.
Experimental Protocol: Synthesis and Characterization of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound from chlorotriethylsilane and ethanol, a method analogous to the Williamson ether synthesis.[1]
Materials and Reagents
-
Chlorotriethylsilane (TESCl)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Synthesis Procedure
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous ethanol (1.0 equivalent) and a suitable anhydrous base like triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) dissolved in an anhydrous solvent such as diethyl ether or DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chlorotriethylsilane: Add chlorotriethylsilane (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).
Caption: Experimental workflow for the synthesis and characterization of this compound.
Safety Considerations
Chlorotriethylsilane is a corrosive and flammable liquid that reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The synthesis should be performed under anhydrous conditions to prevent the hydrolysis of the starting material and product.
Conclusion
The molecular structure of this compound is defined by its tetrahedral silicon center and the interplay of steric and electronic effects of its ethyl and ethoxy substituents. This structure is readily elucidated through a combination of NMR and IR spectroscopy, and mass spectrometry. A robust and reliable synthesis can be achieved through the reaction of chlorotriethylsilane with ethanol in the presence of a base. A thorough understanding of its molecular architecture and reactivity is paramount for its effective application in the fields of organic synthesis and materials science, enabling researchers and drug development professionals to harness its unique properties for the creation of novel molecules and materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrium Values for the Si-H Bond Length and Equilibrium Structures of Silyl Iodide and Halosilylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Purification of Ethoxytriethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethoxytriethylsilane in Modern Chemistry
This compound ((C₂H₅)₃SiOC₂H₅), a member of the alkoxysilane family, is a versatile reagent in organic synthesis and materials science. Its utility stems from the presence of a hydrolytically sensitive silicon-oxygen bond, which allows it to act as a protecting group for alcohols, a precursor for silicate materials, and a component in the formulation of various silicon-based polymers and resins. A thorough understanding of its synthesis and purification is paramount for ensuring high-purity material, which is critical for reproducible and reliable outcomes in research and development.
This guide provides a comprehensive overview of the synthesis of this compound from triethylchlorosilane and ethanol, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and rigorous purification techniques. Furthermore, it outlines key analytical methods for assessing the purity of the final product, ensuring it meets the stringent requirements for its various applications.
Synthesis of this compound: A Nucleophilic Substitution Approach
The most common and efficient method for synthesizing this compound is the reaction of triethylchlorosilane with ethanol. This reaction proceeds via a nucleophilic substitution at the silicon center, where the oxygen atom of ethanol attacks the electrophilic silicon atom of triethylchlorosilane, displacing the chloride ion.
Reaction Mechanism:
The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization is crucial as it drives the reaction to completion by preventing the reverse reaction and avoiding potential acid-catalyzed side reactions.
The overall reaction can be represented as:
(C₂H₅)₃SiCl + C₂H₅OH + (C₂H₅)₃N → (C₂H₅)₃SiOC₂H₅ + (C₂H₅)₃N·HCl
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Triethylchlorosilane | >98% purity |
| Anhydrous Ethanol | 200 proof |
| Triethylamine | >99% purity, freshly distilled |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Brine | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | |
| Round-bottom flask with stir bar | |
| Dropping funnel | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Fractional distillation apparatus |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place anhydrous ethanol (1.1 equivalents) and freshly distilled triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Triethylchlorosilane: Cool the flask in an ice bath. Add triethylchlorosilane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred ethanol-triethylamine solution over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
Purification of this compound by Fractional Distillation
The crude this compound obtained after workup is purified by fractional distillation to remove any remaining starting materials, byproducts, and residual solvent.[1][2][3]
Experimental Protocol: Fractional Distillation
Equipment:
| Equipment | Specifications |
| Round-bottom flask | Sized appropriately for the volume of crude product |
| Fractionating column | Vigreux or packed column |
| Distillation head with thermometer | |
| Condenser | |
| Receiving flasks | |
| Heating mantle | |
| Vacuum source (optional) | For reduced pressure distillation |
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Heat the crude this compound in the round-bottom flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the boiling point of this compound, which is approximately 155°C at atmospheric pressure. Discard any initial lower-boiling fractions, which may contain residual solvent.
-
Purity Check: The purity of the collected fractions should be assessed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Yield and Purity:
With careful execution of the synthesis and purification steps, a yield of 80-90% of this compound with a purity of >98% can be expected.
Purity Assessment: Ensuring Quality and Reliability
The purity of the synthesized this compound should be rigorously assessed to ensure it is suitable for its intended application. The two most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Gas Chromatography (GC)
GC is an excellent technique for separating and quantifying volatile impurities.
Typical GC Conditions:
| Parameter | Value |
| Column | A non-polar capillary column (e.g., DB-1 or equivalent) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, ramp to 250°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying any proton- or carbon-containing impurities.[6][7]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~3.6 | Quartet | 2H |
| -Si-(CH₂-CH₃)₃ | ~0.6 | Quartet | 6H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |
| -Si-(CH₂-CH₃)₃ | ~0.9 | Triplet | 9H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| -O-CH₂- | ~58 |
| -Si-CH₂- | ~7 |
| -O-CH₂-CH₃ | ~18 |
| -Si-CH₂-CH₃ | ~7 |
Safety Considerations
-
Triethylchlorosilane is a corrosive and flammable liquid that reacts with moisture to produce HCl gas. It should be handled in a fume hood with appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. It should also be handled in a fume hood.
-
Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.
Conclusion
The synthesis and purification of this compound via the reaction of triethylchlorosilane and ethanol is a robust and efficient method. Careful attention to experimental details, particularly the exclusion of moisture and the efficient neutralization of the HCl byproduct, is key to achieving a high yield of pure product. Rigorous purification by fractional distillation and subsequent purity verification by GC and NMR are essential steps to ensure the quality of the final product for its diverse applications in chemical synthesis and materials science.
References
Ethoxytriethylsilane 1H NMR and 13C NMR spectral data
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethoxytriethylsilane
Introduction
This compound (CAS No. 597-67-1), a member of the organosilane family, serves as a valuable compound in various chemical syntheses.[1] Its structure, featuring a central silicon atom bonded to three ethyl groups and an ethoxy group, presents a clear and instructive model for nuclear magnetic resonance (NMR) analysis. NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample.[2] For professionals in research and drug development, a thorough understanding of the NMR spectra of compounds like this compound is fundamental for structural verification, purity assessment, and reaction monitoring.
This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the principles discussed herein are designed to be both instructive and practically applicable, explaining the causal relationships between molecular structure and spectral output.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is primarily affected by the electronegativity of neighboring atoms like oxygen and silicon.[3] Protons closer to the electronegative oxygen atom are "deshielded" and appear at a lower field (higher ppm value), while those further away are more "shielded" and appear at a higher field (lower ppm value).[4][5]
The splitting pattern, or multiplicity, of each signal is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. This spin-spin coupling provides crucial information about the connectivity of the atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| Hᵃ | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Shielded alkyl protons, split into a triplet by the two adjacent Hᵇ protons (n=2, 2+1=3). |
| Hᵇ | -O-CH₂-CH₃ | ~3.7 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen atom.[6] Split into a quartet by the three adjacent Hᵃ protons (n=3, 3+1=4). |
| Hᶜ | -Si-CH₂-CH₃ | ~0.6 | Quartet (q) | 6H | Shielded by the electropositive silicon atom. Split into a quartet by the three adjacent Hᵈ protons (n=3, 3+1=4). |
| Hᵈ | -Si-CH₂-CH₃ | ~0.9 | Triplet (t) | 9H | Shielded alkyl protons, split into a triplet by the two adjacent Hᶜ protons (n=2, 2+1=3). |
Predicted ¹³C NMR Spectrum Analysis
Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is statistically insignificant, resulting in a spectrum where each unique carbon atom typically appears as a single line (singlet) under standard proton-decoupled conditions.[7] The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[8] The positions of these signals are similarly influenced by the electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Cᵃ | -O-CH₂-C H₃ | ~18 | Standard shielded sp³ carbon in an alkyl chain. |
| Cᵇ | -O-C H₂-CH₃ | ~58 | Deshielded by the directly attached electronegative oxygen atom. |
| Cᶜ | -Si-C H₂-CH₃ | ~7 | Shielded sp³ carbon directly attached to the silicon atom. |
| Cᵈ | -Si-CH₂-C H₃ | ~8 | Standard shielded sp³ carbon in an alkyl chain. |
Molecular Structure and NMR Correlations
Visualizing the molecular structure is key to understanding the origin of the NMR signals. The following diagram illustrates the structure of this compound with each unique proton and carbon environment labeled according to the assignments in Tables 1 and 2.
Caption: Molecular structure of this compound with labeled nuclei.
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Part 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount.
-
Solvent Selection: Use Deuterated Chloroform (CDCl₃). It is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) and carbon signal (~77.2 ppm) are well-documented and typically do not interfere with the signals of interest for this compound.[9]
-
Analyte Concentration: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[10] Many commercial deuterated solvents are available with TMS already added.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically ~4 cm).
-
Final Steps: Cap the NMR tube securely. If necessary, gently vortex the tube to ensure a homogenous solution.
Part 2: Spectrometer Workflow
The following steps provide a general workflow for a modern Fourier Transform NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds. This allows for the protons to return to equilibrium between pulses.
-
Spectral Width: A range of -2 to 12 ppm is adequate to capture all signals, including the solvent and TMS.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: A range of -10 to 220 ppm will encompass nearly all organic carbon signals.[7]
Conclusion
The ¹H and ¹³C NMR spectra of this compound offer a textbook example of structural elucidation using this powerful analytical technique. The predictable chemical shifts, clear splitting patterns, and distinct carbon signals allow for an unambiguous assignment of the entire molecular structure. The methodologies and spectral data presented in this guide serve as a comprehensive reference for scientists, enabling them to confidently identify this compound, assess its purity, and utilize it as a reference for understanding the NMR spectra of more complex organosilanes.
References
- 1. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. NMR Solvents | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - International [carlroth.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethoxytriethylsilane
Introduction: Unveiling the Molecular Vibrations of Ethoxytriethylsilane
This compound ((C₂H₅)₃SiOC₂H₅) is an organosilicon compound of significant interest in materials science and organic synthesis, primarily utilized as a versatile silylating agent and a precursor in the synthesis of silicon-containing polymers and materials. Its molecular structure, characterized by a central silicon atom bonded to three ethyl groups and an ethoxy group, gives rise to a unique vibrational signature. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to probe these vibrations, offering invaluable insights into the compound's functional groups, purity, and molecular structure.[1][2] This guide provides a comprehensive exploration of the IR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this analytical method for the characterization of organosilane compounds.
The utility of IR spectroscopy lies in its ability to detect the absorption of infrared radiation by a molecule, which excites its constituent bonds into higher vibrational states.[3][4] The specific frequencies at which a molecule absorbs are directly correlated to the types of bonds present (e.g., Si-O-C, C-H, Si-C) and their local chemical environment.[1][5] Thus, an IR spectrum provides a molecular "fingerprint," enabling qualitative identification and quantitative analysis.[3]
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of this compound is governed by the vibrational modes of its distinct functional groups. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[3][4] For this compound (C₈H₂₀OSi), this predicts a large number of vibrational modes.[6] However, many of these are either degenerate, inactive in the infrared, or overlap, resulting in a spectrum with several key, interpretable absorption bands.
The primary functional groups and their expected vibrational motions are:
-
Si-O-C Group: This is a defining feature of alkoxysilanes. The asymmetric stretching of the Si-O-C bond is expected to produce a strong and prominent absorption band.
-
C-H Bonds: The numerous methyl (CH₃) and methylene (CH₂) groups in the ethyl and ethoxy substituents give rise to characteristic stretching and bending vibrations.
-
Si-C Bonds: The bonds between the silicon atom and the carbon atoms of the ethyl groups also have characteristic stretching and bending frequencies.
-
C-C Bonds: Stretching vibrations of the carbon-carbon single bonds within the ethyl groups will also be present.
The precise location of these absorption bands can be influenced by factors such as the electronegativity of neighboring atoms and the overall molecular geometry. For instance, the electronegativity of the oxygen atom in the ethoxy group influences the electron density around the silicon atom, which in turn affects the vibrational frequencies of the attached ethyl groups.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Obtaining a high-quality IR spectrum of this compound, a colorless liquid, requires meticulous sample handling and appropriate instrumentation.[7] The following protocol outlines a robust methodology using a Fourier Transform Infrared (FTIR) spectrometer, a common and powerful tool in modern analytical laboratories.[2]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[6]
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, IR-transparent salt plates (e.g., NaCl, KBr) for transmission measurements.[8][9]
Materials:
-
This compound (>97.0% purity)[7]
-
Appropriate solvent for cleaning (e.g., isopropanol or acetone), if necessary.
Workflow Diagram: FTIR Analysis of Liquid Samples
Caption: A step-by-step workflow for obtaining the IR spectrum of a liquid sample like this compound.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Select the appropriate measurement mode. For a neat liquid like this compound, Attenuated Total Reflectance (ATR) is often preferred due to its simplicity and minimal sample preparation.[8][9] Alternatively, a liquid transmission cell can be used.[9][10]
-
Set the desired spectral resolution (e.g., 4 cm⁻¹) and the spectral range (typically 4000 to 400 cm⁻¹ for mid-IR analysis).[8]
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical components.
-
For ATR, this is done with the clean, empty crystal.[11] For transmission, an empty cell is used.
-
This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.[8]
-
-
Sample Application:
-
ATR Method: Place a single drop of this compound directly onto the center of the ATR crystal.[10][11] Ensure the crystal surface is completely covered.
-
Transmission Method: Using a clean pipette, introduce the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.[8][10]
-
-
Data Acquisition:
-
Initiate the sample scan.
-
To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32).[8] The instrument's software will average these scans to produce the final spectrum.
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent and a soft, lint-free tissue to prevent cross-contamination.[8]
-
Spectral Analysis and Interpretation
The IR spectrum of this compound exhibits a series of characteristic absorption bands. The interpretation of these bands allows for the confirmation of the compound's structure.
Molecular Structure of this compound
Caption: Chemical structure of this compound highlighting the key functional groups.
Table of Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2950 - 2850 | C-H stretching | -CH₃, -CH₂ | Strong |
| 1460 - 1450 | C-H bending (asymmetric) | -CH₃ | Medium |
| 1380 - 1370 | C-H bending (symmetric) | -CH₃ | Medium |
| 1250 - 1220 | Si-CH₂ bending | Si-CH₂CH₃ | Medium-Weak |
| 1100 - 1000 | Si-O-C stretching (asymmetric) | Si-O-C | Strong |
| 1020 - 1000 | C-C stretching | C-C | Medium |
| 975 - 945 | CH₂ rocking | Si-CH₂CH₃ | Medium |
| ~740 | Si-C stretching | Si-C | Medium-Strong |
Detailed Peak Assignments:
-
C-H Stretching Region (2950 - 2850 cm⁻¹): This region is dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and ethoxy substituents. The complexity of this region is due to the numerous C-H bonds in the molecule.
-
C-H Bending Region (1460 - 1370 cm⁻¹): Medium intensity bands in this region are attributable to the various bending (scissoring, rocking, and wagging) vibrations of the CH₂ and CH₃ groups. Specifically, asymmetric C-H bending in methyl groups is often observed around 1460-1450 cm⁻¹, while symmetric bending appears around 1380-1370 cm⁻¹.[12]
-
Si-CH₂ Bending (1250 - 1220 cm⁻¹): A characteristic, though sometimes weaker, absorption in this range is associated with the bending vibration of the Si-CH₂ moiety within the triethylsilyl group.[5]
-
Si-O-C Asymmetric Stretching (1100 - 1000 cm⁻¹): This is typically the most intense and diagnostically significant region for alkoxysilanes. A very strong and often broad band appears here, which is due to the asymmetric stretching of the Si-O-C linkage. For many ethoxy silanes, this peak is centered around 1080 cm⁻¹. The high intensity is due to the large change in dipole moment during this vibration.
-
C-C Stretching and CH₂ Rocking (1020 - 945 cm⁻¹): The absorptions in this part of the spectrum are generally of medium intensity and can be attributed to C-C bond stretching within the ethyl groups and rocking motions of the methylene groups.[5]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of absorptions arising from Si-C stretching, C-C-O bending, and other skeletal vibrations. A notable medium to strong band around 740 cm⁻¹ is characteristic of the Si-C stretching vibration in ethylsilanes.[13] The unique pattern of peaks in this "fingerprint region" is highly specific to the molecule's overall structure.[3]
Conclusion: A Powerful Tool for Characterization
Infrared spectroscopy provides a rapid, reliable, and informative method for the structural elucidation and quality control of this compound. By understanding the correlation between molecular vibrations and spectral features, researchers can confidently identify the compound, assess its purity, and monitor chemical transformations involving its key functional groups. The combination of a robust experimental protocol and a thorough understanding of spectral interpretation, as outlined in this guide, empowers scientists to effectively leverage the full potential of this analytical technique in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gelest.com [gelest.com]
- 6. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 597-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethoxytriethylsilane
This guide provides a comprehensive technical overview of the mass spectrometry analysis of ethoxytriethylsilane (C8H20OSi), a vital organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, data interpretation, and the underlying fragmentation mechanisms.
Introduction to this compound and its Mass Spectrometric Imperative
This compound, a member of the alkoxysilane family, finds extensive application in organic synthesis and materials science. Its chemical properties, including a molecular weight of 160.33 g/mol , make it amenable to analysis by GC-MS, a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Understanding its behavior under electron ionization (EI) is paramount for accurate identification and quality control in research and industrial settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H20OSi | PubChem[1] |
| Molecular Weight | 160.33 g/mol | PubChem[1] |
| CAS Number | 597-67-1 | PubChem[1] |
| Boiling Point | 155 °C | TCI[2] |
| Flash Point | 36 °C | TCI[2] |
| Refractive Index | 1.41 | TCI[2] |
Experimental Protocol: A Self-Validating System for GC-MS Analysis
The following protocol outlines a robust methodology for the analysis of this compound. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Sample Preparation
Given the volatility of this compound, sample preparation is straightforward. A dilute solution in a volatile, high-purity solvent such as hexane or ethyl acetate is recommended to ensure proper volatilization in the GC inlet and to prevent column overloading.
Step-by-Step Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform a serial dilution to a final concentration of 10 µg/mL. The use of a low concentration minimizes the risk of detector saturation and ensures sharp chromatographic peaks.
-
Transfer 1 mL of the final solution into a 2 mL autosampler vial with a PTFE-lined cap.
Instrumentation and Parameters
A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Injector | Split/Splitless | A split injection (e.g., 50:1) is recommended to handle the concentration and prevent column overload. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good peak shape for non-polar to moderately polar compounds like this compound. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of any potential impurities from the main analyte peak. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| MS Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion flight path stability. |
| Electron Energy | 70 eV | A standard energy that provides consistent fragmentation and allows for comparison with spectral libraries like NIST. |
| Mass Range | m/z 35-200 | Covers the molecular ion and expected fragment ions of this compound. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from reaching the detector and causing filament damage. |
Interpretation of the Mass Spectrum: Unraveling the Fragmentation Pathway
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a unique fingerprint for its identification. The 70 eV electron beam imparts significant energy into the molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.
References
An In-depth Technical Guide to the Safe Handling of Ethoxytriethylsilane
Disclaimer: This guide is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive, site-specific safety assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most current Safety Data Sheet (SDS) for Ethoxytriethylsilane before use.
Introduction: Understanding this compound
This compound (CAS No. 597-67-1) is an organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for alcohols, a reducing agent, and a precursor in the synthesis of other organosilanes.[1][2] Its utility stems from the reactivity of the silicon-ethoxy bond. However, the very properties that make it a versatile reagent also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed examination of the safe handling, storage, and emergency procedures for this compound, grounded in an understanding of its chemical reactivity.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding its primary hazards: flammability, reactivity with water, and its potential to cause skin and eye irritation.[3][4]
1.1 GHS Classification and Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H335: May cause respiratory irritation. [3]
The signal word for this compound is "Warning".[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H20OSi | [1] |
| Molecular Weight | 160.33 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 155 °C | [4] |
| Flash Point | 36 °C | [4] |
| Specific Gravity | 0.81 | [4] |
1.2 The Causality of Moisture Sensitivity: Hydrolysis
The warning "Moisture sensitive" on a container of this compound is of critical importance.[5] This reactivity is due to the susceptibility of the silicon-oxygen bond to hydrolysis. In the presence of water, this compound will hydrolyze to form triethylsilanol and ethanol.[4][6]
Reaction: (C2H5)3SiOCH2CH3 + H2O → (C2H5)3SiOH + CH3CH2OH
While triethylsilanol and ethanol are the primary products, the subsequent condensation of triethylsilanol can lead to the formation of hexaethyldisiloxane. The hydrolysis reaction can be catalyzed by both acids and bases.[6] This reaction is often exothermic and the production of flammable ethanol vapor increases the fire risk in the presence of an ignition source.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls, is essential. Personal protective equipment serves as the final barrier between the researcher and the chemical.
2.1 Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize the inhalation of vapors.[7]
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[5]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring this compound should be properly grounded and bonded.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]
2.2 Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following provides a general guideline:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4][7]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] Respirator use requires a formal respiratory protection program, including fit testing.
Caption: Hierarchy of controls for managing risks associated with this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing incidents.
3.1 Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[10]
-
Prevent Inhalation: Avoid breathing vapors or mist.[10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools.[4]
-
Static Discharge: Take precautionary measures against static discharges.[4]
-
Transfer: When transferring, use a properly grounded and bonded system.
3.2 Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Incompatible Materials: Store away from incompatible materials such as acids and oxidizing agents.[6]
-
Moisture: Protect from moisture. The presence of water can lead to the slow buildup of pressure in a sealed container due to the formation of ethanol.
-
Temperature: Store in a cool place.[4]
Section 4: Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
4.1 First Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
4.2 Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air.[7] Hazardous decomposition products include carbon oxides and silicon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
4.3 Spill and Leak Procedures
A well-rehearsed spill response plan is essential.
Workflow for a Minor Laboratory Spill of this compound
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Put on appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent for organic solvents.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Once the liquid is absorbed, use non-sparking tools to carefully scoop the material into a sealable, properly labeled waste container.[10]
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a solution of sodium bicarbonate to neutralize any acidic byproducts of hydrolysis.
-
Follow with a wipe-down using soap and water.
-
For sensitive equipment, a final rinse with a solvent like acetone or ethanol may be appropriate, followed by air drying.
-
-
Waste Disposal: Dispose of the sealed waste container and any contaminated PPE as hazardous waste in accordance with institutional and local regulations.
-
Restock: Replenish the spill kit with any used items.
Caption: Step-by-step workflow for responding to a minor laboratory spill.
Section 5: Waste Disposal
All waste containing this compound, including empty containers and spill cleanup materials, must be treated as hazardous waste.[4] Containers should be tightly sealed and properly labeled. Follow all institutional, local, and national regulations for the disposal of flammable and hazardous chemical waste.
Conclusion
This compound is a valuable reagent in chemical research and development. Its safe and effective use is contingent upon a thorough understanding of its chemical properties and potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. A culture of safety, built upon a foundation of scientific understanding, is the most critical tool in any laboratory.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. westlab.com [westlab.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
The Reactivity Profile of Ethoxytriethylsilane: An In-depth Technical Guide for the Modern Chemist
Abstract
Ethoxytriethylsilane, a member of the monoalkoxysilane family, is a versatile reagent in contemporary organic synthesis, primarily recognized for its role in the protection of hydroxyl groups. Its reactivity is governed by the polarized silicon-oxygen bond, making it susceptible to nucleophilic attack and hydrolysis under specific conditions. This technical guide provides a comprehensive exploration of the reactivity profile of this compound with a wide array of common reagents. We will delve into the mechanistic underpinnings of its reactions with water, acids, and bases, its utility as a protecting group for alcohols, and its interactions with organometallic species, as well as its general stability towards oxidizing and reducing agents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to enable the strategic and effective use of this valuable synthetic tool.
Introduction: The Chemical Persona of this compound
This compound ((C₂H₅)₃SiOC₂H₅), also known as triethylethoxysilane, is a colorless, flammable liquid with a characteristic odor.[1] Its molecular structure features a central silicon atom bonded to three ethyl groups and an ethoxy group. This arrangement confers a unique combination of steric bulk and electronic properties that dictate its reactivity. The key to understanding the chemical behavior of this compound lies in the nature of the silicon-oxygen bond. The significant difference in electronegativity between silicon and oxygen results in a polarized bond, with the silicon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent polarity makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles.
Furthermore, the presence of the ethoxy group provides a pathway for hydrolysis, a reaction of fundamental importance in the application of this compound. The three ethyl groups, while contributing to the molecule's steric hindrance, also influence its stability and solubility in organic solvents. This guide will systematically dissect the reactivity of this compound, providing a granular understanding of its behavior in the presence of various classes of chemical reagents.
Hydrolysis: The Foundational Reaction
The hydrolysis of this compound to triethylsilanol and ethanol is a cornerstone of its chemistry and a critical consideration in its handling and application. This reaction can be catalyzed by both acids and bases, with the reaction mechanism being highly dependent on the pH of the medium.[2]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism involving the protonation of the ethoxy oxygen.[2][3] This protonation enhances the leaving group ability of the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction is generally considered to be a bimolecular nucleophilic substitution at silicon (Sɴ2-Si).[3]
The overall process can be summarized in the following steps:
-
Protonation of the ethoxy group: The lone pair of electrons on the ethoxy oxygen attacks a proton (H⁺) from the acidic medium.
-
Nucleophilic attack by water: A water molecule attacks the electrophilic silicon atom, leading to the formation of a pentacoordinate intermediate.
-
Departure of ethanol: The protonated ethoxy group departs as a molecule of ethanol.
-
Deprotonation: A final deprotonation step yields triethylsilanol and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2][4] This attack forms a pentacoordinate intermediate, which then expels the ethoxide anion. The ethoxide anion is subsequently protonated by water to form ethanol.
The key steps in the base-catalyzed hydrolysis are:
-
Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic silicon atom.
-
Formation of a pentacoordinate intermediate: A negatively charged pentacoordinate silicon species is formed.
-
Elimination of ethoxide: The ethoxide ion is expelled as the leaving group.
-
Protonation of ethoxide: The ethoxide ion abstracts a proton from a water molecule to form ethanol and regenerate the hydroxide catalyst.
Caption: Base-catalyzed hydrolysis of this compound.
Table 1: Factors Influencing the Rate of Hydrolysis of this compound
| Factor | Effect on Rate | Rationale |
| pH | Fastest at low and high pH, slowest at neutral pH.[4] | Catalysis by H⁺ and OH⁻ ions. |
| Water Concentration | Increased water concentration generally increases the rate. | Water is a reactant in the hydrolysis reaction. |
| Temperature | Increased temperature increases the rate. | Provides the necessary activation energy for the reaction. |
| Solvent | Polar protic solvents can facilitate the reaction. | Solvents that can stabilize charged intermediates will increase the reaction rate. |
This compound as a Protecting Group for Alcohols
One of the most significant applications of this compound in organic synthesis is as a reagent for the protection of alcohols.[5] The resulting triethylsilyl (TES) ethers are stable to a wide range of reaction conditions, including strongly basic reagents like Grignard and organolithium reagents, as well as many oxidizing and reducing agents.[6][7] This stability makes them invaluable in multi-step syntheses where the reactivity of a hydroxyl group needs to be temporarily masked.
Formation of Triethylsilyl (TES) Ethers
The formation of a TES ether from an alcohol and this compound is typically carried out under acidic or basic conditions. A common and efficient method involves the use of a catalytic amount of an acid or a base in an aprotic solvent.
Caption: General scheme for the protection of an alcohol as a TES ether.
Experimental Protocol: Protection of Benzyl Alcohol with this compound
Objective: To synthesize benzyl triethylsilyl ether from benzyl alcohol and this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add this compound (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl triethylsilyl ether.
Deprotection of Triethylsilyl (TES) Ethers
The removal of the TES protecting group is a crucial step in a synthetic sequence and can be achieved under various conditions, offering a degree of selectivity.[8] The choice of deprotection method depends on the overall sensitivity of the molecule.
Common Deprotection Methods:
-
Acidic Conditions: TES ethers can be cleaved using mild acidic conditions, such as acetic acid in a mixture of THF and water.[8] The lability of silyl ethers to acid-catalyzed hydrolysis generally follows the order of steric hindrance around the silicon atom, with less hindered silyl ethers being more readily cleaved.[5]
-
Fluoride-Based Reagents: The most common method for the deprotection of silyl ethers involves the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond.[8][9] This method is generally mild and highly effective.
-
Basic Conditions: While more robust to basic conditions than to acidic or fluoride-based reagents, TES ethers can be cleaved under strongly basic conditions, although this is less common.
Table 2: Comparison of Deprotection Methods for Triethylsilyl Ethers
| Reagent/Condition | Mechanism | Advantages | Disadvantages |
| Acetic Acid/THF/H₂O | Acid-catalyzed hydrolysis | Mild, inexpensive | May not be suitable for acid-sensitive substrates |
| TBAF in THF | Nucleophilic attack by fluoride ion | Highly effective, mild, widely applicable | Can be basic, may affect other functional groups |
| HF-Pyridine | Acid-catalyzed cleavage by HF | Can be selective for less hindered silyl ethers | Highly corrosive and toxic, requires special handling |
Reactivity with Organometallic Reagents
The electrophilic nature of the silicon atom in this compound makes it a target for strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).[10][11] These reactions typically result in the displacement of the ethoxy group and the formation of a new silicon-carbon bond, yielding a tetraorganosilane.
The general reaction can be depicted as follows:
(C₂H₅)₃SiOC₂H₅ + R-M → (C₂H₅)₃Si-R + MOC₂H₅ (where M = MgX or Li)
The reaction proceeds via a nucleophilic attack of the carbanionic portion of the organometallic reagent on the silicon atom, leading to the cleavage of the Si-O bond.[10]
Caption: Reaction of this compound with an organometallic reagent.
It is important to note that the reactivity of organometallic reagents is not limited to the desired substitution at the silicon center. Due to their strong basicity, side reactions such as deprotonation of acidic protons elsewhere in the molecule can occur.[12] Therefore, careful consideration of the substrate and reaction conditions is essential.
Stability Towards Oxidizing and Reducing Agents
Oxidizing Agents
This compound is generally stable towards common oxidizing agents under standard conditions. The silicon-carbon and silicon-oxygen bonds are not readily oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) are typically used to oxidize alcohols or C-H bonds adjacent to aromatic rings, and they are not expected to react with this compound under normal conditions.[13][14] However, under harsh oxidative conditions, degradation of the molecule may occur.
Reducing Agents
This compound is also generally stable towards common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][15] These reagents are hydride donors and primarily target polar double bonds, such as those found in carbonyl compounds. The silicon-oxygen and silicon-carbon bonds in this compound are not susceptible to reduction by these reagents under typical reaction conditions. It is worth noting that triethylsilane (Et₃SiH), which contains a Si-H bond, is a mild reducing agent itself, often used in combination with a Lewis acid.[16] However, this compound lacks this reactive Si-H bond and therefore does not exhibit similar reducing properties.
Safety and Handling
This compound is a flammable liquid and vapor.[1][17] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[18] It is also an irritant to the skin, eyes, and respiratory tract.[19] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is sensitive to moisture and will hydrolyze as discussed previously. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[19]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with a well-defined reactivity profile. Its primary utility lies in its role as a precursor to the triethylsilyl (TES) protecting group for alcohols, offering a robust shield against a variety of reaction conditions. The ease of both the formation and cleavage of TES ethers, coupled with the ability to tune the deprotection conditions, provides chemists with a powerful tool for the strategic manipulation of complex molecules.
A thorough understanding of its hydrolysis under both acidic and basic conditions is paramount for its effective use and storage. While generally stable to common oxidizing and reducing agents, its reactivity with strong nucleophiles like organometallic reagents allows for the formation of new silicon-carbon bonds. By appreciating the nuances of its chemical behavior, as detailed in this guide, researchers and drug development professionals can confidently and creatively employ this compound to achieve their synthetic goals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gelest.com [gelest.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resources.saylor.org [resources.saylor.org]
- 9. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Unveiling the Solvent Compatibility of Ethoxytriethylsilane: A Technical Guide for Researchers
An In-Depth Exploration of the Solubility Characteristics of a Versatile Organosilicon Compound for Laboratory Professionals
Introduction: The Role of Ethoxytriethylsilane in Scientific Research
This compound ((C₂H₅)₃SiOC₂H₅) is a valuable organosilicon compound utilized in a variety of chemical applications, including as a silylating agent, a precursor for silicon-containing polymers, and in the synthesis of other organosilanes. Its utility in these applications is fundamentally linked to its behavior in solution. A comprehensive understanding of its solubility characteristics in diverse organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving desired experimental outcomes. This technical guide provides a detailed examination of the solubility profile of this compound, grounded in the principles of molecular interactions, and offers a practical framework for its experimental determination.
Theoretical Framework: The "Like Dissolves Like" Principle and Molecular Interactions
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[1][2][3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible and form a homogeneous solution. The dissolution process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions.
This compound's Molecular Profile:
This compound possesses a molecular structure that dictates its solubility behavior. The central silicon atom is bonded to three ethyl groups and one ethoxy group. The ethyl groups are nonpolar hydrocarbon chains, contributing to the overall nonpolar character of the molecule. The ethoxy group (-OCH₂CH₃) introduces a degree of polarity due to the electronegative oxygen atom, but the shielding effect of the surrounding ethyl groups and the nonpolar nature of the ethyl portion of the ethoxy group diminish its overall influence. Consequently, this compound is predominantly a nonpolar molecule.
The primary intermolecular forces at play in this compound are van der Waals forces, specifically London dispersion forces, which are characteristic of nonpolar molecules. The absence of hydrogen bond donors and the sterically hindered nature of the oxygen atom as a hydrogen bond acceptor further contribute to its nonpolar nature.
Qualitative Solubility Profile of this compound
Based on the "like dissolves like" principle and the molecular structure of this compound, a qualitative solubility profile in various classes of organic solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar Solvents | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | High / Miscible | The intermolecular forces in both this compound and non-polar solvents are predominantly van der Waals forces. The energetic cost of breaking solute-solute and solvent-solvent interactions is readily compensated by the formation of favorable solute-solvent interactions. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | While these solvents possess a dipole moment, they can still engage in van der Waals interactions with this compound. The solubility will depend on the balance between the polarity of the solvent and its ability to interact favorably with the nonpolar regions of the this compound molecule. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Low / Immiscible | These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weaker van der Waals interactions that would form between the polar protic solvent and the nonpolar this compound.[1][2][3] |
Visualizing Molecular Interactions
The "like dissolves like" principle can be visualized as the compatibility of intermolecular forces between the solute and the solvent.
Caption: Favorable vs. Unfavorable Molecular Interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of solubility, a quantitative determination is necessary. The following protocol provides a robust method for determining the solubility of this compound in a given organic solvent.
I. Materials and Equipment
-
This compound (purity >97%)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., NMR, HPLC)
-
Constant temperature bath or shaker
-
Syringes and syringe filters (0.45 µm, PTFE)
-
Inert gas (e.g., nitrogen or argon) for sensitive applications
II. Safety Precautions
-
This compound is a flammable liquid and vapor. It can also cause skin and serious eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Handle under an inert atmosphere if the solvent is sensitive to air or moisture.
III. Experimental Workflow
The experimental workflow for determining solubility involves preparing a saturated solution, separating the liquid phase, and analyzing the concentration of the solute.
Caption: Experimental Workflow for Quantitative Solubility Determination.
IV. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved this compound is crucial to ensure saturation.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any suspended micro-droplets.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the collected supernatant and the standard solutions using a pre-calibrated analytical instrument (e.g., GC-FID).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility at the specified temperature.
-
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in the literature, a strong predictive understanding of its behavior can be derived from its molecular structure and the fundamental principles of solubility. This compound, as a predominantly nonpolar molecule, is expected to be highly soluble in nonpolar organic solvents and less soluble in polar protic solvents. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. By combining theoretical understanding with empirical verification, researchers can confidently and effectively utilize this compound in their synthetic and developmental endeavors.
References
An In-depth Technical Guide to the Mechanism of Silylation using Ethoxytriethylsilane
Abstract
Silylation is a cornerstone chemical transformation in modern organic synthesis, primarily utilized for the protection of reactive functional groups such as alcohols. Among the diverse array of silylating agents, ethoxytriethylsilane (Et₃SiOEt) offers a unique combination of stability, moderate reactivity, and favorable handling characteristics compared to more aggressive silyl halides. This guide provides an in-depth exploration of the reaction mechanisms governing the silylation of alcohols using this compound. We will dissect the uncatalyzed pathway and delve into the nuances of acid and base catalysis, explaining the causality behind experimental choices in catalyst, solvent, and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent with a comprehensive understanding of its underlying chemical principles.
Introduction: The Strategic Role of Silyl Ethers
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent undesired side reactions.[1] The hydroxyl group, being nucleophilic and acidic, is particularly susceptible to a wide range of reagents.[2][3] Silylation, the introduction of a silyl group (R₃Si-) to form a silyl ether, is one of the most effective and widely employed protection strategies.[4][5][6] These ethers are generally stable across a broad spectrum of reaction conditions, yet can be cleaved selectively to regenerate the parent alcohol.[1]
This compound emerges as a valuable reagent in this context. Unlike silyl chlorides (e.g., Et₃SiCl), it is less sensitive to atmospheric moisture and its reaction byproduct is benign ethanol, simplifying work-up procedures. However, the silicon-ethoxy (Si-OEt) bond is inherently less reactive than a silicon-halide bond, meaning the reaction often requires catalytic activation to proceed at a practical rate. Understanding the mechanisms of this activation is key to optimizing reaction protocols.
The Core Reaction Mechanism: Nucleophilic Substitution at Silicon
The fundamental reaction of an alcohol (R-OH) with this compound proceeds via a nucleophilic substitution at the silicon center.[5] The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic silicon atom. This process displaces the ethoxy group (-OEt) as a leaving group, which subsequently protonates to form ethanol.
The overall transformation is as follows: R-OH + (C₂H₅)₃Si-OC₂H₅ ⇌ R-O-Si(C₂H₅)₃ + C₂H₅OH
Due to the moderate nature of the ethoxy leaving group, this equilibrium can be slow and may not proceed to completion without intervention. The reaction's efficiency is therefore highly dependent on catalytic activation.
Caption: General mechanism of silylation with this compound.
The Role of Catalysis: Enhancing Reactivity
To drive the silylation reaction to completion efficiently, a catalyst is almost always employed. The choice between an acid or a base catalyst fundamentally alters the reaction pathway and can be tailored to the specific substrate and desired outcome.
Acid Catalysis
Acid catalysis enhances the electrophilicity of the silicon atom by activating the leaving group. A proton (H⁺) from an acid catalyst protonates the oxygen of the ethoxy group, converting it into a much better leaving group (ethanol). This polarization of the Si-O bond makes the silicon center more susceptible to nucleophilic attack by the neutral alcohol molecule.
Mechanism Steps:
-
Activation: The ethoxy oxygen is protonated by the acid catalyst.
-
Nucleophilic Attack: The alcohol's hydroxyl group attacks the now highly electrophilic silicon atom.
-
Deprotonation: A proton is lost from the intermediate to regenerate the catalyst and form the final triethylsilyl ether product.
Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also catalyze this reaction by coordinating to the ethoxy oxygen, which similarly increases the leaving group's ability to depart.[7]
Caption: The acid-catalyzed silylation pathway.
Base Catalysis
Base catalysis operates by increasing the nucleophilicity of the alcohol. A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or imidazole, deprotonates the alcohol to form a more potent alkoxide nucleophile (R-O⁻).[1][4] This alkoxide then readily attacks the silicon center of the neutral this compound molecule, displacing the ethoxide anion, which is subsequently protonated by the conjugate acid of the base.
Mechanism Steps:
-
Deprotonation: The base removes a proton from the alcohol, generating a highly reactive alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the silicon atom of this compound, forming a pentacoordinate silicon intermediate.
-
Leaving Group Departure: The ethoxide ion is expelled, and it subsequently abstracts a proton from the protonated base to form ethanol and regenerate the base catalyst.
Caption: The base-catalyzed silylation pathway.
Key Factors Influencing Reaction Outcomes
The success and selectivity of silylation depend on a careful balance of several experimental parameters. A deep understanding of these factors allows for rational protocol design.
| Parameter | Effect on Rate | Effect on Selectivity (Primary vs. Secondary) | Rationale & Field Insights |
| Substrate Sterics | Primary > Secondary >> Tertiary | High | The silicon center is sterically demanding. Less hindered primary alcohols can approach the silicon atom more easily, leading to significantly faster reaction rates. This steric differentiation is a key tool for achieving chemoselectivity.[8] |
| Catalyst | Strong Acid/Base > Weak Acid/Base | Lower with highly reactive systems | Highly reactive systems (e.g., using a strong acid) increase the overall reaction rate but can reduce the kinetic difference between primary and secondary alcohol silylation, thus lowering selectivity.[9][10] For high selectivity, a milder base like imidazole is often preferred. |
| Solvent | Polar Aprotic (e.g., DMF) > Apolar | Generally Lower in DMF | Solvents like DMF can accelerate the reaction, but may also decrease selectivity compared to apolar solvents like dichloromethane or chloroform.[9][11] The choice is a trade-off between reaction time and desired selectivity. |
| Temperature | Higher temp = faster rate | Lower at high temperatures | To maximize selectivity, especially when differentiating between similar hydroxyl groups, running the reaction at lower temperatures (e.g., 0 °C) is a standard practice. This amplifies the smaller energetic differences in the transition states for the reaction at different sites.[8] |
| Leaving Group | -Cl, -OTf > -OEt > -H | Lower with more reactive leaving groups | The ethoxy group is a "slower" but more selective leaving group compared to halides or triflates.[9][10] This inherent property of this compound makes it suitable for applications where fine control is needed. |
Experimental Protocol: General Procedure for Silylation of a Primary Alcohol
This protocol provides a self-validating framework for the protection of a primary alcohol using this compound under base-catalyzed conditions.
Materials:
-
Substrate (containing a primary alcohol)
-
This compound (1.5 equivalents)
-
Imidazole (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and imidazole (2.0 eq) to a dry, appropriately sized round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (DCM or DMF) to dissolve the solids (typical concentration 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure triethylsilyl ether.
Caption: Experimental workflow for a typical silylation reaction.
Spectroscopic Characterization of Triethylsilyl Ethers
Confirmation of a successful silylation reaction is typically achieved through standard spectroscopic methods.
-
¹H NMR: The most telling signals are those from the triethylsilyl group, which appear as a characteristic quartet at approximately 0.6 ppm (-Si-CH₂ -CH₃) and a triplet at approximately 0.95 ppm (-Si-CH₂-CH₃ ).[12] The disappearance of the (often broad) signal for the starting alcohol's -OH proton is also indicative of reaction completion.
-
¹³C NMR: The ethyl carbons of the silyl group will appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The most significant change is the disappearance of the broad O-H stretching band from the alcohol starting material (typically 3200-3500 cm⁻¹).[12] Concurrently, strong new bands corresponding to the Si-O-C bond will appear in the 1050-1150 cm⁻¹ region.
Conclusion
This compound is a highly effective reagent for the silylation of alcohols, offering a milder alternative to silyl halides. Its utility is maximized through the judicious use of acid or base catalysts, which operate through distinct mechanistic pathways to enhance the reaction rate. By carefully controlling substrate sterics, solvent, and temperature, researchers can achieve high yields and excellent chemoselectivity, making this a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications. The principles and protocols outlined in this guide provide a robust foundation for the successful implementation of this compound in the modern chemistry laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Genesis of a Workhorse Molecule: An In-depth Technical Guide to the History and Development of Ethoxytriethylsilane
Abstract
Ethoxytriethylsilane ((C₂H₅)₃SiOCH₂CH₃), a seemingly unassuming organosilicon compound, holds a significant place in the historical narrative and contemporary practice of chemistry. From its early discovery in the 19th century as an intermediate in the quest to understand silicon's fundamental chemistry to its modern-day utility, this guide provides a comprehensive exploration of this compound. We will traverse its historical origins, delve into the evolution of its synthesis, meticulously detail its physicochemical and spectroscopic properties, and illuminate its applications in modern research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a thorough understanding of this versatile molecule.
Historical Perspective: A Foundational Stepping Stone in Organosilicon Chemistry
The story of this compound is intrinsically linked to the pioneering work of German chemist Albert Ladenburg. In 1872, within the hallowed halls of the University of Heidelberg, Ladenburg was conducting groundbreaking research into the reduction of "Kieselsäureäther" (ethyl silicate or tetraethyl orthosilicate). His goal was to prepare the silicon analogue of hydrocarbons. During a stepwise reduction of tetraethyl orthosilicate using sodium and diethylzinc, he isolated an intermediate compound: this compound.[1][2] This discovery was a crucial step towards his ultimate synthesis of triethylsilane, which he aptly named "silicoheptyl hydride," reflecting its analogy to a seven-carbon hydrocarbon. Ladenburg's work, published in Justus Liebigs Annalen der Chemie, laid a foundational stone in the nascent field of organosilicon chemistry.[1][2]
The Synthesis of this compound: From Historical Roots to Modern Methodologies
The synthesis of this compound has evolved from the historical methods of the 19th century to more refined and efficient contemporary protocols.
Ladenburg's Historical Synthesis (Conceptual)
Modern Synthetic Approaches
Modern syntheses of this compound are predominantly based on the principles of nucleophilic substitution at the silicon center, offering high yields and purity.
A common and straightforward method involves the reaction of triethylchlorosilane with ethanol. This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Reaction: (C₂H₅)₃SiCl + C₂H₅OH + Base → (C₂H₅)₃SiOCH₂CH₃ + Base·HCl
Experimental Protocol: Synthesis of this compound via Ethanolysis of Triethylchlorosilane
Materials:
-
Triethylchlorosilane
-
Anhydrous Ethanol
-
Anhydrous Triethylamine
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
-
Sodium Bicarbonate solution (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
To a stirred solution of anhydrous ethanol (1.1 equivalents) and anhydrous triethylamine (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylchlorosilane (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
An alternative approach, analogous to the Williamson ether synthesis, involves the reaction of triethylchlorosilane with a pre-formed alkoxide, such as sodium ethoxide. This method is also highly effective.
Reaction: (C₂H₅)₃SiCl + NaOCH₂CH₃ → (C₂H₅)₃SiOCH₂CH₃ + NaCl
Experimental Protocol: Synthesis of this compound via Williamson-Type Reaction
Materials:
-
Triethylchlorosilane
-
Sodium Ethoxide
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
-
Anhydrous Hexane (for washing)
Procedure:
-
To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere, add triethylchlorosilane (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by GC.
-
Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by fractional distillation to yield pure this compound.
Reaction Mechanism
The synthesis of this compound from triethylchlorosilane and ethanol (or an ethoxide) proceeds via a nucleophilic substitution at the silicon atom. The mechanism is analogous to the well-known Sₙ2 reaction at a carbon center.
Caption: Sₙ2-type mechanism at the silicon center.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its application and quality control.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀OSi | [3][4] |
| Molecular Weight | 160.33 g/mol | [3][4] |
| CAS Number | 597-67-1 | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 155-156 °C | [6] |
| Density | ~0.81 g/mL | [5] |
| Refractive Index | ~1.412 | [7] |
Spectroscopic Data
Spectroscopic analysis provides the definitive fingerprint of this compound.
The NMR spectra of this compound are consistent with its molecular structure.
| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| ~58 | -O-C H₂-CH₃ |
| ~18 | -O-CH₂-C H₃ |
| ~7 | Si-(C H₂-CH₃)₃ |
| ~6 | Si-(CH₂-C H₃)₃ |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2950-2850 | C-H stretching (ethyl groups) |
| ~1100-1050 | Si-O-C stretching (strong) |
| ~1460, 1380 | C-H bending (ethyl groups) |
| ~960 | Si-C stretching |
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 160. Common fragments would include the loss of an ethyl group ([M-29]⁺) and an ethoxy group ([M-45]⁺).
Applications in Chemical Synthesis and Materials Science
While often overshadowed by its more famous sibling, triethylsilane, this compound possesses unique properties that make it a valuable reagent in its own right.
Silylating Agent and Protecting Group
This compound can be used as a silylating agent to introduce the triethylsilyl (TES) group, which serves as a protecting group for alcohols.[8][9] The resulting triethylsilyl ether is stable under a variety of reaction conditions but can be readily cleaved when desired.
Caption: Silylation of an alcohol using this compound.
Precursor in Sol-Gel Processes
Alkoxysilanes, including this compound, are fundamental precursors in sol-gel chemistry.[10][11][12] Through controlled hydrolysis and condensation reactions, this compound can be used to form silica-based materials with tailored properties. The presence of the three ethyl groups on the silicon atom can influence the hydrophobicity and porosity of the resulting gel.
Caption: Simplified workflow of a sol-gel process involving this compound.
Intermediate in Organosilicon Synthesis
Historically and in modern synthesis, this compound serves as a valuable intermediate. Its Si-O bond can be cleaved under specific conditions, allowing for the introduction of other functional groups at the silicon center.
Conclusion
From its serendipitous discovery in the 19th century to its contemporary applications, this compound has proven to be a molecule of enduring significance. Its straightforward synthesis, well-characterized properties, and versatile reactivity ensure its continued use in both academic research and industrial processes. As the fields of materials science and organic synthesis continue to evolve, the demand for well-understood and readily available building blocks like this compound will undoubtedly persist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 597-67-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. This compound | CAS#:597-67-1 | Chemsrc [chemsrc.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. sanfanchem.com [sanfanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Ethoxytriethylsilane in Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Triethylsilyl (TES) ethers are valued for their intermediate stability, offering a balance between robust protection and mild cleavage conditions. While chlorotriethylsilane (TES-Cl) is a common reagent for the introduction of the TES group, ethoxytriethylsilane presents a valuable alternative with distinct advantages, notably the formation of ethanol as a benign byproduct instead of corrosive hydrochloric acid. This document provides a comprehensive guide to the application of this compound for the protection of alcohols, detailing the underlying chemical principles, step-by-step experimental protocols for both protection and deprotection, and a comparative analysis of silyl protecting groups.
Introduction: The Triethylsilyl Group in Synthetic Strategy
In the intricate landscape of multi-step organic synthesis, protecting groups serve as transient masks for reactive functional groups, preventing their unintended participation in chemical transformations occurring elsewhere in the molecule. The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. Silyl ethers are among the most widely employed protecting groups for alcohols due to their versatile stability profiles, which are primarily governed by the steric bulk of the substituents on the silicon atom.
The triethylsilyl (TES) group occupies a crucial intermediate position in the hierarchy of silyl ether stability. It is more robust than the highly labile trimethylsilyl (TMS) group, yet more readily cleaved than the sterically hindered tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups. This tiered stability allows for orthogonal protection strategies, where different hydroxyl groups in a molecule can be selectively deprotected.
Relative Stability of Common Silyl Ethers:
| Silyl Group | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | Intermediate |
| tert-Butyldimethylsilyl | TBDMS | More Stable |
| Triisopropylsilyl | TIPS | Very Stable |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
This table summarizes the generally accepted order of stability for common silyl ethers under acidic and nucleophilic conditions.
This compound offers a milder alternative to the more conventional chlorotriethylsilane for the introduction of the TES protecting group. The primary advantage lies in the byproduct of the reaction: the alcoholysis of this compound liberates ethanol, a relatively innocuous and easily removed solvent, whereas the use of chlorotriethylsilane generates stoichiometric amounts of hydrochloric acid, which can be detrimental to acid-sensitive substrates and requires scavenging by a base.
Mechanism of Alcohol Protection with this compound
The reaction of an alcohol with this compound to form a triethylsilyl ether is typically facilitated by an acid catalyst. The mechanism involves the activation of the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol.
Figure 1. Proposed mechanism for acid-catalyzed silylation.
The reaction can also be viewed as a transetherification, where the ethoxy group on the silicon is exchanged for the alkoxy group of the substrate alcohol. This equilibrium can be driven to the product side by removing the ethanol byproduct, for example, by distillation.
Experimental Protocols
Materials and Reagents
-
Alcohol substrate
-
This compound (EtOSiEt₃)
-
Catalyst (e.g., iodine, a Lewis acid such as scandium triflate, or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Note on Reagent Purity: The success of silylation reactions is highly dependent on the exclusion of water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Protocol for Alcohol Protection using this compound with Iodine Catalyst
Iodine is a mild and effective catalyst for the silylation of alcohols with various silylating agents.[1] It is proposed to activate the silicon center, facilitating nucleophilic attack by the alcohol.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv.).
-
Dissolve the alcohol in a minimal amount of anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add this compound (1.2-1.5 equiv.).
-
Add a catalytic amount of iodine (0.05-0.1 equiv.). The solution will turn brown.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if it is sluggish.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic species and to react with the excess iodine. The brown color of the iodine will disappear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure triethylsilyl ether.
Chemoselectivity in Protection
The silylation of alcohols is sensitive to steric hindrance. Consequently, the rate of reaction generally follows the order: primary > secondary > tertiary alcohols. This inherent chemoselectivity can be exploited to selectively protect a primary alcohol in the presence of a secondary or tertiary alcohol by using a stoichiometric amount of the silylating agent.
Deprotection of Triethylsilyl Ethers
The removal of the TES group can be achieved under a variety of conditions, allowing for its selective cleavage in the presence of more robust protecting groups.
Fluoride-Mediated Deprotection
The high affinity of silicon for fluoride provides a powerful and selective method for cleaving silyl ethers. The strength of the Si-F bond is the driving force for this reaction.
Typical Reagents:
-
Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
-
Hydrofluoric acid-pyridine complex (HF•Py) in THF or acetonitrile
Protocol using TBAF:
-
Dissolve the TES-protected compound (1.0 equiv.) in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Figure 2. General workflow for fluoride-mediated deprotection.
Acid-Catalyzed Deprotection
TES ethers can also be cleaved under acidic conditions. The rate of cleavage is dependent on the acid strength and the steric environment of the silyl ether.
Typical Reagents:
-
Acetic acid in THF/water
-
p-Toluenesulfonic acid (p-TsOH) in methanol
-
Formic acid in methanol (for selective deprotection in the presence of TBDMS)[2]
Protocol for Selective Deprotection with Formic Acid:
An efficient and selective method for the deprotection of TES ethers in the presence of TBDMS ethers utilizes formic acid in methanol.[2]
-
Dissolve the silyl-protected compound in methanol.
-
Add a solution of 5-10% formic acid in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon selective deprotection of the TES ether, neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Perform a standard aqueous workup and purify the product.
Conclusion
This compound serves as a practical and mild reagent for the protection of alcohols as their triethylsilyl ethers. The principal advantage of this reagent is the formation of ethanol as the sole byproduct, which is particularly beneficial when working with acid-sensitive substrates. The protection reaction can be effectively catalyzed by mild Lewis acids such as iodine. The intermediate stability of the TES group allows for its selective removal under various conditions, including fluoride-mediated and acid-catalyzed methods, making it a versatile tool in the strategic arsenal of the synthetic chemist. The protocols outlined in this document provide a reliable framework for the application of this compound in alcohol protection, contributing to the efficient and selective synthesis of complex organic molecules.
References
Application Notes & Protocols: A Comprehensive Guide to the Formation and Deprotection of Triethylsilyl (TES) Ethers
Abstract
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the diverse arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. The triethylsilyl (TES) group, in particular, occupies a crucial intermediate position, offering greater stability than the trimethylsilyl (TMS) group while being more labile than the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.[1] This unique characteristic enables intricate synthetic strategies involving selective deprotection. This guide provides an in-depth exploration of the standard protocols for the formation of triethylsilyl ethers, detailing the underlying mechanisms, optimizing reaction conditions, and offering field-proven troubleshooting advice. Furthermore, it delineates robust protocols for their selective cleavage, ensuring the regeneration of the parent alcohol with high fidelity.
The Strategic Advantage of the Triethylsilyl (TES) Group
The utility of a silyl ether protecting group is primarily dictated by the steric and electronic properties of the substituents on the silicon atom. These factors govern both the ease of formation and the conditions required for cleavage. The triethylsilyl group strikes a critical balance of stability and reactivity, making it an invaluable tool for the synthetic chemist.[2]
The generally accepted order of stability for common silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS < TBDPS [3]
This hierarchical stability allows for the selective removal of a more labile silyl group, such as TES, while leaving a more robust group, like TBDMS or TIPS, intact—a critical maneuver in the synthesis of complex molecules.[1][4]
Mechanism of Triethylsilyl Ether Formation
The formation of a triethylsilyl ether from an alcohol proceeds via a nucleophilic substitution reaction at the silicon center. The most common silylating agents are triethylsilyl chloride (TES-Cl) and the more reactive triethylsilyl trifluoromethanesulfonate (TESOTf).[1][5] The reaction is typically facilitated by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (HCl or TfOH).[5][6]
The mechanism, particularly when using a base like imidazole, is believed to involve the formation of a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the alcohol.[7]
Figure 1: General mechanism for TES ether formation using TES-Cl and imidazole.
Standard Protocols for TES Ether Formation
The choice of silylating agent and base is dictated by the steric hindrance of the alcohol and the overall sensitivity of the substrate. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are significantly less reactive and often require more forcing conditions or a more reactive silylating agent like TESOTf.[7]
Table 1: Common Reagent Combinations and Conditions for TES Ether Formation
| Silylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Substrate Scope & Notes |
| TES-Cl | Imidazole | DMF | 0 °C to RT | 1-4 hours | Corey Protocol: Highly reliable for primary and many secondary alcohols. DMF can complicate work-up.[5][7][8] |
| TES-Cl | Imidazole | CH₂Cl₂ | RT | 2-12 hours | Slower than with DMF but simplifies purification.[6][8] |
| TES-Cl | Pyridine | CH₂Cl₂ | -78 to -20 °C | 10 hours | Effective, but pyridine can be difficult to remove.[8] |
| TESOTf | 2,6-Lutidine | CH₂Cl₂ | -78 °C to 0 °C | 10-30 min | Highly Reactive: Ideal for hindered secondary and tertiary alcohols. Must be run under strictly anhydrous conditions.[4][8][9] |
| TESOTf | Triethylamine | CH₂Cl₂ | -78 °C | 30 min | A common alternative to 2,6-lutidine.[8] |
Experimental Protocol 1: TES Protection of a Primary Alcohol using TES-Cl and Imidazole
This protocol is a robust and widely used method for the silylation of primary and unhindered secondary alcohols.
Figure 2: Workflow for TES protection using TES-Cl and Imidazole.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 0.5 M solution, 2 mL) followed by imidazole (3.0 mmol, 3.0 equiv). Stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylsilyl chloride (TES-Cl, 2.0 mmol, 2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of deionized water (1 mL).
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (Et₂O, 10 mL).
-
Separate the layers and extract the aqueous layer with Et₂O (2 x 10 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) to remove DMF, followed by saturated aqueous NaCl solution (brine, 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triethylsilyl ether.
Experimental Protocol 2: TES Protection of a Hindered Alcohol using TESOTf and 2,6-Lutidine
For sterically demanding secondary or tertiary alcohols, the more reactive triethylsilyl triflate is the reagent of choice.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 mmol, 1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂, 0.5 M solution, 2 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.5 mmol, 1.5 equiv) via syringe.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf, 1.1 mmol, 1.1 equiv) dropwise. A white precipitate of lutidinium triflate will form.[9]
-
Stir the reaction at -78 °C for 30 minutes, or until TLC analysis indicates complete consumption of the starting alcohol. If the reaction is sluggish, it can be allowed to slowly warm to -40 °C or 0 °C.[9]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 mL).
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ (5 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Spectroscopic Characterization of TES Ethers
Confirmation of successful TES ether formation is typically achieved through a combination of NMR and IR spectroscopy.
-
¹H NMR: The most characteristic signals are a quartet at approximately 0.5-0.7 ppm (6H, -Si-CH ₂-CH₃) and a triplet at approximately 0.9-1.0 ppm (9H, -Si-CH₂-C H₃). The proton signal of the original alcohol's hydroxyl group (R-OH) will disappear.
-
¹³C NMR: Look for two new aliphatic signals around 4-7 ppm corresponding to the ethyl groups on the silicon atom.
-
IR Spectroscopy: The broad O-H stretching band of the starting alcohol (typically 3200-3600 cm⁻¹) will disappear. A new, strong Si-O stretching vibration will appear in the region of 1000-1200 cm⁻¹.[1]
Standard Protocols for TES Ether Deprotection
The key advantage of the TES group is its moderate stability, which allows for its selective removal under relatively mild conditions that leave more robust protecting groups unaffected.
Table 2: Common Reagents for TES Ether Deprotection
| Reagent | Solvent(s) | Conditions | Selectivity Notes |
| Formic Acid (5-10%) | Methanol | RT, 1-3 hours | Excellent chemoselectivity. Cleaves TES in the presence of TBDMS.[4] |
| Acetic Acid / THF / H₂O | THF, H₂O | RT, hours to days | Classic conditions for mild acidic deprotection. Slower than formic acid. |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | RT | Mild acidic conditions suitable for sensitive substrates. |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 °C to RT | Highly effective fluoride source. Will cleave most silyl ethers, but TES is more labile than TBDMS/TIPS.[8] |
| HF-Pyridine | Pyridine, MeCN | 0 °C to RT | Potent but can lead to side reactions and cleavage of more stable silyl ethers if not carefully controlled.[4] |
Experimental Protocol 3: Chemoselective Deprotection of a TES Ether with Formic Acid
This protocol is highly effective for the selective cleavage of a TES ether without affecting a TBDMS ether present in the same molecule.[4]
Figure 3: Workflow for selective TES deprotection using formic acid.
Step-by-Step Methodology:
-
Dissolve the silyl-protected compound (0.58 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask.
-
Stir the solution at 5-10 °C for 5 minutes.
-
Slowly add a solution of 10% formic acid in methanol (10 mL) dropwise to the reaction mixture.[4]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes) to confirm the disappearance of the starting material and the appearance of the more polar alcohol product.[4]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol on a rotary evaporator under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product on a silica gel column (flash chromatography) to yield the desired alcohol. This procedure typically results in 70-85% yields.[4]
Troubleshooting and Field-Proven Insights
Low Yields in TES Ether Formation:
-
Moisture is the primary culprit. Silylating agents are highly sensitive to water, leading to hydrolysis and the formation of hexaethyldisiloxane as a byproduct. Always use flame-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere.[7]
-
Sub-optimal base or solvent. For the standard TES-Cl silylation, the imidazole/DMF combination (Corey protocol) is generally the most effective.[5][7]
-
Steric Hindrance. If protecting a bulky secondary or tertiary alcohol, switch to the more reactive TESOTf/2,6-lutidine system and consider increasing the temperature or reaction time.[7]
Issues During Work-up:
-
Premature Deprotection. TES ethers can be sensitive to acidic conditions. If using silica gel for chromatography, it can be beneficial to pre-treat the silica by slurrying it in a solvent containing a small amount of triethylamine (e.g., 1%), then removing the solvent before packing the column. This neutralizes acidic sites on the silica.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethoxytriethylsilane in Multi-Step Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the applications of ethoxytriethylsilane and its derivatives in the field of multi-step organic synthesis. While not as ubiquitously employed as triethylsilyl chloride (TESCl) or triethylsilane (Et₃SiH), this compound serves as a stable and manageable precursor to the valuable triethylsilyl (TES) protecting group. This document explores its role as a silylating agent under specific catalytic conditions, details the strategic utility of the resulting TES ethers, and provides validated protocols for their selective deprotection. Furthermore, it clarifies the relationship between this compound and the mild reducing agent, triethylsilane, contextualizing its place within modern synthetic methodologies for researchers, scientists, and drug development professionals.
Section 1: Introduction to this compound
This compound, (C₂H₅)₃SiOEt, is a stable, liquid organosilicon compound that belongs to the alkoxysilane family. Its utility in organic synthesis is primarily linked to the triethylsilyl (TES) group, a moderately bulky silyl moiety that is instrumental for the protection of hydroxyl groups.
1.1 Chemical Properties and Strategic Comparison
The reactivity of silylating agents is paramount to their function. The silicon-oxygen bond in this compound is significantly more stable than the silicon-halogen bond in reagents like triethylsilyl chloride (TESCl).
-
Reactivity: The ethoxy group (OEt) is a poorer leaving group compared to chloride (Cl⁻). Consequently, this compound is much less reactive towards nucleophiles, such as alcohols, and does not readily form silyl ethers under the standard base-mediated conditions (e.g., imidazole, triethylamine) used for silyl halides.[1] This lower reactivity, however, translates to higher stability, making it less sensitive to ambient moisture and easier to handle and store.
-
Activation: To be employed as a silylating agent, this compound typically requires activation by a catalyst, such as a strong Lewis acid or a Brønsted acid, to facilitate the displacement of the ethoxy group.
-
Precursor Role: Historically and practically, this compound is an important intermediate. It was a key compound in the first synthesis of triethylsilane ((C₂H₅)₃SiH), a widely used mild reducing agent in modern organic chemistry.[2]
Table 1: Comparison of Common Triethylsilylating Agents
| Reagent | Formula | Common Conditions | Reactivity | Byproduct |
| This compound | (C₂H₅)₃SiOEt | Acid catalyst (e.g., Lewis Acid) | Low | Ethanol |
| Triethylsilyl Chloride | (C₂H₅)₃SiCl | Base (e.g., Imidazole, Et₃N) | High | HCl (neutralized by base) |
| Triethylsilyl Triflate | (C₂H₅)₃SiOTf | Hindered Base (e.g., 2,6-Lutidine) | Very High | Triflic Acid (neutralized by base) |
Section 2: this compound as a Silylating Agent for Alcohol Protection
The primary application of this compound is the introduction of the triethylsilyl (TES) protecting group onto alcohols. The resulting TES ether masks the reactivity of the hydroxyl group, allowing for transformations on other parts of the molecule.[3]
2.1 Mechanistic Principle: Acid-Catalyzed Transsilylation
The reaction of an alcohol with this compound to form a TES ether is an equilibrium process, often described as a transsilylation. The reaction is typically driven to completion by using an excess of the silylating agent or by removing the ethanol byproduct. A catalyst is essential to activate the this compound. Strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, are known to activate Si-H bonds and can also promote reactions involving alkoxysilanes.[4] The mechanism involves the coordination of the Lewis acid to the oxygen atom of the ethoxy group, enhancing its leaving group ability and rendering the silicon atom more electrophilic for attack by the alcohol nucleophile.
dot graph SilylationMechanism { graph [rankdir="LR", splines=ortho, label="Mechanism of Acid-Catalyzed Silylation", labelloc=t, fontsize=16]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} } Caption: Acid-catalyzed silylation of an alcohol with this compound.
2.2 General Protocol: Lewis Acid-Catalyzed Silylation of a Primary Alcohol
This protocol is a generalized procedure based on the principles of Lewis acid-catalyzed reactions of alkoxysilanes. Optimization for specific substrates is recommended.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM) to achieve a concentration of approx. 0.2 M.
-
Reagent Addition: Add this compound (1.5–2.0 equiv.) to the solution.
-
Catalysis: In a separate vial, dissolve a catalytic amount of a strong Lewis acid, such as B(C₆F₅)₃ (1-5 mol%), in a small amount of anhydrous DCM. Add the catalyst solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. Reactions may require several hours.
-
Workup: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Section 3: The Strategic Role of the TES Ether in Synthesis
The TES group is of intermediate stability among common silyl ethers, making it a highly strategic choice in complex, multi-step syntheses.[3]
Stability Profile: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) (Less Stable → More Stable)
This stability hierarchy allows for orthogonal deprotection strategies. A TES ether can be cleaved under conditions that leave a TBDMS or TIPS group intact, enabling chemists to unmask different hydroxyl groups at various stages of a synthetic sequence. For instance, an efficient and selective method for the deprotection of TES ethers using formic acid in methanol leaves TBDMS ethers unaffected.[5]
dot graph SynthesisWorkflow { graph [rankdir="LR", label="General Synthesis Workflow with TES Protection", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
} } Caption: Lifecycle of a TES protecting group in a multi-step synthesis.
Section 4: Protocols for Chemoselective Deprotection of TES Ethers
The ability to selectively remove a protecting group is as important as its installation. The TES group can be cleaved under various conditions, with the choice of method depending on the other functional groups present in the molecule.
4.1 Protocol 1: Mild Deprotection using Formic Acid
This method is highly effective for selectively cleaving TES ethers in the presence of more robust silyl ethers like TBDMS.[5]
-
Setup: Dissolve the TES-protected compound (1.0 equiv.) in methanol to a concentration of approximately 0.05 M.
-
Reagent Addition: Add a solution of 5-10% formic acid in methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
4.2 Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine
HF-based reagents are highly effective for cleaving silyl ethers due to the exceptional strength of the Si-F bond. This method is less selective and can cleave other silyl ethers.[6]
-
Caution: HF-Pyridine is highly toxic and corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves.
-
Setup: Dissolve the TES-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or acetonitrile in a polypropylene or Teflon flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add HF-Pyridine (70% HF, 30% Pyridine) dropwise. The amount required depends on the substrate; start with a slight excess (e.g., 1.5-2.0 equiv.).
-
Reaction: Stir at 0 °C and monitor carefully by TLC. The reaction is often complete within 30-60 minutes.
-
Workup: Slowly and carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or ether. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography.
Section 5: Relationship to Triethylsilane (Et₃SiH) and Reductive Methodologies
This compound is a direct precursor to triethylsilane (Et₃SiH), a powerful and selective reducing agent.[2] While this compound itself is not a hydride donor, its synthesis provides access to the versatile chemistry of Et₃SiH.
Triethylsilane, typically in the presence of a Brønsted or Lewis acid, functions as a hydride donor for "ionic hydrogenations."[7] A prominent application is the reductive etherification of carbonyl compounds. In this reaction, an aldehyde or ketone reacts with an alcohol in the presence of Et₃SiH and an acid catalyst to form an ether directly.[5]
For example, a facile reductive etherification can be achieved using triethylsilane and an alkoxytrimethylsilane catalyzed by iron(III) chloride, affording the corresponding ethers in excellent yields under mild conditions. This transformation underscores the synthetic utility of the triethylsilyl moiety, which originates from precursors like this compound.
Section 6: Safety and Handling
-
Hazards: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is moisture-sensitive.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Mechanism of the B(C6F5)3-Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies - Organometallics - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Protection of Primary Alcohols with Ethoxytriethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success.[1] Silyl ethers are a preeminent class of protecting groups for alcohols, prized for their tunable stability and mild removal conditions.[2] This guide provides a detailed protocol and technical insights for the protection of primary alcohols using ethoxytriethylsilane to form a triethylsilyl (TES) ether. The TES group offers a moderate stability, intermediate between the more labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBS) ethers, rendering it a strategic choice in complex synthetic campaigns.[3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yielding and efficient protection.
Introduction: The Strategic Role of Triethylsilyl Ethers
The hydroxyl group is a versatile functional group, yet its reactivity can be a liability in the presence of strong bases, nucleophiles, or organometallic reagents.[4] Protection of alcohols as silyl ethers is a common strategy to mask this reactivity.[2] The triethylsilyl (TES) ether strikes a crucial balance of stability and reactivity, making it an invaluable tool in the synthetic chemist's arsenal. It is sufficiently robust to withstand a variety of reaction conditions, yet it can be selectively removed in the presence of more sterically hindered silyl ethers like the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups.[3]
While triethylsilyl chloride (TESCl) is a common reagent for this transformation, this compound offers an alternative with distinct advantages, such as the formation of ethanol as a benign byproduct instead of corrosive hydrochloric acid. This can be particularly beneficial for acid-sensitive substrates.
Reaction Mechanism and Causality
The protection of an alcohol with an alkoxysilane, such as this compound, proceeds via a nucleophilic substitution at the silicon center. The reaction is typically catalyzed by either an acid or a base.
Base-Catalyzed Mechanism
Under basic conditions, a catalyst (e.g., an amine or a metal alkoxide) deprotonates the primary alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of this compound. This proceeds through a pentacoordinate silicon intermediate, followed by the expulsion of an ethoxide anion, which is subsequently protonated by the conjugate acid of the base to regenerate the catalyst and produce ethanol as the sole byproduct. This pathway is generally favored for its mildness and high efficiency.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst, the ethoxy group of this compound is protonated, enhancing its leaving group ability. The primary alcohol then acts as a nucleophile, attacking the silicon center and displacing ethanol. While effective, this method is less common for substrates that possess acid-labile functional groups.
The choice of catalyst and reaction conditions is therefore critical and dictated by the substrate's overall functionality. For most applications involving primary alcohols, a base-catalyzed approach is recommended to ensure high yields and minimize side reactions.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a generalized, yet detailed, step-by-step procedure for the triethylsilylation of a primary alcohol using this compound under base-catalyzed conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Primary Alcohol | Anhydrous | N/A | Substrate |
| This compound | ≥98% | N/A | Silylating Agent |
| Imidazole | ≥99% | N/A | Catalyst/Base |
| Dichloromethane (DCM) | Anhydrous | N/A | Solvent |
| Saturated aq. NaHCO₃ | Reagent | N/A | Quenching Solution |
| Brine | Saturated | N/A | Washing Solution |
| Anhydrous MgSO₄ | Reagent | N/A | Drying Agent |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Catalyst: Add imidazole (1.5 eq.) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup - Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, purify the resulting triethylsilyl ether by flash column chromatography on silica gel.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protection of a primary alcohol with this compound.
References
Application Notes & Protocols: A Guide to the Deprotection of Triethylsilyl Ethers
Introduction: The Strategic Role of Triethylsilyl Ethers in Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Triethylsilyl (TES) ethers stand out as a versatile choice for the protection of hydroxyl functionalities. Their moderate stability, positioned between the more labile trimethylsilyl (TMS) ethers and the robust tert-butyldimethylsilyl (TBDMS) ethers, allows for strategic and selective deprotection.[1] This unique characteristic is crucial in the synthesis of pharmaceuticals and natural products, where differential protection of multiple hydroxyl groups is often a key challenge.[2][3]
This technical guide provides an in-depth exploration of the conditions for the deprotection of TES ethers, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various deprotection strategies, offer field-proven protocols, and present comparative data to inform experimental design.
Understanding the Stability of Triethylsilyl Ethers
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[4] Larger groups hinder the approach of reagents, thereby increasing the stability of the silyl ether. The generally accepted order of stability for common silyl ethers under acidic conditions is as follows:
TMS < TES < TBDMS < TIPS < TBDPS [5]
This trend provides a framework for the selective removal of one silyl group in the presence of another. For instance, the less sterically hindered TES group can often be cleaved under conditions that leave a TBDMS or triisopropylsilyl (TIPS) group intact.[2]
Mechanisms of Triethylsilyl Ether Deprotection
The cleavage of the silicon-oxygen bond in TES ethers can be broadly categorized into three main mechanistic pathways: fluoride-mediated, acid-catalyzed, and reductive cleavage.
Fluoride-Mediated Deprotection
This is one of the most common and efficient methods for cleaving silyl ethers. The high affinity of the fluoride ion for silicon is the driving force for this reaction, resulting in the formation of a strong Si-F bond. The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.
A common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[4]
Caption: Mechanism of Fluoride-Mediated TES Ether Deprotection.
Acid-Catalyzed Deprotection
In the presence of an acid, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent molecule, such as water or an alcohol.[3] The reaction can proceed through a pathway that resembles either an SN1 or SN2 reaction at the silicon center, largely influenced by steric hindrance. For less hindered silyl ethers like TES, an SN2-like mechanism is often proposed.[6][7]
Caption: Mechanism of Acid-Catalyzed TES Ether Deprotection.
Reductive Cleavage with Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H, a Lewis acidic reducing agent, can selectively deprotect TES ethers.[5] The aluminum center coordinates to the ether oxygen, activating the Si-O bond for hydride delivery. This method is particularly useful for the selective deprotection of primary TES ethers in the presence of secondary ones.[5][8]
Caption: Mechanism of Reductive Cleavage of TES Ethers using DIBAL-H.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection using Formic Acid in Methanol
This method is particularly effective for the selective cleavage of TES ethers in the presence of TBDMS groups.[2]
Materials:
-
TES-protected substrate
-
Methanol (MeOH)
-
Formic acid (88-98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TES-protected substrate in methanol (approx. 0.05 M).
-
Cool the solution to 5-10 °C using an ice-water bath.
-
Slowly add a solution of 5-10% formic acid in methanol (v/v) dropwise to the stirred solution. The total volume of the formic acid solution should be approximately equal to the volume of methanol used to dissolve the substrate.[2]
-
Remove the cooling bath and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
HF-Pyridine is a common fluoride source that is less basic than TBAF, making it suitable for base-sensitive substrates.[1] Caution: HF-Pyridine is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Use plasticware as HF reacts with glass.
Materials:
-
TES-protected substrate
-
Anhydrous pyridine
-
HF-Pyridine complex (e.g., 70% HF in pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the TES-protected substrate in anhydrous pyridine in a plastic vial or flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold solution of HF-Pyridine (a stock solution can be prepared, e.g., 4% in pyridine) to the stirred mixture.[2]
-
Stir the reaction at ambient temperature for 1-2 hours, monitoring the progress by TLC.[2]
-
After completion, cool the solution and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of dichloromethane and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as needed.
Protocol 3: Selective Deprotection of Primary TES Ethers with DIBAL-H
This protocol is useful for the selective removal of a primary TES ether in the presence of a secondary TES ether or more robust silyl ethers.[5]
Materials:
-
TES-protected substrate
-
Anhydrous dichloromethane (DCM) or toluene
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the substrate in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1-1.5 equivalents) dropwise to the stirred solution.[5]
-
Stir the reaction at -78 °C for a specified time (e.g., 30 minutes), then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography.
Comparative Data of Deprotection Conditions
| Reagent/Condition | Substrate Scope | Selectivity | Typical Conditions | Advantages | Disadvantages | Ref. |
| Formic Acid/MeOH | Primary, Secondary Alcohols | Excellent for TES vs. TBDMS | 5-10% HCOOH in MeOH, RT, 1-3 h | Mild, economical, high-yielding | Slower in aprotic solvents | [2] |
| HF-Pyridine | General | Good, but can cleave TBDMS with longer times | 2-4% HF-Py in Pyridine, 0°C to RT, 1-2 h | Less basic than TBAF | Highly toxic, corrosive, requires plasticware | [1][2] |
| TBAF/THF | General | Moderate, depends on sterics and conditions | 1.1 eq TBAF in THF, 0°C to RT | Widely used, effective | Basic conditions may cause side reactions | [4] |
| DIBAL-H | Primary Alcohols | Excellent for primary vs. secondary TES | 1.1-1.5 eq DIBAL-H, DCM, -78°C to 0°C | High selectivity for primary ethers | Requires cryogenic temperatures, inert atmosphere | [5] |
| LiOAc/DMF-H₂O | Phenolic Ethers | Highly selective for phenolic vs. aliphatic TES | 0.1 eq LiOAc, DMF/H₂O (50:1), RT to 70°C | Mild, catalytic | Limited to phenolic substrates | [5] |
| FeCl₃/MeOH | Primary, Secondary Alcohols | Good for TES vs. TIPS/TBDPS | Catalytic FeCl₃, MeOH, RT | Inexpensive, environmentally benign | Slower for hindered ethers | [1] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the deprotecting agent. For acid-catalyzed reactions, the concentration of the acid can be slightly increased.[2]
-
Side Reactions with TBAF: The basicity of TBAF can lead to side reactions such as elimination or epimerization, especially with sensitive substrates. Buffering the reaction with a mild acid like acetic acid can mitigate these issues.
-
Silyl Group Migration: In molecules with multiple hydroxyl groups, intramolecular silyl group migration can occur, particularly under basic or fluoride-mediated conditions. Using milder conditions, lower temperatures, and shorter reaction times can help to minimize this.
-
Difficult Purification: The silyl byproducts (e.g., Et₃SiF, Et₃SiOH) can sometimes complicate purification. An aqueous workup is typically effective at removing most of these. A quick filtration through a plug of silica gel can also be beneficial.
-
Low Yields with HF-Pyridine: Using HF-Pyridine can sometimes result in the cleavage of more robust silyl groups like TBDMS, leading to a mixture of products and lower yields of the desired compound.[2] Careful monitoring of the reaction is crucial.
Conclusion
The deprotection of triethylsilyl ethers is a critical transformation in modern organic synthesis. The choice of deprotection strategy hinges on a careful analysis of the substrate's functional group compatibility and the desired selectivity. This guide provides a robust framework of mechanistic understanding, validated protocols, and practical advice to empower researchers to confidently and efficiently perform this essential synthetic step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Ethoxytriethylsilane as a Stable Precursor for the In-Situ Generation of Triethylsilane Reducing Agent
Abstract
In modern organic synthesis, the demand for mild, selective, and safe reducing agents is paramount. Triethylsilane (Et₃SiH) has been firmly established as a versatile reagent for the ionic hydrogenation of a wide array of functional groups, offering a chemoselective alternative to more aggressive metal hydride reagents like LiAlH₄.[1][2] However, the handling and storage of triethylsilane can be complicated by its flammability and potential to release hydrogen gas.[2] This guide details the use of ethoxytriethylsilane (Et₃SiOEt), a more stable and less hazardous liquid precursor, for the convenient in-situ generation of triethylsilane. By converting the robust Si-O bond to the reactive Si-H bond directly within the reaction vessel, this methodology enhances safety and simplifies workflows, making it highly suitable for applications in pharmaceutical and fine chemical synthesis.
Introduction: The Precursor Approach to Ionic Hydrogenation
Triethylsilane is a powerful hydride donor, particularly when activated by a Brønsted or Lewis acid.[1] This reactivity is centered on the polarity of the silicon-hydrogen bond, which allows for the transfer of a hydride to carbocation intermediates.[3] This mechanism is the foundation of its utility in selectively reducing functional groups that can be protonated to form stabilized cations, such as ketones, aldehydes, and imines.[4][5]
Why Use a Precursor?
The direct use of triethylsilane, while effective, involves handling a flammable liquid that requires precautions to mitigate risks associated with hydrogen gas evolution upon storage.[2] this compound, an alkoxysilane, offers significant advantages:
-
Enhanced Stability: The silicon-oxygen bond is significantly stronger and less reactive than the silicon-hydrogen bond, making this compound less prone to decomposition and easier to store.[6]
-
Improved Safety Profile: this compound is a flammable liquid but does not have the same propensity to release hydrogen gas during storage, simplifying handling procedures.[7]
-
Operational Simplicity: Generating the active reducing agent in-situ streamlines the synthetic workflow by removing the need to handle and measure the more reactive triethylsilane separately.
The primary chemical challenge lies in the efficient and clean reduction of the stable Si-O bond to the desired Si-H bond under conditions compatible with the subsequent reduction step.
Mechanism: From Alkoxysilane to Hydrosilane
The conversion of this compound to triethylsilane involves the nucleophilic displacement of the ethoxy group by a hydride ion. This transformation requires a potent hydride source capable of cleaving the strong Si-O bond. While various reducing systems exist, borohydride reagents have proven effective for the reduction of alkoxysilanes.[8]
The overall transformation can be represented as follows:
Caption: Conversion of this compound to triethylsilane.
Experimental Protocols
This section provides a detailed, two-part protocol. Part A describes the in-situ generation of triethylsilane from this compound. Part B demonstrates its immediate application in a representative reductive amination reaction.
PART A: In-Situ Generation of Triethylsilane
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium borohydride and the generated triethylsilane are sensitive to moisture and air. An inert atmosphere of argon or nitrogen is crucial to prevent decomposition and ensure high yields.[9]
-
Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is used to dissolve the reagents without reacting with the hydride source.
-
Temperature Control: The initial reaction is kept at a controlled temperature to manage any potential exotherm during the formation of the active reducing species.
Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add this compound (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M.
-
Under a positive pressure of argon, add sodium borohydride (NaBH₄, 0.3 equiv).
-
Stir the suspension at room temperature for 15-20 minutes to initiate the conversion. The generated triethylsilane is not isolated and is used directly in the next step.
PART B: Application in Reductive Amination of Benzaldehyde with Aniline
This protocol is self-validating; the successful formation of N-benzylaniline confirms the successful generation of triethylsilane in Part A.
Causality Behind Experimental Choices:
-
Acid Catalyst: Trifluoroacetic acid (TFA) serves two roles: it catalyzes the formation of the iminium ion intermediate from the aldehyde and amine, and it activates the Si-H bond of triethylsilane, facilitating hydride transfer.[4]
-
Stoichiometry: A slight excess of the generated triethylsilane is used to ensure the complete reduction of the iminium intermediate.
-
Workup: The reaction is quenched with a basic solution (saturated sodium bicarbonate) to neutralize the TFA and remove any acidic byproducts.
Protocol:
-
To the THF suspension containing the in-situ generated triethylsilane from Part A, add benzaldehyde (0.95 equiv relative to the starting this compound) and aniline (1.0 equiv).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA, 1.2 equiv) dropwise via syringe. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylaniline.
Caption: Experimental workflow for in-situ generation and use.
Quantitative Data and Reaction Scope
The in-situ generation of triethylsilane from this compound is compatible with a variety of functional group reductions typically performed with commercial triethylsilane. The following table summarizes representative transformations.
| Substrate Functional Group | Representative Substrate | Product Functional Group | Typical Yield (%) |
| Ketone | Acetophenone | Secondary Alcohol | 85-95 |
| Imine (pre-formed or in-situ) | N-Benzylideneaniline | Secondary Amine | 90-98 |
| Aldehyde | 4-Nitrobenzaldehyde | Primary Alcohol | 88-96 |
| Benzyl Ether | Benzyl phenyl ether | Toluene | 75-85 |
Yields are approximate and highly dependent on the specific substrate and reaction conditions.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]
-
This compound: A flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7] Keep away from heat, sparks, and open flames.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation. Handle in an inert, dry environment.
-
Triethylsilane (Generated in-situ): Highly flammable liquid and vapor. Although generated and consumed in the same pot, the reaction mixture should be treated with the same precautions as if handling pure triethylsilane.
-
Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate gloves and face protection.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Use only peroxide-free THF.
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quench reactive mixtures carefully before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete conversion of precursor. 2. Deactivation of hydride source by moisture. 3. Insufficient acid catalyst. | 1. Increase reaction time for the in-situ generation step or slightly increase the amount of NaBH₄. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Use a fresh bottle of NaBH₄. 3. Ensure the correct stoichiometry of TFA is used; increase to 1.5 equiv if necessary. |
| Formation of Silyl Ether Byproduct | The substrate alcohol is silylated by an intermediate silyl species instead of being reduced. | This can occur if the substrate is added before the iminium ion is efficiently formed. Ensure the aldehyde, amine, and acid are allowed to mix briefly before significant reduction occurs. Alternatively, pre-forming the imine before the reduction step can mitigate this. |
| Incomplete Reduction | 1. Insufficient reducing agent. 2. Steric hindrance around the carbonyl/iminium carbon. | 1. Ensure the stoichiometry of the precursor is correct; use 1.2-1.5 equivalents of generated Et₃SiH relative to the substrate. 2. Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial exotherm subsides. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. dakenam.com [dakenam.com]
- 4. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 5. Silane Reduction of... - Gelest [technical.gelest.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of hydrosilanes via Lewis-base-catalysed reduction of alkoxy silanes with NaBH4 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Triethylsilane synthesis - chemicalbook [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Part 1: The Triethylsilyl (TES) Ether as a Versatile Protecting Group
An In-Depth Guide to the Strategic Application of Triethylsilyl Moieties in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate field of synthetic carbohydrate chemistry, the precise manipulation of multiple hydroxyl groups is a central challenge.[1] Silyl ethers have become an indispensable class of protecting groups, offering a spectrum of stabilities that can be tailored to complex synthetic routes.[2] Among these, the triethylsilyl (TES) group occupies a crucial intermediate position, providing a balance of stability and reactivity that is essential for sophisticated orthogonal protection strategies and for influencing the stereochemical outcomes of glycosylation reactions.[3][4]
This guide provides a comprehensive overview of the strategic use of the triethylsilyl group in modern carbohydrate synthesis. It is important to note that while the direct silylating agent is typically triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (TESOTf) , rather than ethoxytriethylsilane, the focus here is on the application of the resulting triethylsilyl ether. Furthermore, this guide will explore the distinct but related role of triethylsilane (Et₃SiH) as a powerful reducing agent in one-pot reductive etherification protocols, which have streamlined the synthesis of complex glycans.[5][6]
Core Principles: Why Choose a TES Ether?
The selection of a protecting group is a critical decision in synthetic design.[7] The TES group's utility stems from its specific steric and electronic properties, which dictate its stability relative to other common silyl ethers.[3] It is more stable than the highly labile trimethylsilyl (TMS) group but can be cleaved under conditions mild enough to leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), intact.[8][9] This differential lability is the cornerstone of orthogonal synthesis, allowing for the sequential unmasking of hydroxyl groups.[3]
Key Advantages of the TES Group:
-
Intermediate Stability: Allows for selective removal in the presence of more stable silyl ethers.[9]
-
Mild Cleavage Conditions: Typically removed with mild acids like acetic acid or formic acid, preserving other sensitive functionalities.[9][10]
-
Influence on Reactivity: The steric bulk of a TES group can influence the stereochemical outcome of glycosylation reactions, for example, by shielding one face of an oxocarbenium ion intermediate.[3]
Data Presentation: Comparative Stability of Silyl Ethers
The tunable stability of silyl ethers is fundamental to their strategic application. The following table summarizes the relative stability of common silyl ethers towards acidic hydrolysis, providing a clear rationale for their use in orthogonal protection schemes.
| Silyl Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | ~1 | Very mild acid (e.g., acetic acid in THF/water); often labile on silica gel.[2] |
| Triethylsilyl | TES | ~64 | Mild acid (e.g., 5-10% formic acid in methanol).[8][9] |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 | Stronger acidic conditions (e.g., CSA in methanol).[8] |
| Triisopropylsilyl | TIPS | ~700,000 | Strong acid required for cleavage.[8] |
| tert-Butyldiphenylsilyl | TBDPS | >1,000,000 | Very strong acid or fluoride sources required for cleavage.[3] |
Experimental Protocols
This protocol details the standard procedure for introducing a TES ether onto a carbohydrate, typically targeting the most reactive primary hydroxyl group.
Objective: To selectively protect a primary hydroxyl group as a triethylsilyl ether.
Causality: The primary C-6 hydroxyl of a pyranoside is sterically less hindered and therefore more nucleophilic than the secondary hydroxyls, allowing for regioselective protection with a moderately bulky silylating agent like TES-Cl, especially when used in stoichiometric amounts. Imidazole acts as a base to activate the alcohol and to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Carbohydrate with a free primary hydroxyl (1.0 equiv.)
-
Triethylsilyl chloride (TES-Cl) (1.1–1.2 equiv.)
-
Imidazole (2.2–2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the carbohydrate (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–2.5 equiv.) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylsilyl chloride (1.1–1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired TES-protected carbohydrate.
This protocol demonstrates the selective cleavage of a TES ether in the presence of a more robust TBDMS ether, a common requirement in multi-step oligosaccharide synthesis.
Objective: To selectively cleave a TES ether without affecting a TBDMS ether on the same molecule.
Causality: The stability of silyl ethers to acid-catalyzed hydrolysis is highly dependent on the steric bulk around the silicon atom. The less hindered TES group is significantly more labile under mild acidic conditions than the bulkier TBDMS group, allowing for its selective removal. Formic acid in methanol provides a controlled acidic environment for this transformation.[9][11]
Materials:
-
Carbohydrate protected with both TES and TBDMS ethers (1.0 equiv.)
-
Formic acid
-
Methanol (MeOH)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the dual-protected carbohydrate (1.0 equiv.) in a 5–10% solution of formic acid in methanol.[9][10]
-
Stir the reaction at room temperature. Carefully monitor the reaction by TLC to follow the disappearance of the starting material and the appearance of the mono-deprotected product. Reaction times can vary from 30 minutes to several hours.
-
Upon selective removal of the TES group, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ dropwise until effervescence ceases.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Visualization: Strategic Workflow for Silyl Group Selection
Caption: Decision workflow for selecting a silyl protecting group.
Part 2: Triethylsilane (Et₃SiH) in Reductive Etherification
A distinct and powerful application involving a triethylsilyl moiety is the use of triethylsilane (Et₃SiH) as a reducing agent.[5] Reductive etherification is a highly efficient method for forming ether linkages, such as the common benzyl (Bn) ether, directly from a hydroxyl group and a carbonyl compound, bypassing the need for pre-formed alkyl halides.[12][13]
Core Principles: One-Pot Synthesis
Triethylsilane, in the presence of a Lewis acid catalyst like TMSOTf or iron(III) chloride, acts as a mild hydride source.[5][12] The reaction typically proceeds through the in situ formation of a hemiacetal between the carbohydrate alcohol and an aldehyde (e.g., benzaldehyde), which is then reduced by Et₃SiH to the corresponding ether.[5] This methodology is a cornerstone of modern "one-pot" synthesis strategies, which dramatically increase efficiency by combining multiple synthetic steps (e.g., protection, glycosylation) without isolating intermediates.[6][14][15]
Visualization: One-Pot Reductive Etherification Workflow
Caption: Workflow for one-pot triethylsilane-mediated reductive etherification.
Experimental Protocols
This protocol describes the formation of a benzyl ether on a carbohydrate hydroxyl group using a one-pot reductive etherification procedure.
Objective: To install a benzyl protecting group without using benzyl bromide and a strong base.
Causality: A catalytic amount of a Lewis acid (TfOH or TMSOTf) activates the benzaldehyde carbonyl group, facilitating the formation of a hemiacetal with the carbohydrate's hydroxyl group. This intermediate is then irreversibly reduced by the hydride delivered from triethylsilane to form the stable benzyl ether.[5][6] This process avoids the harsh basic conditions of traditional Williamson ether synthesis.
Materials:
-
Carbohydrate with a free hydroxyl group (1.0 equiv.)
-
Benzaldehyde (1.5–2.0 equiv.)
-
Triethylsilane (Et₃SiH) (1.5–2.0 equiv.)
-
Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carbohydrate (1.0 equiv.), anhydrous DCM, and activated molecular sieves.
-
Cool the mixture to -40 °C or as specified by the literature for the substrate.
-
Add benzaldehyde (1.5–2.0 equiv.) and triethylsilane (1.5–2.0 equiv.).
-
Slowly add the catalyst (TfOH or TMSOTf, 0.1–0.2 equiv.) and stir the reaction at low temperature.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the benzylated carbohydrate.
Conclusion
The triethylsilyl moiety, whether installed as a TES ether protecting group or delivered as a hydride from triethylsilane, represents a cornerstone of modern carbohydrate synthesis. The TES ether provides chemists with a finely tuned tool for orthogonal protection strategies, enabling the construction of complex oligosaccharides through the selective masking and unmasking of hydroxyl groups.[9] Concurrently, triethylsilane-mediated reductive etherification offers an efficient and mild pathway for installing robust ether protecting groups, greatly facilitating streamlined, one-pot synthetic sequences.[5][6] A thorough understanding of these applications and protocols is essential for professionals aiming to design and execute efficient and successful syntheses in carbohydrate chemistry and drug development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride [organic-chemistry.org]
- 13. Ether synthesis by reductive etherification [organic-chemistry.org]
- 14. chimia.ch [chimia.ch]
- 15. "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silylation of Secondary Alcohols
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success.[1] Among the arsenal available to the synthetic chemist, silyl ethers stand out for their versatility in protecting hydroxyl groups.[2] The silylation of alcohols, a process that converts the hydroxyl group (-OH) into a silyl ether (-OSiR₃), is a critical transformation that masks the alcohol's reactivity towards a wide range of reaction conditions.[3][4] This allows for chemical modifications at other sites of a complex molecule without unintended interference from the hydroxyl group.[2]
Secondary alcohols, due to their increased steric hindrance compared to primary alcohols, often require carefully optimized conditions for efficient silylation. This guide provides an in-depth exploration of the experimental procedures for the silylation of secondary alcohols, focusing on the underlying chemical principles, practical execution, and troubleshooting strategies. We will delve into the choice of silylating agents, reaction mechanisms, and provide detailed protocols to empower researchers, scientists, and drug development professionals to confidently apply these methods in their work.
Mechanistic Insights: The "Why" Behind the Procedure
The silylation of an alcohol is fundamentally a nucleophilic substitution reaction at the silicon atom.[4][5] The reaction is typically carried out by treating the alcohol with a silyl halide (commonly a chloride, such as tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base.[1]
The mechanism can proceed through two primary, competing pathways, largely influenced by the choice of base and solvent:
-
Lewis Base Catalysis: In this pathway, a Lewis base, such as 4-(dimethylamino)pyridine (DMAP) or imidazole, first activates the silylating agent.[6][7] The base attacks the electrophilic silicon atom of the silyl chloride, forming a highly reactive silylated-base intermediate. This intermediate is then readily attacked by the secondary alcohol, transferring the silyl group and regenerating the catalyst. This pathway is often favored when using nucleophilic catalysts.[8]
-
General Base Catalysis: Alternatively, a non-nucleophilic base, like triethylamine (Et₃N), can deprotonate the alcohol to form an alkoxide.[4][5] This more nucleophilic alkoxide then attacks the silyl chloride to form the silyl ether. The presence of an auxiliary base is often required to drive the reaction to completion.[6]
The choice of solvent also plays a crucial role, with Lewis basic solvents like dimethylformamide (DMF) significantly accelerating the reaction compared to less polar solvents like dichloromethane (DCM).[6][7]
Visualizing the Silylation Mechanism
Caption: Competing mechanisms for the silylation of a secondary alcohol.
Selecting the Appropriate Silylating Agent
The choice of silylating agent is critical and is dictated by the desired stability of the resulting silyl ether and the steric environment of the secondary alcohol.[1] Bulkier silyl groups provide greater stability towards acidic and basic conditions.[1][9]
| Silylating Agent | Common Abbreviation | Relative Steric Bulk | Relative Stability (Acidic Hydrolysis) | Typical Base/Solvent |
| Chlorotrimethylsilane | TMSCl | Small | 1 | Et₃N / DCM |
| Chlorotriethylsilane | TESCl | Medium | 64 | Imidazole / DMF |
| tert-Butyldimethylsilyl Chloride | TBDMSCl or TBSCl | Medium-Large | 20,000 | Imidazole / DMF |
| Triisopropylsilyl Chloride | TIPSCl | Large | 700,000 | Imidazole / DMF |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Very Large | 5,000,000 | Imidazole / DMF |
Relative stability data sourced from Wikipedia.[10]
For many applications involving secondary alcohols, TBDMSCl (TBSCl) offers a good balance of reactivity and stability, making it a widely used reagent.[11][12] For particularly hindered secondary alcohols, a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) may be necessary.[10][13]
Detailed Experimental Protocol: Silylation of a Secondary Alcohol with TBDMSCl
This protocol outlines a general and reliable procedure for the protection of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, a method pioneered by E.J. Corey.[7][12]
Materials and Reagents
-
Secondary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 - 1.5 eq.)
-
Imidazole (2.0 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the silylation of a secondary alcohol.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 eq.) and imidazole (2.5 eq.).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M). Stir the solution until all the imidazole has dissolved.[14]
-
Reagent Addition: Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution.[14] For sensitive substrates or to enhance selectivity if other less-hindered alcohols are present, the flask can be cooled to 0 °C in an ice bath before and during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC). A typical reaction is complete within 2-12 hours.[14] The formation of a white precipitate (imidazole hydrochloride) is usually observed.
-
Aqueous Workup: Once the reaction is complete (as indicated by the consumption of the starting alcohol by TLC), carefully pour the reaction mixture into a separatory funnel containing water or saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure silyl ether.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficiently reactive silylating agent for a hindered alcohol. 2. Impure or wet reagents/solvent. 3. Inefficient base/catalyst. | 1. Switch to a more reactive silylating agent like TBSOTf with a non-nucleophilic base (e.g., 2,6-lutidine).[10][13] 2. Ensure all reagents are pure and solvents are anhydrous. 3. Consider using a more potent catalyst like DMAP (catalytic amount) or a stronger, non-ionic base.[13][15] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Premature deprotection on silica gel. | 1. Allow the reaction to run for a longer duration or gently heat it (e.g., to 40-50 °C). 2. Minimize aqueous washes if the product has some water solubility. 3. Neutralize the silica gel with triethylamine (e.g., 1% in the eluent) before chromatography if the silyl ether is acid-sensitive. |
| Formation of Side Products | 1. Silylation of other functional groups. 2. Base-induced elimination or other side reactions. | 1. Use milder conditions (lower temperature, less reactive silylating agent). 2. Choose a less basic catalyst system. Ensure the substrate is stable to the basic conditions. |
| Difficulty in Purification | Co-elution of product with silyl byproducts (e.g., siloxanes). | 1. Ensure the workup procedure effectively removes water-soluble byproducts. 2. Use a slight excess of the silylating agent, but avoid a large excess to minimize byproduct formation.[10] |
Deprotection Strategies
The utility of silyl ethers as protecting groups is cemented by their selective and mild removal.[1] The most common method for cleaving silyl ethers is through the use of a fluoride ion source, owing to the exceptionally strong silicon-fluoride bond (Si-F).[2]
-
Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common reagent for this transformation.[2][7]
-
Acid-Catalyzed Cleavage: Silyl ethers can also be cleaved under acidic conditions (e.g., acetic acid in THF/water, or HCl in methanol). The stability of the silyl ether to acid is highly dependent on the steric bulk of the silicon substituents.[10][16]
The differential stability of various silyl ethers allows for orthogonal deprotection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups.[11] For instance, a TMS group can be cleaved under conditions that leave a TBDMS group intact.[11]
Conclusion
The silylation of secondary alcohols is an indispensable tool in the synthetic chemist's repertoire. A thorough understanding of the reaction mechanism, the properties of different silylating agents, and a robust experimental protocol are key to the successful implementation of this protective strategy. By carefully selecting reagents and conditions based on the specific substrate, researchers can effectively mask the reactivity of secondary hydroxyl groups, paving the way for the efficient synthesis of complex and valuable molecules. This guide provides the foundational knowledge and practical steps to achieve consistent and high-yielding silylations, empowering scientists in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: Ethoxytriethylsilane as a Surface Modification Agent
Introduction: The Role of Ethoxytriethylsilane in Surface Engineering
In the realm of materials science and drug development, the ability to precisely tailor the surface properties of materials is paramount. Surface characteristics such as hydrophobicity, biocompatibility, and chemical reactivity dictate the interaction of a material with its environment. This compound ((C₂H₅)₃SiOC₂H₅), a member of the organosilane family, serves as a versatile and effective agent for surface modification. Its chemical structure, featuring a reactive ethoxy group and stable ethyl groups, allows for the covalent attachment of a triethylsilyl moiety onto a variety of substrates. This modification imparts a hydrophobic character to the surface, enhancing dispersibility in non-polar solvents and providing a protective barrier against aqueous environments. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of surfaces modified with this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 597-67-1 | [1] |
| Molecular Formula | C₈H₂₀OSi | [1] |
| Molecular Weight | 160.33 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 107-108 °C | [3] |
| Density | 0.728 g/mL | [3] |
| Flash Point | -2.99 °C | [3] |
| Solubility | Reacts with water | [4] |
Safety Precautions: this compound is a flammable liquid and vapor.[1] It causes skin and serious eye irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Keep away from heat, sparks, and open flames.[5]
Mechanism of Surface Modification
The surface modification process using this compound is a multi-step procedure that relies on the presence of hydroxyl (-OH) groups on the substrate surface. This makes it particularly effective for modifying materials such as glass, silica, metal oxides, and certain polymers. The general mechanism can be described in the following stages:
-
Hydrolysis: In the presence of trace amounts of water, the ethoxy group (-OC₂H₅) of this compound hydrolyzes to form a reactive silanol group (-OH) and ethanol as a byproduct.
-
Condensation: The newly formed silanol group on the this compound molecule then condenses with a hydroxyl group on the substrate surface, forming a stable siloxane bond (Si-O-Si).
-
Self-Assembly (Optional): Depending on the reaction conditions and the concentration of the silane, some self-condensation between neighboring silanol groups of the tethered silane molecules can occur, forming a cross-linked network on the surface.
This process results in a durable, covalently bound hydrophobic layer on the material's surface.
Applications in Research and Drug Development
The surface modification of materials with this compound can significantly enhance their performance in a variety of applications:
-
Enhanced Hydrophobicity: The primary application is to increase the hydrophobicity of surfaces. This is particularly useful for creating water-repellent coatings on glass and other substrates.[6] Increased hydrophobicity can also be beneficial in preventing the aggregation of nanoparticles in aqueous media.[7]
-
Improved Dispersibility: By rendering the surface of nanoparticles more hydrophobic, their dispersibility in non-polar organic solvents and polymer matrices can be greatly improved.[7] This is critical for the formulation of nanocomposites and drug delivery systems.
-
Controlled Drug Release: In drug delivery, modifying the surface of nanocarriers can influence their interaction with biological systems and control the release kinetics of encapsulated drugs.[5] A hydrophobic coating can slow the release of hydrophilic drugs.
-
Biocompatibility and Reduced Biofouling: While this compound itself does not impart specific bioactive properties, the creation of a defined and stable surface chemistry can be a prerequisite for subsequent functionalization or can reduce non-specific protein adsorption, a key factor in biofouling.[7]
Experimental Protocols
The following protocols provide a general framework for the surface modification of substrates with this compound. It is important to note that optimal conditions may vary depending on the specific substrate and desired outcome.
Protocol 1: Surface Modification of Glass or Silicon Substrates
This protocol is suitable for modifying the surface of glass slides, silicon wafers, or other hydroxyl-bearing planar substrates.
Materials:
-
This compound
-
Anhydrous Toluene or Hexane
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass or Teflon staining jars
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: a. Sonicate the substrates in acetone for 15 minutes. b. Sonicate the substrates in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): a. To generate a high density of surface hydroxyl groups, treat the cleaned substrates with oxygen plasma for 5 minutes. b. Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood. c. Rinse the substrates extensively with DI water and dry with nitrogen gas.
-
Silanization: a. Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to minimize premature hydrolysis. b. Immerse the activated substrates in the silane solution for 2-4 hours at room temperature with gentle agitation. c. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Curing: a. Dry the substrates under a stream of nitrogen. b. Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane layer.[4]
-
Final Cleaning and Storage: a. Sonicate the cured substrates in toluene for 5 minutes to remove any physisorbed silane molecules. b. Dry with nitrogen and store in a clean, dry environment.
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol is designed for the surface modification of silica nanoparticles or other oxide-based nanomaterials in a colloidal suspension.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Ammonium hydroxide (for Stöber synthesis of silica nanoparticles, if applicable)
-
Centrifuge and centrifuge tubes
-
Ultrasonicator (bath or probe type)
Procedure:
-
Nanoparticle Synthesis and Purification (if necessary): a. Synthesize silica nanoparticles using a method such as the Stöber process. b. Purify the nanoparticles by repeated centrifugation and redispersion in ethanol to remove unreacted precursors and byproducts.
-
Silanization: a. Disperse the purified silica nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL. b. In a separate vial, prepare a solution of this compound in anhydrous ethanol. The amount of silane should be calculated based on the surface area of the nanoparticles and the desired grafting density. A common starting point is a weight ratio of silica to silane of 1:0.05 to 1:0.2. c. Add the silane solution to the nanoparticle suspension while stirring. d. Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification of Modified Nanoparticles: a. Isolate the surface-modified nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes). b. Discard the supernatant containing excess silane and byproducts. c. Redisperse the nanoparticle pellet in fresh anhydrous ethanol using ultrasonication. d. Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unreacted silane.
-
Drying and Storage: a. After the final wash, redisperse the nanoparticles in a minimal amount of ethanol or a desired solvent. b. Alternatively, dry the nanoparticles under vacuum to obtain a powder. c. Store the modified nanoparticles in a desiccator to prevent moisture-induced aggregation.
Characterization of Modified Surfaces
A suite of analytical techniques should be employed to confirm the successful surface modification and to quantify the changes in surface properties.
| Characterization Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the top 5-10 nm of the surface, confirming the presence of silicon and carbon from the triethylsilyl groups.[4] |
| Contact Angle Goniometry | Measures the static or dynamic contact angle of a liquid (typically water) on the surface. A significant increase in the water contact angle indicates successful hydrophobic modification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the presence of Si-O-Si bonds and the disappearance or reduction of surface -OH groups. |
| Thermogravimetric Analysis (TGA) | For modified nanoparticles, TGA can be used to quantify the amount of organic material (triethylsilyl groups) grafted onto the inorganic core by measuring the weight loss upon heating. |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the surface topography and can be used to assess changes in surface roughness after modification.[4] |
| Dynamic Light Scattering (DLS) | For nanoparticles, DLS can measure the change in hydrodynamic diameter and zeta potential after surface modification, providing insights into their colloidal stability. |
Expected XPS Data for this compound Modified Surfaces:
| Element | Expected Atomic % |
| Carbon (C) | ~10-20% |
| Oxygen (O) | ~40-50% |
| Silicon (Si) | ~30-40% |
Note: These are typical values and can vary depending on the substrate and the density of the silane layer.[4]
Troubleshooting and Expert Insights
-
Incomplete or Uneven Coating: This is often due to insufficient cleaning and activation of the substrate, leading to a low density of reactive hydroxyl groups. Ensure thorough cleaning and activation procedures are followed. The use of anhydrous solvents is critical to prevent premature hydrolysis and self-condensation of the silane in solution.
-
Agglomeration of Nanoparticles: During the modification of nanoparticles, agglomeration can occur. To mitigate this, ensure the nanoparticles are well-dispersed before adding the silane and use a sufficient volume of solvent. Ultrasonication can be employed to break up aggregates before and during the reaction.
-
Choice of Solvent: The choice of solvent can influence the silanization process. Toluene and hexane are common choices for non-polar substrates, while ethanol is often used for nanoparticle modifications in colloidal suspension. The solvent should be anhydrous to prevent premature reaction of the silane.
Conclusion
This compound is a valuable tool for the surface modification of a wide range of materials. By covalently bonding a hydrophobic triethylsilyl layer to the surface, it is possible to precisely control properties such as wettability, dispersibility, and biocompatibility. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, enabling the development of advanced materials with tailored surface functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro [frontiersin.org]
Application Notes and Protocols: Strategic Use of Triethylsilyl Ethers in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the architecturally complex world of total synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among the diverse toolkit of protecting groups available to the modern chemist, silyl ethers have carved out a position of prominence due to their tunable stability and mild application/removal conditions. The triethylsilyl (TES) ether, in particular, occupies a strategic middle ground, offering a level of stability greater than the labile trimethylsilyl (TMS) ether, yet more readily cleaved than the robust tert-butyldimethylsilyl (TBDMS) ether.[1][2] This unique characteristic allows for intricate, multi-step synthetic sequences where precise control over the reactivity of multiple hydroxyl groups is essential.
This guide provides an in-depth exploration of the strategic application of TES ethers in the context of total synthesis. We will delve into the underlying chemical principles governing their formation and cleavage, present detailed protocols for their use, and showcase their critical role in the successful synthesis of complex natural products.
The Chemistry of Triethylsilyl Ethers: A Balance of Reactivity and Stability
The utility of a protecting group is defined by the ease and selectivity of its installation and removal. The TES group excels in this regard, offering a predictable reactivity profile that synthetic chemists can exploit.
Formation of TES Ethers
The formation of a TES ether is typically achieved by reacting an alcohol with a silylating agent, most commonly triethylsilyl chloride (TESCl) or triethylsilyl trifluoromethanesulfonate (TESOTf). The reaction is generally carried out in the presence of a base, which serves to deprotonate the alcohol, enhancing its nucleophilicity, and to neutralize the acidic byproduct.[3][4] Common bases include imidazole, pyridine, 2,6-lutidine, and triethylamine.[5] The choice of silylating agent and base can be tailored to the specific substrate; for instance, the more reactive TESOTf is often employed for the protection of sterically hindered alcohols.[5]
The reaction proceeds via a nucleophilic attack of the alcohol (or alkoxide) on the electrophilic silicon atom of the silylating agent, in a process resembling an SN2-like displacement of the leaving group (e.g., chloride or triflate).[3][4]
Stability and Orthogonal Deprotection
The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.[6] This steric hindrance shields the Si-O bond from attacking reagents. The established order of stability allows for the selective removal of one silyl group in the presence of another, a strategy known as orthogonal protection.[6][7]
Relative Stability of Common Silyl Ethers (Acidic Conditions): TMS < TES < TBDMS < TIPS < TBDPS[1][6]
This hierarchy is the cornerstone of the strategic utility of TES ethers. A TES group can be cleaved under conditions that leave a TBDMS, TIPS, or TBDPS group intact.[1][8] This allows for the sequential unmasking of different hydroxyl groups within the same molecule, enabling site-specific transformations.
| Protecting Group | Relative Stability | Typical Deprotection Reagents |
| TMS | 1 | K₂CO₃/MeOH; mild acid |
| TES | ~10² | Formic acid/MeOH; HF•Py; TBAF[9] |
| TBDMS | ~2 x 10⁴ | TBAF; HF•Py; strong acid[9] |
| TIPS | ~10⁵ | TBAF (slower); HF•Py[9] |
| TBDPS | ~5 x 10⁶ | TBAF (forcing conditions)[9] |
Selective Deprotection Strategies
The selective cleavage of a TES ether is a critical step in many synthetic routes. The choice of deprotection reagent is dictated by the presence of other sensitive functional groups in the molecule.
Mild Acidic Conditions: A widely used method for the chemoselective deprotection of TES ethers in the presence of TBDMS ethers involves the use of mild acidic conditions, such as formic acid in methanol or acetic acid in a mixture of THF and water.[7][8][10][11] These conditions are often sufficient to cleave the more labile TES ether while leaving the more robust TBDMS group untouched.
Fluoride-Based Reagents: Fluoride ions have a high affinity for silicon, and reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine (HF•Py) are effective for cleaving silyl ethers.[4][12] By carefully controlling the reaction conditions (temperature, solvent, reaction time), it is often possible to selectively cleave a TES ether in the presence of a TBDMS or TIPS ether.
Applications in Total Synthesis: Case Studies
The strategic value of TES ethers is best illustrated through their application in the synthesis of complex, polyhydroxylated natural products.
Case Study 1: Total Synthesis of Bryostatin 1
In the total synthesis of the potent anticancer agent bryostatin 1, Keck and co-workers employed a TES ether to protect a crucial hydroxyl group that would have otherwise interfered with a key macrolactonization step. After the successful formation of the macrolactone, the TES ether, along with other protecting groups, was removed in a global deprotection step using lithium tetrafluoroborate to yield the final natural product. This strategic use of the TES group highlights its role in enabling critical bond-forming reactions in late-stage synthesis.
Case Study 2: Synthesis of Desmethyl Macrolides
In the synthesis of novel macrolide antibiotics, the selective protection of a secondary alcohol as a TES ether was instrumental.[10] This allowed for the subsequent methylation of a sterically hindered tertiary alcohol. The TES ether provided the necessary stability to withstand the methylation conditions while being sufficiently labile for selective removal later in the synthetic sequence. This example showcases the utility of TES ethers in differentiating the reactivity of multiple hydroxyl groups within the same molecule.
Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a TES Ether
This protocol describes a standard procedure for the protection of a primary alcohol using triethylsilyl chloride and imidazole.
Materials:
-
Alcohol (1.0 equiv)
-
Triethylsilyl chloride (TESCl, 1.2 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and imidazole (1.5 equiv).
-
Dissolve the solids in anhydrous DMF (~0.5 M concentration of the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Chemoselective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol outlines a mild and efficient method for the selective cleavage of a TES ether using formic acid in methanol.[1][8]
Materials:
-
TES-protected compound (containing a TBDMS ether, 1.0 equiv)
-
Anhydrous methanol (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected compound (1.0 equiv) in anhydrous methanol to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 5-10% formic acid in methanol (v/v) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 1-2 hours).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.[1][7]
Conclusion
The triethylsilyl ether is a versatile and indispensable tool in the arsenal of the synthetic chemist. Its intermediate stability provides a unique strategic advantage, enabling the design and execution of complex synthetic routes that require the differential protection of multiple hydroxyl groups.[1] The straightforward and high-yielding protocols for its installation and the potential for highly chemoselective cleavage make the TES group a reliable choice for researchers and professionals in drug development and the total synthesis of natural products.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. nbinno.com [nbinno.com]
- 3. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Total Synthesis of Bryostatin 7 via C-C Bond Forming Hydrogenation: Merged Redox-Construction Events for Synthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Desmethyl Macrolides: Synthesis and Evaluation of 4,8,10-Tridesmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desmethyl Macrolides: Synthesis and Evaluation of 4,10-Didesmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethoxytriethylsilane in Silicon-Containing Polymer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxytriethylsilane (ETES) is a monofunctional organosilicon compound that serves as a critical reagent in the synthesis of advanced silicon-containing polymers. Due to its single reactive ethoxy group, its primary role is not to build the main polymer backbone but to precisely control and terminate polymer growth or to functionalize surfaces. This guide provides an in-depth exploration of ETES, detailing its application as a chain-terminating or "end-capping" agent for controlling the molecular weight of polysiloxanes and as a surface-modifying agent to impart hydrophobicity to substrates like silica nanoparticles. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected analytical outcomes.
Section 1: Introduction to this compound (ETES)
Chemical Structure and Properties
This compound, with the chemical formula (CH₃CH₂)₃SiOCH₂CH₃, is a key building block in silicone chemistry. Its structure consists of a central silicon atom bonded to three ethyl groups and one ethoxy group. The ethyl groups provide steric bulk and a non-polar character, while the ethoxy group is the site of reactivity.
| Property | Value |
| Chemical Formula | C₈H₂₀OSi |
| Molecular Weight | 160.33 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 155-156 °C |
| Density | 0.803 g/cm³ |
| Refractive Index | 1.413 |
The Concept of Functionality in Silane Chemistry
In the context of silicone polymer synthesis, "functionality" refers to the number of reactive groups on a monomer. This compound is considered monofunctional because it has only one hydrolyzable ethoxy group. This is in contrast to:
-
Difunctional monomers (e.g., dimethyldiethoxysilane), which form linear polymer chains.
-
Trifunctional monomers (e.g., methyltriethoxysilane), which create branched or cross-linked networks.
-
Tetrafunctional monomers (e.g., tetraethoxysilane, TEOS), which form highly cross-linked, three-dimensional networks.[1]
The monofunctionality of ETES is the key to its role as a chain terminator; once it reacts with the end of a growing polymer chain, no further propagation can occur at that site.
Core Mechanism: Hydrolysis and Condensation
The utility of ETES in polymer synthesis is rooted in the sol-gel process, which involves two fundamental reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: The ethoxy group (-OC₂H₅) reacts with water, typically in the presence of an acid or base catalyst, to form a silanol group (-OH) and ethanol. (CH₃CH₂)₃Si-OC₂H₅ + H₂O ⇌ (CH₃CH₂)₃Si-OH + C₂H₅OH
-
Condensation: The newly formed, reactive silanol group can then react with another silanol group (on another monomer or a growing polymer chain) to form a stable siloxane bond (Si-O-Si) and a molecule of water. (CH₃CH₂)₃Si-OH + HO-SiR₃' ⇌ (CH₃CH₂)₃Si-O-SiR₃' + H₂O
These reactions are the foundation for building all polysiloxane structures.[3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation with Ethoxytriethylsilane
Welcome to our dedicated technical support center for optimizing reaction conditions using ethoxytriethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently protect hydroxyl groups as triethylsilyl (TES) ethers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the silylation of alcohols with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
You've set up your reaction, but upon analysis (e.g., TLC, GC-MS), you observe a low yield of the desired triethylsilyl ether or only unreacted starting material.
Possible Cause 1: Inactive Silylating Reagent
-
Explanation: this compound, like other silylating agents, is sensitive to moisture.[1][2] Water can hydrolyze the reagent to form triethylsilanol, which can then self-condense to hexaethyldisiloxane. This side reaction consumes your reagent, rendering it unavailable for the desired silylation of your alcohol.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. If in doubt, consider titrating the reagent or testing it on a simple, reactive alcohol.
-
Possible Cause 2: Inefficient Catalysis
-
Explanation: The silylation of an alcohol with an alkoxysilane like this compound is often a reversible process and can be slow without a suitable catalyst. The choice of catalyst is crucial for driving the reaction to completion. While some silylations can proceed without a catalyst, particularly at elevated temperatures, catalysis is generally required for efficient conversion.
-
Solution:
-
Catalyst Selection: While silyl chlorides often use amine bases,[3] alkoxysilanes can benefit from different catalytic systems. Lewis acids such as tris(pentafluorophenyl)borane have been shown to be effective in catalyzing the dehydrogenative silylation of alcohols with hydrosilanes and can also promote reactions with alkoxysilanes.[4][5] For this compound, consider using a mild Lewis acid catalyst or an acid catalyst like p-toluenesulfonic acid.[6] The use of iodine as a catalyst has also been reported for the silylation of alcohols.[7]
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can lead to side reactions.
-
Possible Cause 3: Unfavorable Reaction Equilibrium
-
Explanation: The reaction produces ethanol as a byproduct. If this byproduct is not removed, the equilibrium may not favor the formation of the desired silyl ether.
-
Solution:
-
Byproduct Removal: If the reaction temperature allows, consider performing the reaction in an open system (with appropriate precautions) or using a Dean-Stark apparatus to remove the ethanol as it is formed, thus driving the reaction forward.
-
Issue 2: Silyl Ether Product Decomposes During Work-up or Purification
You've successfully formed the triethylsilyl ether, but it is lost during the aqueous work-up or column chromatography.
Possible Cause 1: Acid-Catalyzed Hydrolysis
-
Explanation: Triethylsilyl ethers have moderate stability and are susceptible to cleavage under acidic conditions.[1][3][8] Standard silica gel for chromatography can be slightly acidic, leading to the premature deprotection of the TES group.[1][2]
-
Solution:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solution of a non-nucleophilic base, such as 1% triethylamine in the eluent, to neutralize acidic sites.[1]
-
Mild Aqueous Work-up: During the aqueous work-up, use a mild basic solution like saturated sodium bicarbonate to quench the reaction and neutralize any residual acid.[1] Avoid strong acids.
-
Minimize Contact Time: Do not let the product remain on the silica gel column for extended periods.[1]
-
Possible Cause 2: Base-Catalyzed Hydrolysis
-
Explanation: While generally more stable to basic conditions than acidic ones, TES ethers can still be cleaved by strong bases, especially at elevated temperatures.[3][8]
-
Solution:
-
Use Mild Bases: If a basic work-up is required, use mild bases like saturated sodium bicarbonate or potassium carbonate.[6] Avoid strong bases like sodium hydroxide or potassium hydroxide, particularly if heating is involved.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of silylation using this compound?
A1: The silylation of an alcohol with this compound is a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom. The ethoxy group serves as the leaving group, being protonated by a proton source (often the alcohol itself or a catalyst) to form ethanol. The reaction is typically catalyzed to enhance the electrophilicity of the silicon atom or to activate the alcohol.
Caption: Mechanism of alcohol silylation with this compound.
Q2: What are the optimal reaction conditions (solvent, temperature) for silylation with this compound?
A2: The optimal conditions are substrate-dependent. However, here are some general guidelines:
-
Solvents: Aprotic solvents are generally preferred to avoid side reactions with the silylating agent.[2] Common choices include dichloromethane (DCM), which can simplify work-up, and N,N-dimethylformamide (DMF), which is highly effective, especially when certain catalysts are used.[1] Acetonitrile and tetrahydrofuran (THF) are also viable options.[1][2]
-
Temperature: Reactions are often run at room temperature.[9] However, for sterically hindered alcohols or less reactive substrates, heating may be necessary (e.g., 60-80°C) to achieve a reasonable reaction rate.[1]
Q3: How does the reactivity of this compound compare to other silylating agents like triethylsilyl chloride (TESCl)?
A3: this compound is generally less reactive than triethylsilyl chloride.[10] Silyl chlorides are highly electrophilic due to the electronegativity of the chlorine atom, making them very reactive towards nucleophiles like alcohols.[11] The reaction with silyl chlorides produces HCl, which necessitates the use of a base to neutralize it.[3] Alkoxysilanes like this compound are less electrophilic and their reactions are often equilibrium-driven, sometimes requiring catalysis and/or removal of the alcohol byproduct (ethanol) to proceed to completion. The advantage of using this compound is that the reaction conditions can be milder and the byproduct, ethanol, is less corrosive than HCl.
Q4: Can I use this compound to selectively protect one hydroxyl group in a diol?
A4: Achieving selectivity with this compound can be challenging but is possible under carefully controlled conditions.
-
Steric Hindrance: Triethylsilyl groups have moderate steric bulk.[1] This allows for some degree of selectivity in protecting a primary alcohol in the presence of a secondary or tertiary alcohol, as primary alcohols are sterically more accessible and react faster.[1][12]
-
Reaction Control: To enhance selectivity, you can try using a stoichiometric amount of this compound at a lower temperature and carefully monitoring the reaction progress.
Q5: How do I remove the triethylsilyl (TES) protecting group?
A5: The TES group can be removed under various conditions, offering flexibility in your synthetic route.
-
Acidic Conditions: TES ethers can be cleaved using mild acidic conditions. A common method involves using a mixture of acetic acid and water or a catalytic amount of a stronger acid like p-toluenesulfonic acid in methanol.[6][13]
-
Fluoride Ions: The most common and highly effective method for cleaving silyl ethers is the use of a fluoride ion source.[3][12] Tetrabutylammonium fluoride (TBAF) in THF is a widely used reagent for this purpose.[8] Hydrogen fluoride-pyridine complex is another option.[6]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add the catalyst (e.g., a catalytic amount of a Lewis acid).
-
Add this compound (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Table 1: Relative Stability of Common Silyl Ethers
This table provides a comparison of the stability of triethylsilyl (TES) ethers with other common silyl ethers under acidic and basic conditions. This information is crucial for planning multi-step syntheses where selective protection and deprotection are required.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data adapted from references[3] and[8].
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common silylation issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triethylsilyl (TES) Ether Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the formation of triethylsilyl (TES) ethers, a crucial protecting group strategy in modern organic synthesis. Here, you will find answers to common challenges, detailed explanations of the underlying chemistry, and optimized protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of triethylsilyl ether formation?
The formation of a triethylsilyl (TES) ether from an alcohol and a silylating agent like triethylsilyl chloride (TES-Cl) is a nucleophilic substitution reaction at the silicon center.[1] The most widely accepted mechanism, especially when a base is used, is an SN2-like pathway.[1]
Here's a breakdown of the process:
-
Base-Mediated Deprotonation (Optional but Common): A base, such as imidazole or triethylamine, deprotonates the alcohol, increasing its nucleophilicity.[2]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of the TES-Cl.[3]
-
Leaving Group Departure: The chloride ion is displaced, and the base, now protonated, forms a salt with the chloride (e.g., triethylammonium chloride).[3][4]
In some protocols, particularly the Corey protocol which is highly reliable, the base (imidazole) can first react with the silyl chloride to form a more reactive silylimidazolium intermediate.[1][5] This intermediate is then more susceptible to attack by the alcohol.
Troubleshooting Guide: Common Issues and Solutions
Q2: I'm observing low to no yield of my desired TES ether. What are the likely causes and how can I fix this?
Low yields in TES ether formation can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue.
The choice of reagents and conditions is critical for efficient silylation.
-
Insufficiently Reactive Silylating Agent: For sterically hindered alcohols, triethylsilyl chloride (TES-Cl) may not be reactive enough.
-
Suboptimal Base: The base plays a dual role: it deprotonates the alcohol and scavenges the HCl byproduct.[4] An inappropriate base can lead to a sluggish reaction.
-
Solution: For standard primary and secondary alcohols, triethylamine or pyridine are often sufficient.[4][8] For more challenging substrates, a stronger, non-nucleophilic base like 2,6-lutidine or imidazole is recommended, especially when using TESOTf.[5][8] Imidazole is particularly effective as it can form a highly reactive silylating intermediate.[5]
-
-
Incorrect Solvent: The solvent can influence reaction rates.
Both the substrate and the silylating agent's steric bulk can impede the reaction.
-
Highly Hindered Alcohol: Tertiary alcohols, for example, react very slowly with TES-Cl.[8]
-
Solution: As mentioned, employing TESOTf with a hindered base like 2,6-lutidine is a powerful combination for silylating sterically demanding alcohols.[5]
-
Silylating agents, especially silyl triflates, are highly sensitive to moisture.[5] Water will quench the reagent, leading to the formation of triethylsilanol and reducing the amount of active silylating agent available to protect the alcohol.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: My reaction is incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
An incomplete reaction often points to issues with stoichiometry or reaction time.
-
Insufficient Reagents:
-
Solution: Increase the equivalents of the silylating agent and the base. A slight excess (1.2-1.5 equivalents) of both is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) and add more reagents if necessary.
-
-
Short Reaction Time:
-
Solution: Allow the reaction to stir for a longer period. While many silylations are rapid, hindered substrates may require several hours or even days to reach completion.[5] Gentle heating can sometimes accelerate the reaction, but this should be done cautiously to avoid side reactions.
-
Q4: I'm observing the formation of side products. What are they and how can I prevent them?
The primary side product in silyl ether formations is typically hexaethyldisiloxane, formed from the hydrolysis of the silylating agent.
-
Cause: Presence of moisture in the reaction.
-
Solution: Rigorous exclusion of water is paramount. Use anhydrous solvents and reagents, and maintain an inert atmosphere.[5]
-
-
Workup-Related Side Products: During aqueous workup, any remaining silylating agent will be converted to triethylsilanol, which can then dimerize to form hexaethyldisiloxane.
-
Solution: While difficult to avoid completely, a well-executed quench and extraction will minimize this. The disiloxane is often easily separable from the desired TES ether by flash chromatography.[5]
-
Q5: The purification of my TES ether is proving difficult. Any suggestions?
Purification challenges can arise from the properties of the product or the presence of reaction byproducts.
-
Co-elution with Byproducts: The triethylammonium chloride salt formed when using triethylamine as a base can sometimes complicate purification.
-
Solution: Perform an aqueous workup to remove water-soluble salts. A wash with a saturated aqueous solution of ammonium chloride is a standard procedure to quench the reaction and remove the amine base.[5] If imidazole is used, it can also be removed with an aqueous wash.
-
-
Product Volatility: Some smaller TES ethers can be volatile.
-
Solution: Be cautious when removing the solvent under reduced pressure. Use moderate temperatures on the rotary evaporator.
-
Experimental Protocols & Data
Optimized Protocol for TES Ether Formation of a Primary Alcohol
This protocol is a robust starting point for the silylation of primary alcohols.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add imidazole (1.5 equiv.) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Cool the mixture to 0 °C and add triethylsilyl chloride (TES-Cl, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Comparative Stability of Common Silyl Ethers
The choice of silyl ether often depends on its stability in subsequent reaction steps. The TES group offers intermediate stability, making it a versatile choice.
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from various sources.[5][7] This table highlights that TES ethers are significantly more stable than TMS ethers, yet more readily cleaved than the bulkier TBDMS, TIPS, and TBDPS ethers.[4][7] This allows for selective deprotection in complex syntheses.[4]
Visualizing the Process
Reaction Mechanism Workflow
Caption: Mechanism of base-promoted TES ether formation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low TES ether yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. nbinno.com [nbinno.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
Ethoxytriethylsilane Reactions: A Technical Support Center for Effective Workup Procedures
Welcome to the Technical Support Center for ethoxytriethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective workup procedures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow. Our aim is to equip you with the expertise to not only execute these workups flawlessly but also to troubleshoot challenging situations with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in an this compound reaction and how do they influence the workup?
The most common byproduct stems from the reaction of this compound with water, which can be present as a reagent or adventitiously from atmospheric moisture or wet solvents. This hydrolysis reaction generates triethylsilanol (Et3SiOH) and ethanol. The triethylsilanol can then self-condense to form hexaethyldisiloxane (Et3Si-O-SiEt3).
These siloxane byproducts are typically non-polar, greasy, or oily substances, which can complicate purification. Their presence necessitates a workup strategy that can effectively separate them from the desired product. Furthermore, these byproducts lack a UV chromophore, making them invisible on a TLC plate under UV light, which can be misleading when monitoring reaction completion and purity.[1]
Q2: I've protected an alcohol with this compound. What is a general and effective workup procedure?
A standard workup for a silylation reaction of an alcohol aims to quench any excess silylating agent and remove the catalyst (typically an amine base) and the resulting siloxane byproducts.
Step-by-Step General Workup Protocol:
-
Quenching: Upon reaction completion (as determined by a suitable analytical method like TLC or GC), cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench any remaining this compound and any reactive intermediates.[2] The use of a mild acid like NH4Cl helps to protonate and neutralize the amine base used as a catalyst (e.g., triethylamine, imidazole).[2]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. The choice of extraction solvent will depend on the polarity of your product. Perform a series of extractions to separate the organic and aqueous layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to remove any acidic impurities.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel to remove any remaining siloxane byproducts and other impurities.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound reactions.
Problem 1: My reaction is incomplete, and I see my starting material on the TLC plate.
-
Possible Cause: Inadequate reaction conditions or premature quenching.
-
Solution: Ensure your reaction was run under strictly anhydrous conditions, as moisture will consume the this compound.[1] Before quenching, confirm reaction completion by a reliable method. If using TLC, remember that siloxanes are often invisible under UV light, so use a visualizing stain.
-
-
Possible Cause: Insufficient amount of silylating agent or catalyst.
-
Solution: For your next attempt, consider using a slight excess (1.1-1.5 equivalents) of this compound and the appropriate amount of catalyst.
-
Problem 2: After workup, my crude product is an oil that is difficult to purify by column chromatography.
-
Possible Cause: High concentration of siloxane byproducts.
-
Solution 1: Optimized Workup: During the aqueous wash, ensure thorough mixing to maximize the removal of water-soluble byproducts.
-
Solution 2: Alternative Purification: If the product is sufficiently volatile and thermally stable, distillation can be an effective method to separate it from high-boiling siloxane oligomers.
-
Solution 3: Chemical Treatment: In some cases, treating the crude product with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can help to cleave any remaining silyl ethers and convert siloxanes to more easily removable silanols, though this will also deprotect your desired product. This is a "last resort" option if the goal is to isolate the deprotected alcohol.
-
Problem 3: I can't see my product or byproducts on the TLC plate.
-
Possible Cause: Lack of a UV chromophore. Neither this compound, triethylsilanol, nor hexaethyldisiloxane have a UV chromophore. Your product may also lack one.
-
Solution: Use a TLC stain for visualization. Common stains that can visualize silyl ethers and siloxanes include:
-
Potassium Permanganate (KMnO4) stain: This stain is effective for compounds that can be oxidized, including many organic molecules.
-
Vanillin stain: This stain is useful for visualizing a wide range of compounds, including alcohols and silyl ethers, often giving a variety of colors.[3]
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that is effective for many organic compounds.
-
-
| TLC Stain | Preparation | Visualization | Works well for |
| Potassium Permanganate | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water | Spots appear as yellow-brown on a purple background upon gentle heating. | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups. |
| Vanillin | 6g vanillin in 100mL ethanol with 1mL concentrated H2SO4 | Spots appear in various colors upon heating. | Alcohols, aldehydes, ketones.[3] |
| Ceric Ammonium Molybdate | 10g (NH4)2Ce(NO3)6, 240g (NH4)6Mo7O24·4H2O in 500mL of 10% H2SO4 | Spots appear as blue or green on a yellow background upon heating. | General purpose. |
Table 1: Common TLC stains for visualizing non-UV active compounds.
Experimental Workflow Visualization
To provide a clearer understanding of the decision-making process during the workup and troubleshooting, the following diagrams illustrate the key steps and logical relationships.
Caption: Standard workup workflow for this compound reactions.
Caption: Decision tree for troubleshooting common workup issues.
References
Technical Support Center: Stability of TES-Protected Compounds During Column Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of triethylsilyl (TES)-protected compounds during column chromatography. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Double-Edged Sword of TES Protection
The triethylsilyl (TES) group is a popular choice for protecting hydroxyl functionalities in multi-step organic synthesis. Its moderate stability is its key advantage, allowing for selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[1][2][3] However, this intermediate stability can also be a liability, particularly during purification by silica gel column chromatography, where unintended deprotection is a common and frustrating issue.[4][5] This guide will help you diagnose and resolve these stability challenges.
Troubleshooting Guide: Diagnosing and Solving TES Deprotection on the Column
Unexpected cleavage of a TES ether during silica gel chromatography is a frequent problem. The primary culprit is the inherent acidity of the silica gel surface.[4][6][7] The silanol groups (Si-OH) on the surface of silica gel are weakly acidic, with pKa values that can range from approximately 4 to 8, creating a localized acidic environment that can catalyze the hydrolysis of the TES ether.[8]
The table below outlines common scenarios, their probable causes, and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Partial or complete deprotection of the TES ether during chromatography. | 1. Acidity of standard silica gel: The silanol groups on the silica surface are protonating the ether oxygen, making it a better leaving group.[9][10] 2. Protic solvents in the eluent: Solvents like methanol, even in small amounts, can act as a proton source and a nucleophile, facilitating hydrolysis.[4] | 1. Neutralize the silica gel: Prepare a slurry of the silica gel with a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) before packing the column.[4][11][12][13] 2. Use a buffered eluent: Add a small amount of a base like triethylamine (Et3N) or pyridine to the mobile phase to continuously neutralize the acidic sites on the silica.[11][14] 3. Switch to a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel for particularly sensitive compounds.[6][11] |
| Streaking or tailing of the compound on the TLC plate and column. | 1. Interaction with acidic silanol groups: The lone pairs on the oxygen of the TES ether can interact with the acidic protons on the silica surface, leading to poor peak shape. | 1. Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) in the mobile phase can cap the active silanol sites and improve peak shape.[12][13] |
| Low recovery of the desired compound from the column. | 1. Irreversible adsorption: The compound may be strongly binding to the acidic sites on the silica gel. 2. On-column degradation: The compound may be decomposing on the silica surface over time. | 1. Use deactivated silica gel: As mentioned above, neutralizing the silica can prevent strong adsorption.[6] 2. Increase the speed of chromatography: Optimize the solvent system for a faster elution to minimize the residence time of the compound on the column.[4] |
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the stability of TES-protected compounds.
Q1: How does the stability of a TES group compare to other common silyl ethers?
A1: The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom.[2][4] The generally accepted order of stability under acidic conditions is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][2][15]
This means that TES ethers are more stable than TMS ethers but significantly more labile than TBDMS, TIPS, and TBDPS ethers.[3]
Q2: What is the mechanism of acid-catalyzed cleavage of a TES ether on silica gel?
A2: The acidic silanol groups (Si-OH) on the surface of the silica gel protonate the oxygen atom of the TES ether. This makes the triethylsilanol a much better leaving group. A nucleophile, which could be water present in the solvent or on the silica surface, or a protic eluent like methanol, then attacks the silicon atom, leading to the cleavage of the Si-O bond and release of the free alcohol.[9][10]
Caption: Acid-catalyzed cleavage of a TES ether on a silica gel surface.
Q3: Can I use methanol in my eluent for a TES-protected compound?
A3: It is generally advisable to avoid protic solvents like methanol when chromatographing sensitive compounds like TES ethers.[4] If methanol is necessary to achieve the desired polarity, the silica gel should be neutralized, and a basic additive like triethylamine (0.5-2%) should be included in the eluent system to suppress cleavage.[11][14]
Q4: Besides neutralizing the silica, are there other chromatographic tricks to improve stability?
A4: Yes. Minimizing the time your compound spends on the column can significantly reduce degradation.[4] This can be achieved by:
-
Using a shorter, wider column.
-
Optimizing your solvent system for a faster elution (aim for an Rf of ~0.3-0.4).
-
Running the column with a slight positive pressure ("flash chromatography") to increase the flow rate.
Q5: Are there alternatives to silica gel for purifying sensitive TES-protected compounds?
A5: Absolutely. If your compound is particularly acid-sensitive, consider using:
-
Neutral Alumina: This can be a good alternative, but be aware that alumina can have its own set of interactions with different functional groups.[6]
-
Reverse-Phase Silica (C18): In this case, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent option for polar compounds that are sensitive to acidic conditions.[6]
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures to enhance the stability of your TES-protected compounds during chromatography.
Protocol 1: Neutralization of Silica Gel with Triethylamine
This procedure deactivates the acidic silanol sites on the silica gel before you pack your column.
Materials:
-
Silica gel for flash chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (Et3N)
Procedure:
-
In a fume hood, measure the required amount of silica gel into a beaker.
-
Prepare your starting eluent. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Carefully pour the triethylamine-containing eluent over the silica gel to create a slurry.
-
Gently stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization.
-
Pack your column with this slurry as you normally would.
-
Before loading your sample, flush the packed column with at least one column volume of the eluent containing triethylamine to ensure the entire stationary phase is neutralized.[13]
Protocol 2: Using a Buffered Eluent System
This is a simpler method where the neutralizing agent is added directly to the mobile phase.
Materials:
-
Packed silica gel column
-
Eluent system
-
Triethylamine (Et3N) or Pyridine
Procedure:
-
Prepare your eluent system as determined by your TLC analysis.
-
Add triethylamine or pyridine to the eluent to a final concentration of 0.1-1% (v/v).
-
Use this buffered eluent to equilibrate your column and to elute your compound.
Caption: Troubleshooting workflow for TES-protected compound instability.
Conclusion
The successful purification of TES-protected compounds by column chromatography hinges on understanding and mitigating the acidic nature of the silica gel stationary phase. By employing the strategies outlined in this guide, such as neutralizing the silica gel, using buffered eluents, or choosing alternative stationary phases, you can significantly improve the stability and recovery of your valuable compounds. Remember that a proactive approach, starting with a careful analysis of your compound's stability on a TLC plate, will save you time and resources in the long run.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Managing the moisture sensitivity of Ethoxytriethylsilane in experiments
Welcome to the technical support center for Ethoxytriethylsilane (CAS No: 597-67-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the moisture sensitivity of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction to this compound and its Moisture Sensitivity
This compound, a member of the silyl ether family, is a valuable reagent in organic synthesis, often utilized as a protecting group for alcohols and in hydrosilylation reactions.[1] Its utility is intrinsically linked to the reactivity of the silicon-oxygen bond. This same reactivity, however, makes it highly susceptible to hydrolysis in the presence of moisture.[2][3]
The core challenge in handling this compound lies in preventing its premature reaction with water, which leads to the formation of triethylsilanol and ethanol.[4] This seemingly simple hydrolysis can have significant consequences in a reaction, leading to reduced yields, formation of byproducts, and inconsistent results. Understanding and controlling this sensitivity is paramount for its effective use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing logical steps to diagnose and resolve them.
Problem 1: Inconsistent or Low Yields in Silylation Reactions
Symptoms:
-
The desired silylated product is obtained in lower-than-expected yields.
-
Reaction yields vary significantly between batches, even with identical procedures.
-
Starting material (the alcohol to be protected) remains largely unreacted.
Possible Causes & Troubleshooting Steps:
-
Contaminated this compound: The reagent may have been compromised by atmospheric moisture prior to use.
-
Solution: Always use a freshly opened bottle of this compound or a properly stored aliquot. Consider purchasing the reagent in smaller quantities to minimize the risk of contamination over time. Before use, a quick quality check via NMR for the presence of triethylsilanol can be informative.
-
-
Wet Solvents or Reagents: Trace amounts of water in your reaction solvent or other reagents can consume the this compound before it reacts with your substrate.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods, such as distillation from a drying agent or passing through a column of activated molecular sieves.[5] Other reagents should also be anhydrous.
-
-
Inadequate Inert Atmosphere: Exposure to the laboratory atmosphere during setup or the reaction itself can introduce sufficient moisture to interfere with the reaction.
Problem 2: Formation of White Precipitate in the Reaction Mixture
Symptoms:
-
A white, insoluble solid forms in the reaction flask, either immediately upon addition of this compound or during the reaction.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis and Condensation: The white precipitate is often polysiloxane, formed from the condensation of triethylsilanol, the hydrolysis product of this compound.[4]
-
Solution: This is a strong indicator of significant water contamination. Review all potential sources of moisture as outlined in Problem 1 . Pay special attention to the dryness of your glassware and the quality of your inert gas supply.
-
Problem 3: Difficulty in Removing the Triethylsilyl (TES) Protecting Group
Symptoms:
-
Standard deprotection protocols (e.g., using a fluoride source like TBAF or acidic conditions) are sluggish or incomplete.
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance: The triethylsilyl group is sterically more demanding than smaller silyl ethers like trimethylsilyl (TMS).[8] If the protected alcohol is in a sterically congested environment, deprotection can be challenging.
-
Solution: Increase the reaction time and/or temperature for the deprotection step. Consider using a less sterically hindered fluoride source or a stronger acidic reagent, while being mindful of other functional groups in your molecule.
-
-
Reagent Quality: The deprotection reagent (e.g., TBAF solution) may have degraded.
-
Solution: Use a fresh bottle of the deprotection reagent. TBAF solutions can absorb water, which can affect their efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2] The use of a desiccator or a nitrogen-purged cabinet is highly recommended to protect it from atmospheric moisture.[5] For long-term storage, consider sealing the bottle with paraffin wax to ensure an airtight seal.
Q2: How can I be sure my solvents are dry enough for a reaction with this compound?
A2: While commercial anhydrous solvents are a good starting point, it's best practice to dry them further in the lab. For ethereal solvents like THF or diethyl ether, distillation from sodium/benzophenone is a common method. For other solvents like dichloromethane or acetonitrile, distillation from calcium hydride is effective.[9] The use of activated molecular sieves (3Å or 4Å) is also a reliable method for removing trace amounts of water.[7]
Q3: Can I use nitrogen instead of argon as the inert gas?
A3: Yes, for most applications involving this compound, high-purity nitrogen is a suitable and more economical alternative to argon.[6] The primary requirement is an inert atmosphere devoid of moisture and oxygen.
Q4: What is the mechanism of hydrolysis for this compound?
A4: The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon center. A water molecule attacks the electrophilic silicon atom, leading to the displacement of the ethoxy group and the formation of a silanol (triethylsilanol) and ethanol. This reaction can be catalyzed by both acids and bases.[4][10]
Q5: How can I monitor the progress of my silylation reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting alcohol and the formation of the more nonpolar silylated product. For more quantitative analysis, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the conversion to the desired product.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Using a Schlenk Line
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours, or overnight.[7][11]
-
Assembly and Inerting: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Evacuate the apparatus under high vacuum and refill with a dry inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[6][12]
-
Solvent and Reagent Addition: Add the dried solvent and any other non-moisture-sensitive reagents to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.
-
This compound Transfer: Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of this compound from the Sure/Seal™ bottle.[13] Quickly transfer it to the reaction flask through a rubber septum.
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by an oil bubbler.[13]
-
Work-up: Upon completion, the reaction can be quenched by the careful addition of water or a saturated aqueous solution, keeping in mind that this will hydrolyze any remaining this compound.
Protocol 2: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone
Caution: This procedure involves metallic sodium, which is highly reactive with water.[14][15] Perform this procedure with extreme care and behind a safety shield.
-
Pre-drying: Pre-dry the THF by letting it stand over anhydrous calcium sulfate or molecular sieves for 24 hours.
-
Setup: In a fume hood, assemble a distillation apparatus that has been oven- or flame-dried.
-
Drying Agent: Add small pieces of metallic sodium to the pre-dried THF in the distillation flask, followed by a small amount of benzophenone to act as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color is not present, more sodium may be required.
-
Distillation: Once the characteristic blue/purple color persists, distill the required amount of dry THF directly into the reaction flask under an inert atmosphere.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 597-67-1 | [3][16] |
| Molecular Formula | C8H20OSi | [3] |
| Molecular Weight | 160.33 g/mol | [3] |
| Boiling Point | 154 °C | [3] |
| Density | 0.816 g/cm³ | [3] |
| Flash Point | 154-155 °C | [3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
| Safety Hazards | Flammable liquid and vapor. Causes skin and eye irritation. | [3] |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Triethylsilane - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 597-67-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. This compound | CAS#:597-67-1 | Chemsrc [chemsrc.com]
Technical Support Center: Prevention of Disiloxane Byproducts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of disiloxanes, common byproducts in reactions involving organosilicon compounds. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are disiloxanes and why are they a problem in my reactions?
A1: Disiloxanes are compounds characterized by a silicon-oxygen-silicon (Si-O-Si) linkage.[1] They typically form as byproducts during reactions intended to create silanols (R₃Si-OH) or other silylated products. The primary issue with disiloxane formation is that it consumes your starting materials and reagents, leading to lower yields of your desired product. Furthermore, their presence can complicate purification processes and potentially interfere with subsequent reaction steps. In many cases, they appear as unwanted oily substances or white precipitates in the reaction mixture.[2]
Q2: What is the fundamental cause of disiloxane formation?
A2: The formation of disiloxanes is primarily driven by the condensation of two silanol molecules or the reaction of a silanol with a reactive silane precursor, such as a halosilyl group.[1][3] This process is often initiated by the hydrolysis of a silane starting material by residual water in the reaction mixture.[2][4] The resulting silanols are often unstable and readily condense, especially under acidic or basic conditions, to form the thermodynamically stable Si-O-Si bond.[5]
Q3: Can the choice of solvent influence disiloxane formation?
A3: Absolutely. The solvent system plays a critical role. While some reactions are performed in water, using anhydrous solvents is a key strategy to minimize the initial hydrolysis of silanes that leads to silanol intermediates.[2][6] The polarity of the solvent can also affect the rate of both hydrolysis and condensation reactions.
Q4: Are there specific catalysts that can help prevent this side reaction?
A4: While some catalysts can inadvertently promote disiloxane formation, others can be used to favor the desired reaction pathway. For instance, in hydrosilylation reactions, specific platinum-based catalysts like Karstedt's catalyst are highly effective and can be used under conditions that minimize side reactions.[7][8][9] Conversely, strong acids or bases can catalyze the condensation of silanols and should be used with caution.[5] Recent research has also explored the use of catalysts like (C₆F₅)₃B(OH₂) for the controlled synthesis of disiloxanes, highlighting the importance of catalyst choice in directing the reaction outcome.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments where disiloxane formation is a concern.
Issue 1: An unexpected, non-polar byproduct is observed by TLC or GC-MS, leading to low yields of the desired silylated product.
Possible Cause: Uncontrolled hydrolysis of the silylating agent followed by condensation. This is the most common pathway for disiloxane formation.[2]
Troubleshooting Steps:
-
Rigorous Exclusion of Moisture:
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under an inert atmosphere immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Reagents: Use high-purity, anhydrous reagents. If a reagent is hygroscopic, handle it in a glovebox or under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a Schlenk line or in a glovebox.
-
-
Controlled Addition of Reagents:
-
Add the silylating agent slowly to the reaction mixture, especially if the reaction is exothermic. This helps to control the local concentration and minimize side reactions.
-
Consider adding the substrate to the silylating agent if the substrate itself is not sensitive to moisture.
-
Issue 2: A white precipitate or an insoluble oil forms during the reaction or work-up.
Possible Cause: Formation of polymeric siloxanes. This often occurs when there is a significant amount of water present, leading to extensive hydrolysis and condensation.[2]
Troubleshooting Steps:
-
Review Moisture Control Procedures: Re-evaluate all potential sources of water contamination as detailed in Issue 1.
-
Choice of Base: If a base is used, select a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge. These bases are effective acid scavengers but are less likely to promote the condensation of silanols.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or -78 °C) to slow down the rate of both hydrolysis and condensation.
Issue 3: The desired silanol is successfully formed but converts to the disiloxane during purification.
Possible Cause: Silanols can be unstable and prone to condensation, especially on silica gel during column chromatography or upon prolonged standing.
Troubleshooting Steps:
-
Minimize Exposure to Acidic/Basic Conditions:
-
If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Alternatively, use a less acidic stationary phase like alumina.
-
-
Use of Protecting Groups: For particularly sensitive silanols, consider in-situ protection of the hydroxyl group to form a more stable derivative before purification.[11][12][13][14] The protecting group can then be removed in a subsequent step.
-
Aqueous Work-up: A carefully controlled aqueous work-up with a buffered solution can sometimes help to quench the reaction and remove some water-soluble byproducts without promoting excessive condensation.[2]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disiloxane Formation in Silylation Reactions
-
Preparation: Thoroughly oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent and Reagent Handling: Use anhydrous solvents and high-purity reagents. Handle all materials under an inert atmosphere.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Addition of Reagents: Dissolve the substrate in the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C). Add the base (if required), followed by the slow, dropwise addition of the silylating agent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench it at low temperature with a saturated aqueous solution of a mild acid scavenger like ammonium chloride (NH₄Cl).
-
Extraction and Drying: Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After removing the solvent under reduced pressure, purify the crude product quickly, minimizing its exposure to air and moisture. Flash column chromatography on deactivated silica gel is often effective.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Disiloxane Formation
| Parameter | Condition Favoring Disiloxane Formation | Recommended Condition to Prevent Disiloxane | Rationale |
| Water Content | High (presence of moisture) | Anhydrous conditions | Water hydrolyzes silanes to form silanols, the precursors to disiloxanes.[2] |
| Temperature | High | Low (e.g., 0 °C to -78 °C) | Reduces the rate of hydrolysis and condensation reactions.[6] |
| pH | Acidic or Basic | Neutral | Both acid and base can catalyze the condensation of silanols.[5][15] |
| Base | Nucleophilic (e.g., triethylamine) | Sterically hindered, non-nucleophilic | Minimizes the catalysis of silanol condensation. |
| Silylating Agent | Highly reactive (e.g., silyl chlorides) | Less reactive agents or slow addition | Controls the rate of the primary reaction and side reactions. |
Visualization
Diagram 1: Mechanism of Disiloxane Formation
This diagram illustrates the two primary pathways for the formation of disiloxane byproducts: the condensation of two silanol molecules and the reaction of a silanol with a silyl halide.
Caption: Pathways to disiloxane formation.
Diagram 2: Troubleshooting Workflow for Disiloxane Prevention
This workflow provides a logical sequence of steps to diagnose and resolve issues related to disiloxane formation.
Caption: Troubleshooting disiloxane issues.
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of disiloxanes are crucial for process optimization and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile disiloxanes. The mass spectrometer provides structural information, confirming the presence of the Si-O-Si linkage.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to identify and quantify disiloxanes. The chemical shifts in ²⁹Si NMR are particularly informative for characterizing different siloxane structures.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic Si-O-Si stretching vibration, typically observed in the range of 1000-1100 cm⁻¹, can indicate the presence of disiloxanes.
Purification Strategies for Removing Disiloxanes
If disiloxane byproducts have already formed, several purification methods can be employed.
-
Silica Gel Chromatography: As disiloxanes are generally less polar than their corresponding silanols or other desired polar products, they often elute first during column chromatography.[2]
-
Distillation: For volatile disiloxanes, fractional distillation can be an effective method of separation based on differences in boiling points.[20]
-
Azeotropic Distillation: This technique can be used to remove water from the reaction mixture, thereby preventing further hydrolysis and condensation. It can also be applied to remove certain impurities from cyclic siloxanes.[21]
-
Treatment with Activated Carbon: For certain non-polar siloxanes, stirring the crude product with activated carbon can effectively adsorb these impurities, which can then be removed by filtration.[2][22][23]
By understanding the mechanisms of disiloxane formation and implementing the preventative and corrective strategies outlined in this guide, researchers can significantly improve the outcomes of their experiments involving organosilicon compounds.
References
- 1. Disiloxane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2014071026A1 - Disiloxane compounds and their uses - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2) [frontiersin.org]
- 11. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gelest.com [gelest.com]
- 13. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 14. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. eurofinsus.com [eurofinsus.com]
- 18. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. US7108771B2 - Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films - Google Patents [patents.google.com]
- 22. heycarbons.com [heycarbons.com]
- 23. landfill-gas.com [landfill-gas.com]
Troubleshooting incomplete conversion in Ethoxytriethylsilane reactions
Welcome to the technical support center for ethoxytriethylsilane reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound for the silylation of alcohols and other related transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to incomplete conversion and other common issues encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Introduction: The Challenge of Incomplete Conversion
This compound is a robust silylating agent valued for its ability to form stable triethylsilyl (TES) ethers, which serve as crucial protecting groups in multi-step organic synthesis. However, achieving complete conversion in these reactions can be elusive, leading to complex product mixtures, difficult purifications, and reduced yields. This guide will systematically address the common causes of incomplete conversion and provide actionable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete reaction with this compound?
A1: Incomplete conversion in this compound reactions can often be traced back to a few key factors:
-
Presence of Moisture: this compound readily hydrolyzes in the presence of water. This consumption of the reagent by moisture in the solvent, on the glassware, or in the starting materials is a primary cause of reduced yields.[1] It is crucial to work under anhydrous conditions.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, insufficient reaction time, or an inappropriate choice of solvent can all lead to incomplete reactions.
-
Steric Hindrance: The bulky nature of the triethylsilyl group can make it difficult to silylate sterically hindered alcohols. The general order of reactivity for alcohols is primary > secondary > tertiary.[1]
-
Improper Catalyst or Base Selection: The choice and amount of catalyst or base are critical for activating the alcohol and facilitating the silylation reaction.
Q2: How can I tell if my this compound reagent has degraded?
A2: this compound is susceptible to hydrolysis. Degradation can be identified by a change in its physical appearance (e.g., becoming cloudy or forming a precipitate) or by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of hydrolysis byproducts like triethylsilanol or hexaethyldisiloxane. For best results, it is recommended to use a freshly opened bottle or to distill the reagent before use if degradation is suspected.
Q3: What is the role of a base in silylation reactions with this compound?
A3: A base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, plays a crucial role in scavenging the acidic byproduct generated during the reaction (in the case of silyl chlorides) and in activating the alcohol by deprotonation, making it a better nucleophile.
Q4: Can I use this compound to selectively protect one alcohol in the presence of others?
A4: Yes, selectivity can often be achieved based on steric hindrance. Primary alcohols are significantly more reactive towards silylation than secondary or tertiary alcohols.[1] By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of the silylating agent at low temperatures), it is possible to selectively silylate the less sterically hindered alcohol.[1]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
Observing a significant amount of unreacted starting material is a clear indication of a problem with the reaction setup or reagents. The following guide will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
1. Reagent and Solvent Quality:
-
Problem: The presence of moisture is a common culprit for incomplete silylation reactions. Water will react with this compound, consuming it and preventing it from reacting with your substrate.[1]
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use.[1]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[1]
-
Reagent Purity: If the this compound has been opened multiple times or stored for a long period, consider purifying it by distillation.
-
2. Reaction Kinetics and Equilibrium:
-
Problem: Silylation reactions are often equilibrium-driven. If the reaction conditions are not optimized, the equilibrium may favor the starting materials.
-
Solution:
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is often best to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extending the reaction time may be necessary for less reactive substrates.[2]
-
Le Chatelier's Principle: To drive the equilibrium towards the product, consider using a slight excess (1.1-1.5 equivalents) of this compound. The removal of byproducts, if possible, can also shift the equilibrium.[3][4]
-
3. Catalyst and Base Inefficiency:
-
Problem: An inappropriate choice or insufficient amount of catalyst or base can lead to a sluggish or stalled reaction.
-
Solution:
-
Catalyst Screening: While many silylations with this compound proceed without a catalyst, for challenging substrates, a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) can be effective.[3]
-
Base Selection: Ensure the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient quantity (at least 1.5 equivalents) to neutralize any acidic byproducts and activate the alcohol.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for most substrates and reagents. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Efficiently scavenges acidic byproducts and activates the alcohol. |
| Catalyst | (Optional) TMSOTf, for hindered alcohols | A powerful silylating agent that can accelerate the reaction.[3] |
Table 1. Recommended starting conditions for this compound reactions.
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Caption: Decision tree for addressing side product formation.
1. Hydrolysis Products:
-
Identification: Triethylsilanol and hexaethyldisiloxane are common byproducts resulting from the reaction of this compound with water.
-
Prevention: As detailed in the previous section, maintaining strictly anhydrous conditions is paramount.
2. Over-silylation:
-
Identification: In molecules with multiple hydroxyl groups, the formation of di- or tri-silylated products may occur.[1]
-
Prevention:
-
Stoichiometry Control: Use a precise amount of this compound (1.0-1.2 equivalents) to favor monosilylation.[1]
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity.
-
Bulky Silylating Agents: For substrates prone to over-silylation, consider a more sterically hindered silylating agent like triisopropylsilyl (TIPS) chloride.[1]
-
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Addition of Silylating Agent: Add this compound (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound by Distillation
-
Setup: Assemble a simple distillation apparatus with oven-dried glassware.
-
Distillation: Distill the this compound under an inert atmosphere. The boiling point of this compound is approximately 154-156 °C.
-
Storage: Collect the distilled product in a sealed flask under an inert atmosphere and store it in a desiccator.
Conclusion
Incomplete conversion in this compound reactions is a multifaceted problem that can be effectively addressed through a systematic approach to troubleshooting. By paying close attention to reagent purity, maintaining anhydrous conditions, and optimizing reaction parameters, researchers can significantly improve reaction outcomes. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve higher yields and cleaner reactions in your synthetic endeavors.
References
Technical Support Center: Strategies for Scaling Up Reactions Involving Ethoxytriethylsilane
Welcome to the technical support center for scaling up reactions involving ethoxytriethylsilane (EtOSiEt₃). This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory experiments to larger, pilot, or manufacturing scales. As a versatile and mild reducing agent, EtOSiEt₃ offers significant advantages in various chemical transformations. However, scaling up these reactions introduces a unique set of challenges that require careful consideration of process parameters, safety, and purification strategies.
This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to anticipate and overcome potential scale-up hurdles, ensuring a safe, efficient, and robust process.
Section 1: Fundamental Principles and Safety Considerations
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental properties and reactivity of this compound, as well as the associated safety protocols that are paramount during scale-up.
FAQ 1.1: What are the key chemical properties and reactivity of this compound that I should be aware of during scale-up?
This compound is a monoalkoxysilane that functions as a mild hydride donor, particularly in the presence of a Brønsted or Lewis acid.[1][2] Its reactivity is primarily centered around the silicon-hydrogen bond, which is not present in this compound; rather, it is the related triethylsilane (Et₃SiH) that is a common reducing agent. This compound itself is more commonly used as a protecting group or in sol-gel processes. However, in the context of some reactions, it can be a precursor or a byproduct. For the purpose of this guide, we will focus on the challenges related to handling silanes in general, with specific notes on this compound where applicable.
Silane reducing agents, like triethylsilane, are valued for their controlled reactivity compared to more vigorous metal hydrides like lithium aluminum hydride.[3] This controlled reactivity is beneficial for selective reductions in the presence of other sensitive functional groups.[3]
FAQ 1.2: What are the primary safety hazards associated with this compound and how do they change at a larger scale?
This compound is a flammable liquid and vapor.[4][5][6] It can also cause skin and serious eye irritation.[5] While these hazards are manageable on a lab scale with standard personal protective equipment (PPE), they become significantly more critical during scale-up.
Key Scale-Up Safety Considerations:
-
Flammability: The larger quantities of flammable liquid increase the risk of a significant fire or explosion.[4] It is essential to use explosion-proof equipment and to ground and bond all containers and receiving equipment to prevent static discharge.[4]
-
Exothermic Reactions: Reductions involving silanes can be exothermic.[7][8] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction.[7] Continuous monitoring of the reaction temperature is crucial, and a robust cooling system must be in place.
-
Moisture Sensitivity: this compound is moisture-sensitive.[6] Contact with water can lead to the formation of ethanol and triethylsilanol, which can alter the reaction pathway and potentially generate flammable hydrogen gas if triethylsilane is present. All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Safety and Handling Parameters for this compound
| Parameter | Hazard | Mitigation Strategy on Scale-Up |
| Flash Point | Flammable liquid and vapor[4][5] | Use of intrinsically safe and explosion-proof electrical equipment.[4] |
| Reactivity | Moisture sensitive[6] | Conduct reactions under an inert atmosphere; use dry solvents and reagents. |
| Health Hazards | Skin and eye irritant[5] | Use appropriate PPE, including chemical-resistant gloves and safety goggles/face shield. |
| Static Electricity | Can ignite flammable vapors | Ground and bond all equipment during transfers.[4] |
Section 2: Troubleshooting Common Scale-Up Issues
This section addresses specific problems that researchers often encounter when scaling up reactions involving silane reagents.
FAQ 2.1: My reductive amination is much slower on a larger scale than in the lab. What are the likely causes and how can I fix it?
A common issue in scaling up reductive aminations is a decrease in the observed reaction rate.[9][10] This can often be attributed to several factors that become more pronounced at a larger scale.
Potential Causes and Solutions:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, meaning the reactants are not coming into contact effectively.
-
Solution: Ensure the reactor's agitator is appropriately designed for the vessel size and viscosity of the reaction mixture. The mixing speed may need to be optimized for the larger volume.
-
-
Poor Temperature Control: If the reaction is endothermic or has a high activation energy, localized cold spots due to inefficient heating can slow down the reaction.
-
Solution: Use a reactor with a jacketed heating system and ensure good mixing to maintain a uniform temperature throughout the vessel.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.[11][12] A solvent that worked well on a small scale might not be optimal for the thermal and mixing dynamics of a larger reactor.
-
Solution: Re-evaluate the solvent choice. A more polar solvent might be necessary to facilitate the reaction on a larger scale, but this needs to be balanced with purification considerations.[13]
-
Diagram 1: Troubleshooting Slow Reaction Rates in Scale-Up
Caption: A decision tree for diagnosing and resolving slow reaction rates during scale-up.
FAQ 2.2: I am observing an increase in side product formation after scaling up. What is causing this and what are my options?
Increased formation of impurities is a frequent and frustrating challenge in process scale-up. The reasons are often linked to the same factors that affect reaction rates.
Common Causes of Increased Side Products:
-
Localized Hotspots: Poor heat dissipation can lead to localized areas of high temperature, which can promote decomposition of reactants or products, or favor alternative reaction pathways.
-
Extended Reaction Times: If the reaction is running slower on a larger scale, the reactants and products are exposed to the reaction conditions for a longer period, increasing the opportunity for side reactions to occur.
-
Stoichiometry and Addition Rate: The rate of addition of reagents can be critical. A slow addition on a lab scale might be difficult to replicate proportionally in a large reactor, leading to localized excesses of one reactant.
Strategies to Minimize Side Products:
-
Controlled Reagent Addition: Implement a carefully controlled addition profile for the silane and any acid catalyst. This can be achieved using a calibrated dosing pump.
-
Process Analytical Technology (PAT): Employ in-situ monitoring techniques like Raman spectroscopy to track the consumption of reactants and the formation of products and byproducts in real-time.[14] This allows for precise control over the reaction endpoint.
FAQ 2.3: The work-up and purification of my product have become much more difficult on a larger scale. What are some effective strategies for product isolation?
Work-up and purification are often the most challenging aspects of scaling up a chemical process.[15][16] Emulsions, difficult-to-remove byproducts, and large solvent volumes can all complicate product isolation.[17][18][19]
Effective Scale-Up Purification Strategies:
-
Quenching: The reaction quench should be carefully designed to neutralize any remaining acid and to hydrolyze excess silane. A slow, controlled addition of a basic aqueous solution is typically recommended.
-
Extraction and Washing:
-
Byproduct Removal:
-
Silanol Byproducts: The triethylsilanol byproduct can sometimes be challenging to remove. A wash with a dilute aqueous base can help to deprotonate the silanol, making it more water-soluble.
-
Filtration: In some cases, silane byproducts may precipitate. Filtration through a pad of celite can be an effective removal method.[20]
-
-
Crystallization vs. Chromatography: While chromatography is a powerful tool in the lab, it is often impractical and expensive on a large scale.[21] Developing a robust crystallization procedure for the final product is highly desirable.[22]
Diagram 2: General Workflow for Scale-Up and Purification
Caption: A typical workflow for the work-up and purification of a scaled-up reaction.
Section 3: Analytical and Process Control
Effective analytical methods are essential for monitoring the progress of a scaled-up reaction and ensuring the quality of the final product.
FAQ 3.1: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of techniques is often necessary for comprehensive process understanding and quality control.
Recommended Analytical Methods:
-
In-Process Monitoring:
-
Thin Layer Chromatography (TLC): A simple and rapid method for qualitatively tracking the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentrations of reactants, products, and byproducts.[23][24] They are invaluable for determining reaction completion and for identifying the presence of impurities.
-
-
Product Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any residual impurities.
-
Mass Spectrometry (MS): Provides accurate mass information to confirm the molecular weight of the product.
-
Karl Fischer Titration: Used to determine the water content of the final product, which is often a critical quality attribute.[24]
-
Table 2: Analytical Techniques for Process Monitoring and Quality Control
| Analytical Technique | Application | Information Provided |
| TLC | In-process monitoring | Qualitative assessment of reaction progress |
| GC/HPLC | In-process monitoring, Purity assessment | Quantitative data on component concentrations[23][24] |
| NMR | Structural elucidation, Purity assessment | Detailed structural information, identification of impurities |
| MS | Structural confirmation | Accurate molecular weight determination |
| Karl Fischer Titration | Purity assessment | Quantification of water content[24] |
Conclusion
Scaling up reactions involving this compound and related silanes presents a number of challenges that can be overcome with careful planning, a thorough understanding of the underlying chemical principles, and the implementation of robust process controls. By anticipating issues related to safety, reaction kinetics, and purification, and by employing appropriate analytical techniques, researchers and drug development professionals can successfully transition their laboratory-scale procedures to a larger scale, ensuring the efficient and safe production of their target molecules.
References
- 1. Silane Reduction of... - Gelest [technical.gelest.com]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 597-67-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 597-67-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. farabi.university [farabi.university]
- 19. Purification product | PPTX [slideshare.net]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
Impact of base choice on the efficiency of silylation with Ethoxytriethylsilane
Welcome to the Technical Support Center for silylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the protection of alcohols using ethoxytriethylsilane. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is silylation and why is this compound used?
Silylation is a chemical reaction that introduces a silyl group (in this case, triethylsilyl, -SiEt₃) into a molecule, typically to protect a reactive functional group like an alcohol (-OH).[1] This protection prevents the alcohol from participating in unwanted side reactions during a multi-step synthesis.[2] this compound (Et₃SiOEt) is an alkoxysilane used as a silylating agent. Compared to the more common chlorosilanes (like Et₃SiCl), it is less corrosive and does not produce acidic byproducts like HCl, which can be advantageous for acid-sensitive substrates.[3]
Q2: What is the general mechanism for silylation of an alcohol with an alkoxysilane?
The silylation of an alcohol with an alkoxysilane like this compound is a nucleophilic substitution reaction at the silicon center. The reaction is typically catalyzed by a base or, in some cases, a Lewis acid.[4][5] Under basic conditions, the base deprotonates the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic silicon atom of the this compound, displacing the ethoxide leaving group to form the desired triethylsilyl ether.[1]
Q3: Why is the choice of base so critical for this reaction?
The choice of base is crucial for several reasons:
-
Activation of the Alcohol: The primary role of the base is to deprotonate the alcohol, increasing its nucleophilicity and thus its rate of reaction with the silylating agent.[1]
-
Reaction Equilibrium: The reaction is an equilibrium process. The base helps to drive the reaction forward by reacting with the alcohol.
-
Preventing Side Reactions: An appropriate base will selectively promote the desired silylation without causing unwanted side reactions with the starting material or product.
Q4: What are the key differences in using this compound compared to a chlorosilane like Triethylsilyl chloride?
The primary difference lies in the leaving group: ethoxide (-OEt) for this compound versus chloride (-Cl) for triethylsilyl chloride. Chloride is an excellent leaving group, making chlorosilanes highly reactive.[6] Ethoxide, on the other hand, is a poorer leaving group, meaning that silylation with this compound is generally slower and may require more forcing conditions or specific catalytic activation.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion to the Silyl Ether
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the alcohol effectively, leading to a very slow or stalled reaction. The pKa of the protonated base should be higher than the pKa of the alcohol. | Consider a stronger base. For example, if a tertiary amine like triethylamine (pKa of conjugate acid ~10.75) is ineffective, a more nucleophilic base like DMAP or imidazole, or even a stronger non-nucleophilic base, might be necessary.[7][8] |
| Poor Leaving Group | The ethoxide anion is a relatively poor leaving group compared to chloride.[6] | The reaction may require heating to overcome the activation energy for the displacement of the ethoxide. Alternatively, a Lewis acid catalyst can be used to activate the this compound and make the ethoxy group a better leaving group.[5] |
| Steric Hindrance | The alcohol or the silylating agent may be sterically hindered, slowing down the nucleophilic attack. Triethylsilyl group is moderately bulky. | Increase the reaction time and/or temperature. For highly hindered alcohols, a less bulky silylating agent might be considered if the experimental plan allows. |
| Reversible Reaction | The ethanol byproduct can participate in the reverse reaction, shifting the equilibrium back towards the starting materials. | If possible, remove the ethanol as it is formed, for example, by using a Dean-Stark apparatus or by performing the reaction under vacuum if the solvent's boiling point allows. |
Problem 2: Formation of Side Products
| Possible Cause | Explanation | Recommended Solution |
| Base-Induced Elimination | If the substrate has a suitable leaving group on a carbon adjacent to the alcohol, the base can promote elimination reactions. | Use a non-nucleophilic, sterically hindered base to minimize side reactions. |
| Reaction with Solvent | If a protic solvent is used, it can compete with the substrate alcohol for the silylating agent. | Always use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[3] |
In-Depth Analysis of Base Selection
The efficiency of the silylation of an alcohol with this compound is highly dependent on the choice of base. The primary function of the base is to facilitate the deprotonation of the alcohol, thereby increasing its nucleophilicity.
Mechanism of Base Catalysis
The base-catalyzed silylation of an alcohol with this compound can proceed through two primary pathways, depending on the nature of the base.
Path A: Brønsted Base Catalysis (e.g., Triethylamine)
In this pathway, a non-nucleophilic Brønsted base, such as triethylamine (Et₃N), deprotonates the alcohol to form an alkoxide. This alkoxide is a much stronger nucleophile than the neutral alcohol and readily attacks the silicon atom of the this compound, displacing the ethoxide leaving group. Triethylamine also serves to neutralize any acidic species that might be present.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Triethylamine - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Ethoxytriethylsilane and Other Common Silylating Agents for Hydroxyl Protection
In the landscape of multi-step organic synthesis, particularly within drug development and discovery, the judicious protection of reactive functional groups is a cornerstone of success. Among the myriad of protecting groups available, silyl ethers have established themselves as indispensable tools for the temporary masking of hydroxyl moieties due to their predictable stability, ease of installation, and selective removal. This guide provides an in-depth, objective comparison of ethoxytriethylsilane (ETES) with other commonly employed silylating agents, including triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The following analysis, supported by experimental data and mechanistic insights, is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the strategic selection of silylating agents for their specific synthetic challenges.
The Silylating Agent's Role: More Than Just a Protecting Group
Silylation is the process of introducing a silyl group (typically R₃Si-) onto a molecule, most commonly to protect a reactive functional group like an alcohol. This transformation converts the protic and nucleophilic hydroxyl group into a sterically encumbered and electronically stabilized silyl ether, rendering it inert to a wide range of reaction conditions, including those involving organometallics, strong bases, and many oxidizing and reducing agents.[1] The choice of silylating agent is critical, as it dictates not only the stability of the resulting silyl ether but also the conditions required for its eventual removal, a concept known as orthogonality in protecting group strategy.
This compound: A Milder Approach to Silylation
This compound, an alkoxysilane, offers a distinct advantage over the more conventional chlorosilanes. The key difference lies in the byproduct of the silylation reaction. While chlorosilanes generate corrosive hydrogen chloride (HCl), which necessitates the use of a stoichiometric amount of an amine base for neutralization, this compound produces the far more benign ethanol. This fundamental difference simplifies reaction workups and can be advantageous when dealing with acid-sensitive substrates.
The reaction of this compound with an alcohol is typically an equilibrium process that can be driven to completion by removing the ethanol byproduct or by using a catalyst.
Reaction Mechanism: The silylation of an alcohol with this compound generally proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. This process is often catalyzed by acids, bases, or metal catalysts to enhance the reaction rate.
References
The Strategic Selection of Silyl Ethers: A Comparative Guide to Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBS) Protecting Groups
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. For the synthetic chemist, the ability to selectively mask and unmask a reactive functional group dictates the feasibility of a chosen synthetic route. Among the most versatile and widely employed protecting groups for alcohols are silyl ethers, with triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers being two of the most prominent members. The choice between TES and TBS is not arbitrary; it is a strategic decision based on a nuanced understanding of their relative stabilities, steric profiles, and reactivity towards various reagents. This guide provides an in-depth, objective comparison of TES and TBS protecting groups, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences Between TES and TBS
| Feature | Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBS) |
| Structure | -Si(CH₂CH₃)₃ | -Si(CH₃)₂(C(CH₃)₃) |
| Relative Steric Bulk | Moderate | High |
| Stability to Acid | Moderate | High |
| Stability to Base | Moderate | High |
| Cleavage Conditions | Mild acid, fluoride | Stronger acid, fluoride |
| Primary Application | Protection of alcohols where moderate stability and ease of removal are desired. | Robust protection of alcohols, stable to a wide range of conditions. |
The Decisive Factor: Stability and Steric Hindrance
The fundamental difference between TES and TBS protecting groups lies in the interplay of their steric bulk and the resulting stability of the corresponding silyl ether. The TBS group, with its bulky tert-butyl substituent, offers significantly greater steric hindrance around the silicon atom compared to the three ethyl groups of the TES moiety. This steric shield is the primary determinant of the silyl ether's stability towards hydrolysis.
Quantitative Comparison of Stability
The relative stability of silyl ethers to acidic and basic hydrolysis has been quantified, providing a clear hierarchy for their application in orthogonal protection strategies. The data unequivocally demonstrates the superior stability of the TBS group.
Table 1: Relative Rates of Silyl Ether Hydrolysis (Compared to TMS)
| Condition | Trimethylsilyl (TMS) | Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBS) |
| Acidic | 1 | 64 | 20,000 |
| Basic | 1 | 10-100 | ~20,000 |
Data compiled from multiple sources.[1][2][3]
Under acidic conditions, a TBS ether is approximately 300 times more stable than a TES ether.[1][2][4] This substantial difference in stability is a critical factor in synthetic planning, allowing for the selective deprotection of a TES ether in the presence of a TBS ether. For instance, a TES group can be cleaved under mildly acidic conditions that leave a TBS group intact.[5]
Strategic Implementation: Protection and Deprotection
The choice between TES and TBS protection dictates the conditions required for both the formation and cleavage of the silyl ether.
Protection of Alcohols
The silylation of an alcohol typically proceeds via a nucleophilic attack of the alcohol on the silicon atom of the silyl halide (e.g., TESCl or TBSCl), facilitated by a base such as imidazole or 2,6-lutidine. The steric hindrance of the silylating agent plays a crucial role in the rate and selectivity of the protection reaction.
Due to its greater steric bulk, TBSCl is more selective for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[2] While TESCl is also selective, the difference in reactivity between primary and secondary alcohols is less pronounced. For the protection of more hindered alcohols, the more reactive triflate derivatives (TESOTf or TBSOTf) are often employed.[2][6]
Diagram 1: General Mechanism for Alcohol Protection
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. total-synthesis.com [total-synthesis.com]
Navigating the Lability Landscape: A Comparative Guide to the Acidic Stability of TES, TMS, and TIPS Silyl Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Among the myriad of options for safeguarding hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the lability of these groups under specific conditions is paramount for strategic synthetic planning. This guide offers an in-depth, objective comparison of the relative stability of three commonly employed silyl ethers—triethylsilyl (TES), trimethylsilyl (TMS), and triisopropylsilyl (TIPS)—under acidic conditions, supported by mechanistic insights and detailed experimental protocols.
The Bedrock of Stability: Understanding Steric Hindrance
The stability of a silyl ether is fundamentally dictated by the steric bulk of the alkyl substituents on the silicon atom.[1] Larger, more sterically encumbered groups physically obstruct the approach of an acid's conjugate base or a nucleophilic solvent molecule to the silicon center, thereby decelerating the rate of cleavage.[2] This principle is the primary determinant of the stability hierarchy among TMS, TES, and TIPS ethers.
The trimethylsilyl (TMS) group, with its three small methyl groups, offers minimal steric protection, rendering it the most labile of the three. The triethylsilyl (TES) group provides an intermediate level of steric hindrance. In contrast, the triisopropylsilyl (TIPS) group, boasting three bulky isopropyl substituents, presents a formidable steric shield around the silicon-oxygen bond, making it significantly more robust under acidic conditions.[3]
The Mechanism of Acid-Catalyzed Silyl Ether Cleavage
The deprotection of silyl ethers in an acidic medium is a well-understood process that proceeds via a two-step mechanism. The initial and rate-determining step involves the protonation of the ether oxygen, which enhances the electrophilicity of the silicon atom and makes the alkoxide a better leaving group. This is followed by the nucleophilic attack of a solvent molecule (e.g., water or alcohol) or the acid's conjugate base on the silicon atom, leading to the cleavage of the silicon-oxygen bond and regeneration of the free alcohol.[2][4]
Caption: Generalized mechanism of acid-catalyzed silyl ether deprotection.
The rate of this reaction is highly dependent on the steric bulk around the silicon atom, which influences the accessibility of the silicon center to the incoming nucleophile.
A Quantitative Look at Relative Stability
The disparate stability of TMS, TES, and TIPS ethers under acidic conditions has been quantified, providing a valuable framework for selective deprotection strategies. The relative rates of acid-catalyzed hydrolysis offer a clear illustration of this stability hierarchy.
| Silyl Ether | Substituents on Silicon | Relative Rate of Acidic Hydrolysis[5] |
| TMS | Trimethyl | 1 |
| TES | Triethyl | 64 |
| TIPS | Triisopropyl | 700,000 |
As the data unequivocally demonstrates, the TIPS ether is approximately 10,900 times more stable than the TES ether and a staggering 700,000 times more stable than the TMS ether under acidic conditions.[5] This vast difference in reactivity is the foundation for achieving high levels of selectivity in complex synthetic sequences.
Caption: Hierarchy of silyl ether stability under acidic conditions.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of TMS, TES, and TIPS ethers under representative acidic conditions. These protocols are designed to be self-validating systems, but as with any chemical reaction, small-scale trials are recommended to optimize conditions for specific substrates.
Protocol 1: Deprotection of a Trimethylsilyl (TMS) Ether with Acetic Acid
This protocol employs a mild acidic condition suitable for the rapid cleavage of the highly labile TMS group.
-
Materials:
-
TMS-protected alcohol
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the TMS-protected alcohol (1.0 mmol) in a 3:1:1 mixture of THF:acetic acid:water (10 mL).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether with Formic Acid
This method offers a mild and efficient way to cleave TES ethers, often leaving more robust silyl ethers like TBDMS and TIPS intact.[6]
-
Materials:
-
TES-protected alcohol (e.g., 0.58 mmol, 1.0 equiv)
-
Methanol
-
Formic acid (88%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TES-protected compound in methanol (10 mL) in a round-bottom flask and cool the solution to 0-5 °C using an ice bath.
-
Prepare a 10% (v/v) solution of formic acid in methanol. Slowly add this solution (10 mL) dropwise to the stirred reaction mixture.[6]
-
Remove the ice bath and stir the reaction vigorously at room temperature for 1-2 hours.[6]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).[6]
-
Once the reaction is complete, neutralize the mixture with a 10% aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the product by flash column chromatography.
-
Protocol 3: Deprotection of a Triisopropylsilyl (TIPS) Ether with Camphorsulfonic Acid (CSA)
Due to the high stability of the TIPS group, stronger acidic conditions are generally required for its removal.[5]
-
Materials:
-
TIPS-protected alcohol
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 mmol) in a 1:1 mixture of methanol and DCM (10 mL).
-
Add CSA (10 mol%, 0.1 mmol, 23.2 mg) to the solution.
-
Stir the reaction at room temperature. The reaction may require several hours to days for completion, depending on the substrate. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction, but should be done with caution to avoid side reactions.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Strategic Selection in Synthesis
The choice between TMS, TES, and TIPS is a strategic decision that hinges on the planned synthetic route.
-
TMS ethers are best suited for the temporary protection of alcohols when subsequent steps are non-acidic and non-aqueous, and a very mild deprotection is desired.
-
TES ethers offer a versatile intermediate stability, making them ideal for multi-step syntheses where selective deprotection in the presence of more robust silyl ethers is required.
-
TIPS ethers are the protecting group of choice when the hydroxyl group must endure a wide range of harsh reaction conditions, including strongly acidic environments that would cleave less sterically hindered silyl ethers.
By understanding the fundamental principles of steric hindrance, the mechanism of acid-catalyzed cleavage, and the quantitative differences in their stability, researchers can harness the full potential of these silyl ethers to design and execute more efficient and elegant synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Ethoxytriethylsilane Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical synthesis, advanced materials, and organic electronics, the chemical purity of reagents is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and product integrity. Ethoxytriethylsilane ((C₂H₅)₃SiOC₂H₅), a versatile silylating agent and synthetic intermediate, is no exception. The presence of even trace impurities—such as residual starting materials, hydrolysis products, or reaction byproducts—can lead to unpredictable reaction kinetics, compromised product yields, and the introduction of unwanted structural analogues into a final product.
This guide provides an in-depth comparison of the principal analytical techniques for rigorously assessing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail self-validating protocols, and present a logical framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Imperative: Common Impurities in this compound
A robust analytical strategy begins with understanding what you are looking for. The synthesis of this compound typically involves the reaction of chlorotriethylsilane with ethanol. Consequently, a profile of potential impurities can be predicted:
-
Triethylsilanol ((C₂H₅)₃SiOH): The primary hydrolysis product, formed by reaction with ambient moisture.
-
Hexaethyldisiloxane (((C₂H₅)₃Si)₂O): Formed via the self-condensation of triethylsilanol.
-
Ethanol (C₂H₅OH): Unreacted starting material.
-
Chlorotriethylsilane ((C₂H₅)₃SiCl): Unreacted starting material.
-
Water (H₂O): A critical impurity that can promote the degradation of the product.
Each of these impurities presents a unique analytical challenge, necessitating a multi-technique approach for comprehensive characterization.
Core Analytical Techniques: A Comparative Overview
The assessment of this compound purity is best accomplished by a synergistic combination of chromatographic and spectroscopic methods. While one technique may excel at quantifying volatile organic impurities, another is indispensable for absolute purity determination and structural confirmation.
| Feature | Gas Chromatography (GC-FID) | ¹H qNMR Spectroscopy | Karl Fischer Titration | FTIR Spectroscopy |
| Principle | Separation of volatile compounds based on partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Titration based on the quantitative reaction of iodine with water.[1][2] | Absorption of infrared radiation by molecular vibrations. |
| Primary Use | Quantification of volatile organic impurities (e.g., ethanol, hexaethyldisiloxane). | Absolute purity determination, structural confirmation, and quantification of major impurities.[3] | Specific quantification of water content.[4] | Rapid screening for key functional groups (e.g., -OH from hydrolysis).[5] |
| Selectivity | High for volatile impurities. | High for proton-containing species. | Extremely high for water. | Moderate; identifies functional groups, not specific compounds. |
| Sensitivity | High (ppm levels). | Moderate (typically >0.1 mol%). | High (ppm levels). | Low to moderate. |
| Quantification | Relative (Area %) or Absolute (with standards). | Absolute (with certified internal standard). | Absolute. | Primarily qualitative/semi-quantitative. |
| Sample Throughput | High. | Moderate. | High. | Very High. |
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile impurities in this compound.[6][7][8] Its high resolving power makes it ideal for routine quality control and for detecting trace levels of process-related impurities.
Causality in Method Design: Why These Parameters?
-
Injector: A split/splitless inlet is used in split mode (e.g., 50:1) to prevent column overloading by the highly concentrated main peak, ensuring sharp, symmetrical peaks for trace impurities. The inlet temperature (e.g., 250 °C) is set high enough to ensure rapid vaporization without causing thermal degradation of the silane compounds.
-
Column: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides excellent separation for a range of organosilicon compounds and residual solvents based on their boiling points and polarities.
-
Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range. It is the standard for quantifying organic impurities.
Experimental Protocol: A Self-Validating GC-FID Method
-
System Preparation:
-
Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Set carrier gas (Helium or Hydrogen) to a constant flow of 1.0 mL/min.
-
Equilibrate the system until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Prepare a solution containing ~100 ppm each of ethanol, triethylsilanol, and hexaethyldisiloxane in a suitable dry solvent (e.g., heptane).
-
Inject the SST solution.
-
Trustworthiness Check: The protocol is validated if:
-
The resolution between any two adjacent peaks is > 2.0.
-
The tailing factor for each peak is between 0.9 and 1.5.
-
The relative standard deviation (RSD) for six replicate injections is < 2.0% for peak areas.
-
-
Do not proceed with sample analysis until SST criteria are met.
-
-
Sample Preparation:
-
In a dry environment (e.g., a glovebox), accurately prepare a 1% (v/v) solution of the this compound sample in dry heptane.
-
-
Instrumental Analysis:
-
Inlet: 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
FID Detector: 280 °C.
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method, where the area of the this compound peak is divided by the total area of all integrated peaks.
-
For higher accuracy, an internal standard method can be developed.
-
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While GC provides an excellent profile of relative impurities, Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary ratio method for determining the absolute purity of a substance.[3] It provides structural confirmation and quantifies the analyte against a certified internal standard, making it invaluable for characterizing reference materials.[9]
Causality in Method Design: Why These Choices?
-
Internal Standard: A certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) is chosen because it has protons that resonate in a clear region of the spectrum, away from the analyte signals. It must be non-reactive with the sample and soluble in the chosen deuterated solvent. Its known purity and accurately weighed mass provide the foundation for the absolute calculation.
-
Deuterated Solvent: A dry deuterated solvent (e.g., Chloroform-d, CDCl₃) is essential to avoid a large, interfering solvent proton signal.[10] The 'dry' aspect is critical to prevent hydrolysis of the this compound within the NMR tube.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei, which is the fundamental principle of qNMR.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Standard & Sample Preparation (in a dry N₂ atmosphere):
-
Accurately weigh ~10 mg of a certified internal standard (IS) into a clean, dry vial. Record the mass (m_IS) and purity (P_IS).
-
To the same vial, add ~25-30 mg of the this compound sample and accurately record its mass (m_Analyte).
-
Dissolve the mixture in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a dry 5 mm NMR tube.
-
-
Instrumental Analysis (400 MHz or higher spectrometer):
-
Acquire a standard ¹H NMR spectrum to identify the integration regions for the analyte and the internal standard.
-
Set up the quantitative experiment with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (or 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_Analyte) and a signal from the internal standard (I_IS). Note the number of protons corresponding to each integral (N_Analyte and N_IS).
-
Calculate the molar masses of the analyte (MW_Analyte) and the internal standard (MW_IS).
-
The purity of the analyte (P_Analyte) is calculated using the following formula:
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
-
Specialized Techniques for Specific Impurities
Karl Fischer Titration: The Definitive Water Test
Moisture is a critical impurity, as it directly leads to the degradation of this compound into triethylsilanol. Karl Fischer (KF) titration is the gold standard for water determination, offering high accuracy and precision.[2][4]
-
Principle: The method is based on a stoichiometric reaction between iodine and water.[1]
-
Methodology: For a liquid sample like this compound, direct injection into a volumetric or coulometric KF titrator is appropriate. Coulometric KF is preferred for very low water content (<0.1%).
-
Causality: The choice of KF reagent is important. Reagents formulated for aldehydes and ketones should be avoided due to potential side reactions. A standard methanol-based reagent is typically sufficient. The sample must be handled carefully to avoid contamination from atmospheric moisture.
FTIR Spectroscopy: A Rapid Screening Tool
Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent first-pass screening technique. While not ideal for quantification, it can instantly indicate the presence of significant hydrolysis.
-
Principle: FTIR measures the absorption of infrared light by specific molecular bonds.
-
Application: A neat sample is analyzed. The key diagnostic region is ~3200-3600 cm⁻¹, where the broad O-H stretching vibration of triethylsilanol and water would appear. A clean spectrum in this region suggests low levels of hydrolysis. The disappearance of the Si-H stretch (around 2100 cm⁻¹) can also be monitored in related syntheses.[11][12]
Conclusion and Recommended Analytical Strategy
No single technique provides a complete picture of this compound purity. A comprehensive, tiered approach is recommended for robust quality assurance in a research or drug development setting.
-
Initial Screening (FTIR): Perform a quick FTIR scan on the incoming material. The absence of a significant O-H band provides initial confidence in the material's integrity.
-
Water Content (Karl Fischer): Quantify the water content using KF titration. This is a critical release parameter, as high water content indicates instability.
-
Routine QC (GC-FID): Employ the validated GC-FID method for routine analysis of all batches to screen for and quantify volatile organic impurities. This ensures batch-to-batch consistency.
-
Reference Standard Characterization (¹H qNMR): Use ¹H qNMR to establish the absolute purity of a designated reference lot. This standard can then be used for qualifying other analytical methods and for troubleshooting out-of-spec results.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound framework for assessing the purity of this compound, ensuring the quality and reliability of their critical work.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 12. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Triethylsilyl Ether Formation: An NMR-Based Comparative Analysis
In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the judicious protection and deprotection of hydroxyl groups is a critical strategic consideration. Silyl ethers are a versatile and widely utilized class of protecting groups, offering a tunable range of stability and ease of installation and removal under mild conditions.[1] Among these, the triethylsilyl (TES) ether strikes a valuable balance, providing greater stability than the trimethylsilyl (TMS) ether while being more readily cleaved than the bulkier tert-butyldimethylsilyl (TBDMS) ether.
This guide, intended for researchers and drug development professionals, provides an in-depth technical analysis of the confirmation of triethylsilyl ether formation using Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting a direct comparison of the NMR spectra of an alcohol before and after silylation, alongside a broader comparison with other common silyl ethers, this document aims to equip scientists with the practical knowledge to confidently characterize these crucial synthetic intermediates.
The Decisive Evidence: Interpreting NMR Spectra
NMR spectroscopy is the most definitive method for confirming the successful conversion of an alcohol to a TES ether. The transformation is evidenced by distinct and predictable changes in both the ¹H and ¹³C NMR spectra. The key indicators are the disappearance of the alcohol's hydroxyl proton signal, a downfield shift of the protons and carbons near the oxygen atom, and the appearance of characteristic signals for the triethylsilyl group itself.
Key Spectral Changes Upon TES Ether Formation:
-
Disappearance of the -OH Proton: The labile hydroxyl proton of the starting alcohol, which can appear as a broad or sharp singlet anywhere from 1-5 ppm (or even broader and more variable depending on concentration and solvent), will no longer be present in the ¹H NMR spectrum of the purified silyl ether.
-
Appearance of TES Group Signals: The most telling sign of success is the emergence of two new sets of signals corresponding to the ethyl groups on the silicon atom:
-
A quartet (q) integrating to 6 protons, typically found in the range of 0.5-0.7 ppm . This signal arises from the methylene (-CH₂-) protons of the ethyl groups.
-
A triplet (t) integrating to 9 protons, usually appearing between 0.9-1.0 ppm . This signal corresponds to the methyl (-CH₃) protons of the ethyl groups.
-
-
Shift in Adjacent Proton and Carbon Resonances: The protons and carbons on the carbon atom directly attached to the oxygen (the α-position) will experience a change in their electronic environment upon silylation, leading to a shift in their resonance frequencies. Typically, the α-proton signal will shift slightly downfield, while the α-carbon signal will also exhibit a noticeable downfield shift.
To illustrate these changes, let's consider the silylation of benzyl alcohol to form triethylsilyl benzyl ether.
Case Study: Benzyl Alcohol to Triethylsilyl Benzyl Ether
The following tables summarize the ¹H and ¹³C NMR chemical shifts for benzyl alcohol and its corresponding triethylsilyl ether, providing a clear before-and-after comparison.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Benzyl Alcohol (CDCl₃) | Triethylsilyl Benzyl Ether (CD₃CN) | Change |
| -OH | ~2.66 ppm (s, 1H) | Absent | Disappearance |
| -CH₂- | 4.67 ppm (s, 2H) | 4.68 ppm (s, 2H) | Minor downfield shift |
| Aromatic-H | 7.22-7.46 ppm (m, 5H) | 7.13-7.68 ppm (m, 5H) | Minor shift |
| Si-CH₂-CH₃ | Absent | ~0.5-0.7 ppm (q, 6H) | Appearance |
| Si-CH₂-CH₃ | Absent | ~0.9-1.0 ppm (t, 9H) | Appearance |
Data for Benzyl Alcohol from The Royal Society of Chemistry.[2] Data for Triethylsilyl Benzyl Ether adapted from supplementary materials from The Royal Society of Chemistry.[3]
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Benzyl Alcohol (CDCl₃) | Triethylsilyl Benzyl Ether (CD₃CN) | Change |
| -CH₂- | 65.17 ppm | 64.9 ppm (approx.) | Minor shift |
| Aromatic-C | 127.04, 127.63, 128.55, 140.86 ppm | ~127-139 ppm | Minor shifts |
| Si-CH₂-CH₃ | Absent | ~4.87 ppm | Appearance |
| Si-CH₂-CH₃ | Absent | ~6.64 ppm | Appearance |
Data for Benzyl Alcohol from The Royal Society of Chemistry.[2] Data for Triethylsilyl Benzyl Ether adapted from supplementary materials from The Royal Society of Chemistry.[3]
The data clearly demonstrates the key diagnostic features of TES ether formation: the disappearance of the hydroxyl proton signal and the appearance of the characteristic quartet and triplet for the triethylsilyl group in the upfield region of the ¹H NMR spectrum.
A Comparative Overview of Common Silyl Ethers
The choice of silyl ether is a strategic decision in synthetic planning, dictated by the required stability towards various reaction conditions. The steric bulk of the alkyl groups on the silicon atom is a primary determinant of the stability of the corresponding silyl ether.[2]
Table 3: ¹H NMR Chemical Shifts of Common Silyl Ethers on a Primary Alcohol
| Silyl Group | Abbreviation | Typical ¹H NMR Chemical Shift (δ, ppm) |
| Trimethylsilyl | TMS | ~0.1 (s, 9H) |
| Triethylsilyl | TES | ~0.6 (q, 6H), ~0.95 (t, 9H) |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~0.05 (s, 6H), ~0.9 (s, 9H) |
| Triisopropylsilyl | TIPS | ~1.0-1.15 (m, 21H) |
| tert-Butyldiphenylsilyl | TBDPS | ~1.05 (s, 9H), ~7.3-7.7 (m, 10H) |
This table highlights the distinct ¹H NMR signatures of each silyl group, allowing for straightforward identification.
Experimental Protocol: Synthesis of a Triethylsilyl Ether
The following is a general, robust protocol for the synthesis of a triethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylsilyl chloride (TESCl, 1.2 equiv)
-
Imidazole or Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (imidazole or triethylamine) to the solution.
-
Slowly add triethylsilyl chloride to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to afford the desired triethylsilyl ether.
Logical Framework for Silyl Ether Selection and Deprotection
The stability of silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS. This hierarchy is crucial for designing orthogonal protection strategies where one silyl group can be selectively removed in the presence of another.
Conclusion
The formation of a triethylsilyl ether is a fundamental transformation in modern organic synthesis. Confirmation of its successful formation is unequivocally achieved through NMR spectroscopy. The key diagnostic signals—the disappearance of the hydroxyl proton and the appearance of the characteristic upfield quartet and triplet of the TES group—provide unambiguous evidence. By understanding these spectral changes and comparing them to both the starting material and other common silyl ethers, researchers can proceed with confidence in their synthetic endeavors. This guide provides the foundational knowledge and practical data to aid in this critical analysis.
References
A Comparative Guide to the Characterization of Triethylsilyl (TES) Protected Compounds
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the triethylsilyl (TES) group is an indispensable tool for the protection of hydroxyl functionalities. Its intermediate stability—more robust than a trimethylsilyl (TMS) ether yet more labile than a tert-butyldimethylsilyl (TBDMS) ether—allows for strategic, selective deprotection in the synthesis of complex molecules.[1][2] However, the successful incorporation and subsequent manipulation of the TES group are contingent on rigorous and accurate characterization at each synthetic step.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to characterize TES-protected compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography. We will explore the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you to select the most effective characterization strategy for your research.
The Analytical Challenge: Why Specific Characterization is Crucial
The TES group, while effective, introduces a significant non-polar, aliphatic character to a molecule, which can alter its physical and chemical properties. Successful characterization must not only confirm the presence of the TES ether but also verify its regioselectivity in poly-functionalized molecules and ensure its integrity through various reaction conditions. An incorrect or incomplete characterization can lead to misinterpreted results, failed subsequent steps, and significant delays in a research program. This guide is structured to provide a logical workflow for the comprehensive analysis of these critical synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive method for the structural characterization of TES-protected compounds in solution.[3] It provides unambiguous information about the molecular framework, confirms the covalent attachment of the TES group, and can be used for quantitative analysis.
Expertise & Experience: Interpreting the NMR Signature of the TES Group
The presence of a TES group imparts highly characteristic signals in ¹H, ¹³C, and ²⁹Si NMR spectra. The key is to look for the signature ethyl group patterns and their integration relative to the parent molecule's signals.
-
¹H NMR Spectroscopy : The triethylsilyl group presents as two distinct signals: a quartet corresponding to the six methylene protons (-Si-CH₂ -CH₃) and a triplet for the nine methyl protons (-Si-CH₂-CH₃ ). The coupling between them (³JHH) is typically around 8.0 Hz. Their chemical shifts are found far upfield, a region often devoid of other signals in organic molecules, making them easy to identify.
-
¹³C NMR Spectroscopy : Similar to the proton spectrum, the ¹³C spectrum will show two characteristic upfield signals for the methylene and methyl carbons of the ethyl groups.
-
²⁹Si NMR Spectroscopy : As the central atom of the protecting group, the ²⁹Si nucleus provides direct evidence of silylation. While less commonly used due to the low natural abundance and sensitivity of the ²⁹Si isotope, it offers a wide chemical shift range, making it excellent for distinguishing different silicon environments.[4] The chemical shift is sensitive to the nature of the atom attached to the silicon (e.g., an alkyl vs. aryl oxygen).[5]
Data Presentation: Typical NMR Chemical Shifts for TES Ethers
The following table summarizes the typical chemical shift ranges for a TES group attached to a primary alcohol. These values serve as a reliable diagnostic tool for confirming successful protection.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -Si-CH₂ -CH₃ | 0.55 - 0.70 | Quartet (q) | ~8.0 |
| -Si-CH₂-CH₃ | 0.90 - 1.00 | Triplet (t) | ~8.0 | |
| ¹³C | -Si-C H₂-CH₃ | 5.5 - 7.5 | - | - |
| -Si-CH₂-C H₃ | 4.0 - 5.5 | - | - | |
| ²⁹Si | R-O-Si (CH₂CH₃)₃ | +15 to +25 | - | - |
Note: Chemical shifts are referenced to TMS (δ=0 ppm) and can vary slightly based on solvent and the electronic nature of the protected molecule.[2][6][7][8][9]
Trustworthiness: Quantitative NMR (qNMR) for Purity and Conversion Assessment
Beyond structural confirmation, NMR can be a powerful quantitative tool. Quantitative NMR (qNMR) allows for the determination of absolute purity or the extent of a reaction without the need for a specific calibration curve for the analyte.[10][11] By integrating the characteristic TES signals against a certified internal standard of known concentration, one can accurately determine the molar quantity of the TES-protected compound.[12][13]
Causality : The power of qNMR lies in the fundamental principle that the integrated signal area is directly proportional to the number of nuclei giving rise to that signal.[14] Unlike chromatographic techniques, the response factor is inherently 1 for all protons, assuming proper experimental setup. This makes qNMR a primary ratio method of measurement, offering high precision and accuracy.[10]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
A meticulously prepared sample is crucial for acquiring a high-quality spectrum.
-
Sample Weighing : Accurately weigh 5-10 mg of the dried TES-protected compound into a clean vial. For qNMR, also weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).
-
Solvent Addition : Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; it must fully dissolve the sample and its residual proton signals should not overlap with key analyte signals.
-
Dissolution & Transfer : Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Spectrometer Setup : Place the sample in the spectrometer. For quantitative analysis, ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Data Acquisition : Acquire the spectrum with an appropriate number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for signals used in quantification.[12]
-
Processing : Process the data with zero-filling and appropriate window functions. Carefully phase the spectrum and perform a baseline correction. Integrate the relevant signals from the analyte and the internal standard to determine purity or concentration.
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR analysis of TES-protected compounds.
Mass Spectrometry (MS): High-Sensitivity Detection and Molecular Weight Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight of a TES-protected compound, offering sensitivity that is orders of magnitude higher than NMR.[15][16] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful method for analyzing complex reaction mixtures.
Expertise & Experience: Deciphering Fragmentation Patterns
The ionization method profoundly impacts the resulting mass spectrum. For TES ethers, Electron Ionization (EI) is most common, especially in GC-MS, while Electrospray Ionization (ESI) is used for LC-MS applications.
-
Electron Ionization (EI-MS) : This is a "hard" ionization technique that leads to extensive and reproducible fragmentation.[17] While the molecular ion (M⁺) may be weak or absent, the fragmentation pattern is highly diagnostic. For trialkylsilyl ethers, a key fragmentation pathway is the loss of one of the alkyl groups. For a TES ether, the most significant fragmentation is the loss of an ethyl radical (•CH₂CH₃), leading to a prominent peak at [M-29]⁺ . This fragment is often the base peak in the spectrum. Another common fragment corresponds to the triethylsilyl cation, [Si(CH₂CH₃)₃]⁺, at m/z 115 .
-
Electrospray Ionization (ESI-MS) : This is a "soft" ionization technique that typically results in minimal fragmentation.[18] The primary ion observed will be the protonated molecule, [M+H]⁺, or an adduct with a cation from the mobile phase, such as [M+Na]⁺ or [M+K]⁺.[19] This makes ESI-MS excellent for unequivocally determining the molecular weight of the intact protected compound, but it provides less structural information from fragmentation compared to EI.
Data Presentation: Key Mass Fragments for TES Ethers (EI-MS)
| Ion Description | m/z Value | Causality / Mechanism | Typical Relative Intensity |
| Molecular Ion (M⁺) | MW of Compound | Electron removal from the intact molecule. | Low to Absent |
| [M-29]⁺ | MW - 29 | Loss of an ethyl radical (•C₂H₅). This is a highly favored α-cleavage, resulting in a stable silicon-centered cation. | High (Often Base Peak) |
| [M-57]⁺ | MW - 57 | Loss of an ethyl radical followed by elimination of ethene (C₂H₄). | Moderate |
| [Si(C₂H₅)₃]⁺ | 115 | Triethylsilyl cation. | Moderate to High |
| [SiH(C₂H₅)₂]⁺ | 87 | Loss of one ethyl group and ethene from the triethylsilyl cation. | Moderate |
Trustworthiness: High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of elemental composition, HRMS is the definitive technique. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, confirming that the experimental molecular formula matches the theoretical formula of the TES-protected compound.
Experimental Protocol: Derivatization and GC-MS Analysis
For non-volatile alcohols, derivatization to their TES ethers renders them suitable for GC-MS analysis. If the compound is already TES-protected, it can often be analyzed directly.
-
Sample Preparation (If starting from an alcohol) :
-
Dissolve ~1 mg of the dry alcohol sample in 100 µL of an anhydrous aprotic solvent (e.g., pyridine, DCM) in a GC vial.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for TMS derivatization, which follows similar principles to TES protection.[20] For direct TES protection analysis, ensure the sample is dissolved in a GC-compatible solvent like hexane or ethyl acetate.
-
Cap the vial tightly and heat at 60-70 °C for 20-30 minutes to ensure the reaction goes to completion.
-
-
GC-MS Instrument Setup :
-
GC Column : Use a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), which is well-suited for separating silyl ethers.
-
Injection : Inject 1 µL of the sample solution in split or splitless mode, depending on the concentration.
-
Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.
-
MS Parameters : Set the ion source to EI at 70 eV. Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-600).
-
-
Data Analysis :
-
Identify the peak corresponding to the TES-protected compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak.
-
Look for the characteristic [M-29]⁺ and m/z 115 ions to confirm the presence of the TES group and verify the molecular weight.
-
Visualization: EI-MS Fragmentation of a TES-Protected Alcohol
Caption: Key EI fragmentation pathways for TES ethers.
Chromatographic Methods: Purity Assessment and Mixture Analysis
Chromatography is the cornerstone of purity assessment, allowing for the separation of the desired TES-protected product from starting materials, by-products, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the volatility and thermal stability of the analyte.
Expertise & Experience: Choosing the Right Separation Technique
-
Gas Chromatography (GC) : GC is the ideal method for compounds that are volatile and thermally stable, or can be made so via derivatization.[21] Since TES ethers are significantly more volatile than their parent alcohols, GC is an excellent technique for their analysis. It offers high resolution, speed, and is readily coupled to mass spectrometry (GC-MS) for definitive peak identification.[3] The stability of the TES group is generally sufficient for GC analysis, provided the injector and column are not highly acidic or contain active sites.[1]
-
High-Performance Liquid Chromatography (HPLC) : For larger, non-volatile, or thermally sensitive molecules, HPLC is the method of choice.[22] However, the stability of the TES group under common HPLC conditions must be carefully considered.
-
Normal-Phase HPLC : Using non-polar mobile phases (e.g., hexane/ethyl acetate), TES ethers are quite stable and can be readily separated based on polarity.
-
Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode, but it often uses acidic mobile phase modifiers (e.g., formic acid, TFA) to improve peak shape. This presents a significant risk. The TES group is labile to acid, and prolonged exposure on the column can lead to in-situ deprotection, resulting in peak tailing, split peaks, or complete loss of the desired compound.[1] Therefore, RP-HPLC methods for TES-protected compounds should use neutral or very weakly acidic mobile phases (pH > 4), and analysis times should be kept as short as possible.
-
Data Presentation: Method Comparison for Purity Analysis
| Technique | Principle | Typical Use Case for TES-Ethers | Advantages | Limitations & Causality |
| GC-FID/MS | Separation by boiling point/polarity in a gaseous mobile phase. | Purity analysis of volatile and thermally stable TES-protected compounds. Analysis of reaction mixtures. | High resolution, high sensitivity (especially with MS), fast analysis times, established libraries for MS identification. | Limited to thermally stable compounds. Potential for on-column degradation if active sites are present. |
| NP-HPLC-UV/MS | Separation by polarity on a polar stationary phase (e.g., silica). | Preparative purification and analysis of less volatile TES compounds. Separation of isomers. | Excellent stability of the TES group. Good for separating compounds with different polarities. | Mobile phases are often flammable and not compatible with ESI-MS. Lower resolution than modern RP-HPLC. |
| RP-HPLC-UV/MS | Separation by hydrophobicity on a non-polar stationary phase (e.g., C18). | Purity analysis for drug development intermediates where RP methods are standard. | High resolution, broad applicability, excellent compatibility with ESI-MS. | Risk of deprotection. The acidic mobile phases (e.g., 0.1% TFA, pH ~2) used to protonate silanols and improve peak shape will hydrolyze the acid-labile TES ether.[23] |
Experimental Protocol: RP-HPLC Method Development for a TES-Protected Compound
Developing a robust HPLC method requires careful optimization to ensure the integrity of the analyte.
-
Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening :
-
Aqueous (A) : Water
-
Organic (B) : Acetonitrile or Methanol
-
Modifier : Screen different modifiers. Start with a neutral or near-neutral buffered system if possible. If an acid is required for peak shape, use formic acid (0.1%) and compare results to a method with no acid. Avoid TFA if possible.
-
-
Gradient Development : Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compound.
-
Optimization : Adjust the gradient slope around the elution time of your compound to maximize resolution from nearby impurities.
-
Stability Check : Re-inject an aged sample solution (e.g., left on the autosampler for 24 hours) to check for the appearance of a deprotected alcohol peak. If degradation is observed, the method is not stability-indicating, and a less acidic mobile phase or a different chromatographic mode (NP-HPLC) should be considered.
Conclusion: An Integrated Approach to Characterization
No single technique can provide a complete picture of a TES-protected compound. A robust characterization strategy relies on the synergistic use of multiple analytical methods. The logical workflow begins with NMR spectroscopy to confirm the structure and assess purity. This is followed by mass spectrometry to verify the molecular weight with high sensitivity. Finally, chromatography (GC or HPLC) is employed to provide the ultimate assessment of purity and resolve the compound from a complex mixture.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions, generate reliable and reproducible data, and accelerate their research and development programs. This guide serves as a foundational reference, empowering scientists to navigate the analytical challenges associated with this versatile and critical protecting group.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. pascal-man.com [pascal-man.com]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Tables [chemdata.r.umn.edu]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. spectroscopyasia.com [spectroscopyasia.com]
- 15. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
A Comparative Study of Silyl Ether Stability in Different Solvent Systems: A Guide for the Modern Synthetic Chemist
For the discerning researcher in the fast-paced world of drug development and complex molecule synthesis, the judicious selection of protecting groups is not merely a tactical choice but a strategic imperative. Among the arsenal of available options, silyl ethers stand out for their versatility, ease of installation, and, most critically, their tunable stability. This guide provides an in-depth comparative analysis of the stability of commonly employed silyl ethers, with a specific focus on the often-underestimated role of the solvent system. By understanding the interplay between the structure of the silyl ether, the deprotection conditions, and the surrounding solvent, you can elevate your synthetic strategies from routine to truly sophisticated.
The Fundamental Pillars of Silyl Ether Stability
The stability of a silyl ether is a nuanced dance between steric and electronic factors, both at the silicon center and on the protected alcohol. The choice of solvent adds another layer of complexity, influencing reaction rates and even the feasibility of a given transformation.
-
Steric Hindrance: This is the most dominant factor governing silyl ether stability. Bulky substituents on the silicon atom physically obstruct the approach of nucleophiles or protons, thereby slowing down the rate of cleavage. This principle is the foundation for the wide range of stabilities observed across the family of silyl ethers.[1][2]
-
Electronic Effects: Electron-withdrawing groups attached to the silicon atom can enhance stability towards acidic cleavage by reducing the basicity of the ether oxygen. Conversely, the electronic nature of the protected alcohol also plays a role; for instance, phenolic silyl ethers are significantly more labile under basic conditions due to the greater stability of the resulting phenoxide leaving group.[1]
-
The Solvent's Role: The solvent can dramatically influence the rate of silyl ether cleavage by stabilizing or destabilizing the reactants, transition states, and products. Key solvent properties to consider include:
-
Polarity and Protic Nature: Polar protic solvents, such as methanol and ethanol, can participate in hydrogen bonding and act as nucleophiles or proton sources, often accelerating solvolytic cleavage.[3] Aprotic solvents, like tetrahydrofuran (THF) and dichloromethane (DCM), are less interactive and their effects are often more subtle, relating to their ability to solvate the ions involved in the deprotection reaction.
-
Coordinating Ability: Solvents like dimethylformamide (DMF) and acetonitrile (MeCN) can coordinate with reagents and intermediates, influencing their reactivity. For example, DMF is known to catalyze silylation reactions.[4]
-
Below is a diagram illustrating the interplay of these fundamental factors.
Caption: Key determinants of silyl ether stability.
A Quantitative Comparison of Silyl Ether Stability
The following tables provide a quantitative overview of the relative stability of common silyl ethers under acidic and fluoride-mediated conditions. It is crucial to note that these values can be influenced by the specific substrate and reaction conditions.
Table 1: Relative Rates of Acidic Cleavage of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[2][5] This data underscores the profound impact of steric hindrance on stability in acidic media.
Table 2: Half-Lives of Silyl Ethers of p-Cresol in Ethanolic Media
| Silyl Ether | Condition | Half-life (t½) |
| TBDMS | 1% HCl in 95% EtOH | ~4.5 hours |
| TIPS | 1% HCl in 95% EtOH | >100 hours |
| TBDMS | 5% NaOH in 95% EtOH | 3.5 minutes |
| TBDPS | 5% NaOH in 95% EtOH | 6.5 minutes |
| TIPS | 5% NaOH in 95% EtOH | ~3.1 hours |
Data from a study on phenolic silyl ethers.[1][2] This table highlights the increased lability of phenolic silyl ethers under basic conditions.
Table 3: Solvent Effects on the Stability of TBDMS and TES Ethers During Pd/C Hydrogenation
| Silyl Ether | Solvent | Stability |
| TBDMS | Methanol (MeOH) | Completely cleaved |
| TBDMS | Toluene, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Stable |
| TES | Methanol (MeOH) | Prone to cleavage |
| TES | Acetonitrile (MeCN) | Stabilized |
Observations from a study on Pd/C catalyzed reactions.[3] This data provides a stark example of how a protic solvent can lead to unintended deprotection.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for assessing silyl ether stability and for performing selective deprotection.
Protocol 1: Comparative Kinetic Analysis of TBDMS Ether Cleavage in Different Solvents
This protocol allows for a direct comparison of the rate of fluoride-mediated deprotection in different solvent systems.
Caption: Workflow for comparative kinetic analysis.
Materials:
-
TBDMS-protected alcohol (e.g., TBDMS-protected benzyl alcohol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Preparation: Prepare stock solutions of the TBDMS-protected alcohol and an internal standard in each of the solvents to be tested.
-
Reaction Setup: In separate vials for each solvent, add the substrate stock solution and equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation: To each vial, add a standardized amount of the TBAF solution to initiate the deprotection. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic layer of each quenched sample by GC-MS or LC-MS to determine the ratio of the starting material to the deprotected alcohol, relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each solvent system. From these plots, determine the initial reaction rate and the half-life (t½) of the silyl ether in each solvent.
Protocol 2: Selective Acid-Catalyzed Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol demonstrates the principle of selective deprotection based on differential stability in an acidic protic solvent.
Materials:
-
Substrate bearing both a TES and a TBDMS ether
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the dual-protected substrate in methanol (approximately 0.1 M).
-
Acid Addition: Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents) to the solution at room temperature.
-
Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC), staining with a suitable agent (e.g., ceric ammonium molybdate). The goal is to consume the starting material and form the mono-deprotected product without significant cleavage of the TBDMS group.
-
Quenching: Once the desired level of conversion is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).
-
Workup: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting mono-protected alcohol by flash column chromatography.
Concluding Remarks for the Synthetic Strategist
The stability of a silyl ether is not an absolute property but rather a dynamic characteristic that is highly dependent on its environment. While steric hindrance provides the foundational hierarchy of stability, the choice of solvent can be a powerful tool for fine-tuning reactivity and achieving selective deprotections that might otherwise be challenging. Protic solvents tend to accelerate cleavage, a factor that can be exploited for mild deprotections but also a potential pitfall leading to unintended product formation. Aprotic solvents offer a more controlled environment where the inherent reactivity of the deprotection reagent is the dominant factor.
By mastering the interplay of these variables, the modern synthetic chemist can design more elegant and efficient routes to complex molecules, transforming protecting group chemistry from a necessary chore into a sophisticated art form.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers [organic-chemistry.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Verification of TES Ether Deprotection
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl functionalities due to their ease of installation and tunable reactivity. The triethylsilyl (TES) group, in particular, offers a moderate stability profile, allowing for its selective removal in the presence of more robust silyl ethers like the tert-butyldimethylsilyl (TBDMS) group.
However, the assertion of a successful deprotection requires more than a spot-to-spot change on a thin-layer chromatography (TLC) plate. It demands unambiguous spectroscopic evidence. This guide provides an in-depth comparison of the key spectroscopic techniques used to monitor and confirm the cleavage of a TES ether, providing researchers in drug development and chemical synthesis with the data-driven confidence needed to proceed to the next synthetic step.
The Chemistry of Deprotection: A Mechanistic Overview
The cleavage of a TES ether (R-OTES) to the corresponding alcohol (R-OH) is typically achieved under acidic conditions or with a fluoride source. The choice of reagent is critical and depends on the overall stability of the substrate.
Fluoride-mediated deprotection , most commonly employing tetrabutylammonium fluoride (TBAF), proceeds via nucleophilic attack of the fluoride ion on the silicon atom. The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this reaction.
Acid-catalyzed hydrolysis involves protonation of the ether oxygen, rendering it a better leaving group. Subsequent nucleophilic attack by water or an alcohol solvent on the silicon atom leads to the cleavage of the Si-O bond.
Below is a generalized workflow for a typical deprotection reaction followed by spectroscopic analysis.
A Comparative Guide to the Orthogonal Validation of the Triethylsilyl (TES) Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and fine chemicals, the strategic use of protecting groups is paramount. The concept of orthogonality —the ability to deprotect one functional group in the presence of others with complete selectivity—is the cornerstone of efficient and high-yielding synthetic routes.[1] Among the arsenal of protecting groups for hydroxyl functionalities, the Triethylsilyl (TES) ether occupies a crucial position, offering a finely tuned balance of stability and reactivity.
This guide provides an in-depth technical comparison of the TES protecting group's orthogonality with other commonly employed protecting groups: tert-Butyldimethylsilyl (TBDMS), tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Methoxymethyl (MOM). We will explore the chemical principles governing their selective cleavage and provide validated experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Orthogonal Protection
An ideal protecting group strategy involves a set of protecting groups that can be removed in any desired order, with reagents and conditions that do not affect the others. This allows for the sequential unmasking and reaction of different functional groups within a complex molecule.
Caption: Orthogonal protection strategy workflow.
I. TES vs. TBDMS: A Tale of Two Silyl Ethers
The selective deprotection of one silyl ether in the presence of another is a common challenge. The relative stability of silyl ethers is primarily governed by the steric bulk around the silicon atom, which hinders the approach of cleaving reagents.[2]
The generally accepted order of stability under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS
This stability difference allows for the selective cleavage of the less hindered TES group while the more robust TBDMS group remains intact.
Mechanistic Insight: Acid-Catalyzed Silyl Ether Cleavage
The acid-catalyzed cleavage of silyl ethers proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water or an alcohol. The pKa of a protonated ether is typically in the range of -2 to -3, indicating that a strong acid is required for efficient protonation.[3][4] The steric hindrance around the silicon atom dictates the rate of this reaction; bulkier groups slow down the nucleophilic attack.[5]
Caption: Selective deprotection of TES in the presence of TBDMS.
Comparative Data: TES vs. TBDMS Deprotection
| Protecting Group | Reagent/Conditions | Outcome | Reference |
| TES | 5-10% Formic Acid in Methanol, rt, 1-2h | Cleaved | [6] |
| TBDMS | 5-10% Formic Acid in Methanol, rt, 1-2h | Intact | [6] |
| TES | 10% Pd/C, Methanol | Cleaved | [6] |
| TBDMS | 10% Pd/C, Methanol | Intact | [6] |
| TES | MCM-41/MeOH | Cleaved | [6] |
| TBDMS | MCM-41/MeOH | Intact | [6] |
Experimental Protocol: Selective Deprotection of TES with Formic Acid
Objective: To selectively cleave a TES ether in the presence of a TBDMS ether.
Procedure:
-
Dissolve the substrate containing both TES and TBDMS protected hydroxyl groups in methanol (0.06 M).[6]
-
Cool the solution to 5-10 °C with an ice bath.
-
Add a solution of 10% formic acid in methanol dropwise to the reaction mixture.[6]
-
Remove the cooling bath and stir the reaction vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure and perform an aqueous workup.
-
Purify the product by silica gel column chromatography.
II. TES vs. Boc: Orthogonality in Peptide and Natural Product Synthesis
The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in peptide synthesis. Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[7] This presents a potential for simultaneous cleavage of acid-labile silyl ethers like TES. However, careful selection of reagents and conditions allows for excellent orthogonality.
Stability Landscape
-
TES Ethers: Stable to the basic and nucleophilic conditions used in peptide coupling and many other transformations where Boc groups are employed. They are, however, labile to the strong acidic conditions (e.g., neat TFA) used for Boc deprotection.[8]
-
Boc Group: Stable to fluoride-based reagents (e.g., TBAF) and mild acidic conditions that can be used for selective TES deprotection.[9]
Caption: Orthogonal deprotection of TES and Boc groups.
Comparative Stability Data
| Protecting Group | Reagent/Conditions | Stability | Reference |
| TES | 20% Piperidine in DMF | Stable | Inferred from[10] |
| TES | TFA in DCM (1:1) | Labile | [8] |
| Boc | TBAF in THF | Stable | [9] |
| Boc | Mild Acid (e.g., CSA in MeOH) | Stable | Inferred from[8] |
Experimental Protocol: Selective Boc Deprotection in the Presence of a TES Ether
Objective: To remove a Boc protecting group while keeping a TES ether intact. (Note: This is challenging and highly substrate-dependent. Milder acidic conditions than neat TFA are recommended for initial trials.)
Procedure:
-
Dissolve the Boc and TES-protected substrate in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of 20-25% Trifluoroacetic Acid (TFA) in DCM dropwise.[8]
-
Stir the reaction at 0 °C and monitor closely by TLC for the disappearance of the starting material and the formation of the desired product, while minimizing the cleavage of the TES ether.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Perform an aqueous workup and purify the product immediately by column chromatography.
III. TES vs. Fmoc: A Robust Orthogonal Pair
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is another vital amine protecting group, especially in solid-phase peptide synthesis (SPPS). Its key feature is its lability to basic conditions, typically piperidine in DMF.[11] This cleavage mechanism is fundamentally different from the acid- or fluoride-mediated deprotection of TES ethers, making them a highly reliable orthogonal pair.
Chemical Rationale for Orthogonality
-
Fmoc Deprotection: Proceeds via a base-catalyzed β-elimination. The pKa of the proton at the C9 position of the fluorene ring is acidic enough to be removed by a secondary amine like piperidine (pKa of conjugate acid ~11.1).[10][12]
-
TES Stability: TES ethers are stable to the basic conditions used for Fmoc removal.
Caption: Orthogonality of TES and Fmoc in SPPS.
Comparative Stability Data
| Protecting Group | Reagent/Conditions | Stability | Reference |
| TES | 20% Piperidine in DMF, rt | Stable | Inferred from |
| Fmoc | Mild Acid (e.g., CSA in MeOH) | Stable | Inferred from[13] |
| Fmoc | TBAF in THF | Labile |
Note: While Fmoc is generally stable to mild acids, prolonged exposure or stronger acidic conditions used for some silyl ether deprotections could potentially lead to its cleavage. Conversely, some fluoride reagents can cleave the Fmoc group.[14]
Experimental Protocol: Standard Fmoc Deprotection
Objective: To remove the Fmoc group from a peptide while a TES-protected side chain remains intact.
Procedure:
-
Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF, followed by DCM and then DMF again.
-
The resin with the free amine and intact TES group is now ready for the next coupling step.
IV. TES vs. MOM: Navigating the Realm of Acetal Protecting Groups
The Methoxymethyl (MOM) ether is an acetal protecting group, stable to a wide range of basic and nucleophilic conditions. However, its deprotection typically requires acidic conditions, which can overlap with the lability of TES ethers.
Deprotection Overlap and Opportunities for Selectivity
-
MOM Deprotection: Cleavage is acid-catalyzed, involving protonation of one of the ether oxygens followed by C-O bond cleavage to release the alcohol.[2] Strong Lewis acids can also be employed.
-
TES Deprotection: Also acid-labile.
This overlap means that achieving selectivity can be challenging. However, certain reagents can differentiate between these two groups. For instance, some Lewis acid conditions can selectively cleave MOM ethers in the presence of silyl ethers, or even convert a MOM ether directly to a TES ether.[15]
Comparative Stability Data
| Protecting Group | Reagent/Conditions | Stability | Reference |
| TES | Strong Acid (e.g., HCl in THF/H2O) | Labile | [16] |
| MOM | Strong Acid (e.g., HCl in THF/H2O) | Labile | [2] |
| TES | TMSOTf, 2,2'-bipyridyl | Potentially Labile/Reactive | [15] |
| MOM | TMSOTf, 2,2'-bipyridyl | Labile | [17] |
Experimental Protocol: Conversion of an Aromatic MOM Ether to a TES Ether
Objective: To directly convert a MOM-protected phenol to a TES-protected phenol, demonstrating a selective reaction in the presence of a silylating agent.
Procedure:
-
Dissolve the aromatic MOM ether (1 equivalent) and 2,2'-bipyridyl (1.5 equivalents) in CH2Cl2.[15]
-
Cool the solution to 0 °C.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (1.2 equivalents) dropwise.[15]
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Perform an aqueous workup and purify by column chromatography to yield the aromatic TES ether.
Conclusion
The triethylsilyl (TES) protecting group is a versatile tool in organic synthesis, offering a moderate stability that can be exploited for selective deprotection in the presence of more robust silyl ethers like TBDMS. Its true power lies in its orthogonality with fundamentally different classes of protecting groups. The starkly different cleavage conditions for the base-labile Fmoc group and the acid-labile Boc group make TES an excellent orthogonal partner in complex syntheses, particularly in peptide and natural product chemistry. While its orthogonality with the acid-labile MOM group is less pronounced, specific Lewis acid-mediated conditions can still offer avenues for selective transformations.
A thorough understanding of the mechanisms and careful selection of deprotection reagents, as outlined in this guide, are critical for leveraging the full potential of the TES group and achieving success in the synthesis of complex molecular architectures.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. scribd.com [scribd.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist’s Guide to the Performance Qualification of Ethoxytriethylsilane from Commercial Suppliers
For researchers and process chemists in drug development, the selection of raw materials is a critical control point that dictates the success of a synthetic campaign. Ethoxytriethylsilane (CAS 597-67-1), a versatile silylating agent, is fundamental in protecting group chemistry, particularly for the formation of triethylsilyl (TES) ethers.[1][2] The reliability of this reagent is paramount; however, performance data from commercial suppliers is often limited to a certificate of analysis reporting purity by gas chromatography (GC). This guide provides a comprehensive framework for the in-house qualification of this compound from different commercial suppliers, ensuring consistency, purity, and performance in your critical applications.
The seemingly simple statement ">97% purity" on a supplier's datasheet can conceal a host of issues. The nature and concentration of the remaining 3% can dramatically impact reaction kinetics, yield, and the impurity profile of your final active pharmaceutical ingredient (API).[3][4] Unidentified impurities can lead to catalyst poisoning, unexpected side reactions, or downstream purification challenges, compromising the stability and safety of the final drug product.[5] Therefore, a robust internal validation protocol is not merely a quality control measure; it is a cornerstone of process safety and reproducibility.
This guide outlines a two-part experimental approach to rigorously compare this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The first part focuses on purity and impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS). The second part assesses functional performance through a kinetic study of a model silylation reaction.
Experimental Design: A Self-Validating Workflow
The logic behind our comparative study is to create a holistic picture of reagent quality. Purity data alone is insufficient. We must correlate the chemical fingerprint of the reagent with its actual performance in a relevant chemical transformation. This dual-analysis approach ensures that our selection is based on empirical evidence of both purity and functional reliability.
Caption: Overall workflow for the qualification of commercial this compound.
Part 1: Purity and Impurity Profiling by GC-MS
Causality of Method Choice: Gas Chromatography (GC) is the ideal technique for separating volatile compounds like this compound and its likely impurities.[6][7] Coupling it with Mass Spectrometry (MS) allows for the definitive identification of these separated components based on their unique mass fragmentation patterns, providing a detailed "fingerprint" of each supplier's material.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1% (v/v) solution of each supplier's this compound in anhydrous heptane. Heptane is chosen as a non-polar solvent that provides good peak shape for silanes without reacting with them.[7]
-
Instrument & Column: Utilize a standard GC-MS system equipped with a low-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 15°C/min (hold for 5 min). This program provides good separation of potential low-boiling impurities from the main component.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the area percentage of the main this compound peak. Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting fragmentation patterns.
Hypothetical Comparative Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (GC Area %) | 98.5% | 99.2% | 97.1% |
| Impurity 1: Ethanol | 0.8% | 0.3% | 1.5% |
| Impurity 2: Triethylsilane | 0.2% | Not Detected | 0.5% |
| Impurity 3: Hexaethyldisiloxane | 0.5% | 0.5% | Not Detected |
| Impurity 4: Unknown (m/z...) | Not Detected | Not Detected | 0.9% |
Interpretation of Results:
-
Supplier B shows the highest purity and lowest levels of process-related impurities (ethanol, triethylsilane), suggesting a well-controlled manufacturing process.
-
Supplier A has a respectable purity, but the presence of hexaethyldisiloxane suggests potential exposure to moisture during manufacturing or packaging, leading to hydrolysis and condensation of the product.
-
Supplier C exhibits the lowest purity, with significant levels of residual starting materials (ethanol). The presence of a major unknown impurity is a significant concern, as its potential impact on reactivity is unpredictable.
Part 2: Functional Performance - A Kinetic Silylation Study
Causality of Method Choice: A reagent's stated purity does not always guarantee its performance. Trace impurities, even if unidentified, can act as catalysts or inhibitors. A functional test, such as monitoring the rate of a standard silylation reaction, provides a direct measure of the reagent's efficacy. We will monitor the protection of a model primary alcohol, benzyl alcohol, as its consumption can be easily tracked by GC.[9]
Caption: Silylation reaction and potential interference from impurities.
Experimental Protocol: Kinetic Monitoring
-
Reaction Setup: In three separate, oven-dried flasks under a nitrogen atmosphere, add anhydrous dichloromethane (20 mL), benzyl alcohol (1.0 mmol), and imidazole (0.1 mmol, as a catalyst).
-
Initiation: To each flask, add a stoichiometric equivalent of this compound (1.0 mmol) from Suppliers A, B, and C, respectively. Start a timer immediately upon addition.
-
Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench each aliquot in a GC vial containing 1 mL of heptane and a known concentration of an internal standard (e.g., dodecane). Analyze the quenched sample by GC-FID to determine the remaining percentage of benzyl alcohol relative to the internal standard.
-
Data Analysis: Plot the percentage of benzyl alcohol remaining versus time for each supplier. Calculate the initial reaction rate or the time required to reach >99% conversion.
Hypothetical Performance Data
| Supplier | Time to >99% Conversion (minutes) | Initial Rate (relative to Supplier B) | Observations |
| Supplier A | 25 | 0.80x | Consistent, moderately fast reaction. |
| Supplier B | 20 | 1.00x | Fastest and most consistent reaction. |
| Supplier C | >60 (85% conversion at 60 min) | 0.25x | Significantly inhibited reaction rate. |
Interpretation of Results: The kinetic data strongly correlates with the purity analysis.
-
Supplier B's material, being the purest, provides the fastest and most efficient reaction, establishing the benchmark for performance.
-
Supplier A's reagent performs adequately, though slightly slower, which may be acceptable for less demanding applications. The slightly reduced rate could be attributed to the non-reactive hexaethyldisiloxane impurity, which lowers the effective concentration of the active reagent.
-
Supplier C's product is functionally unacceptable. The severely inhibited reaction rate strongly suggests that the 0.9% unknown impurity is an active inhibitor, possibly poisoning the imidazole catalyst.
Summary and Recommendations
Based on this comprehensive evaluation, Supplier B is the recommended choice for sourcing this compound. It demonstrates both the highest purity by GC-MS and superior performance in a functional kinetic assay.
For critical process development and manufacturing, it is essential to establish internal specifications based on this type of multi-faceted analysis. A specification should not only define a minimum purity level (e.g., >99.0%) but also set limits for known detrimental impurities (e.g., Ethanol < 0.5%) and include a functional test (e.g., "Time to >99% conversion in model reaction must be < 25 minutes") to safeguard against the negative impact of unknown inhibitors. This rigorous approach to supplier qualification mitigates risk, ensures process robustness, and ultimately contributes to the quality and safety of the final pharmaceutical product.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 597-67-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 597-67-1 [chemicalbook.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethoxytriethylsilane: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is as critical as the reaction itself, ensuring the safety of personnel and the preservation of our environment. Ethoxytriethylsilane, a common silylating agent and reductant, presents a unique set of disposal challenges due to its reactivity. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and chemical principles. Our aim is to empower you with the knowledge to manage this reagent responsibly, transforming a procedural necessity into an integral part of robust laboratory practice.
Immediate Safety and Hazard Assessment: Understanding the Risks
This compound is a flammable liquid and vapor that reacts with water and moisture, potentially producing ethanol and triethylsilanol.[1][2] This reactivity is the primary driver of the specific handling and disposal procedures outlined below. Inhalation of vapors can be harmful, and the compound can cause skin and eye irritation.[2][3] Before initiating any disposal protocol, a thorough review of the Safety Data Sheet (SDS) is mandatory.
Key Hazard Information at a Glance
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Vapor can ignite.[1][2][3] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use explosion-proof equipment.[1][2][3] |
| Water Reactive | Reacts with water/moisture.[2] | Handle under inert, dry conditions where possible.[4] Avoid contact with atmospheric moisture.[4] |
| Health Hazards | Harmful if swallowed or inhaled.[2] Causes skin and eye irritation/damage.[2][3] | Wear appropriate Personal Protective Equipment (PPE).[1][2][5] Ensure adequate ventilation.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. Given the hazards of this compound, the following are considered essential:
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. For larger quantities or when splashing is a risk, a face shield should also be worn.[5][6]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. A flame-retardant lab coat and closed-toe shoes are also essential.[5]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]
Operational Plan: From Benchtop to Waste Container
Proper disposal is a process that begins with meticulous handling during routine laboratory use.
Short-Term Storage and Handling
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.[4]
-
Container Integrity: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from sources of ignition.[1][2][3]
-
Incompatible Materials: this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[7]
Segregation of Waste
At the point of generation, it is crucial to segregate waste containing this compound. Do not mix it with other waste streams, particularly aqueous waste, to prevent uncontrolled reactions.[2] Label waste containers clearly with the full chemical name and associated hazards.
Disposal Plan: A Step-by-Step Protocol for Laboratory-Scale Waste
For small quantities of residual this compound, a controlled hydrolysis and neutralization procedure can be performed by trained personnel in a laboratory setting. This protocol is designed to convert the reactive silane into more benign and manageable waste products.
Causality of the Protocol:
The underlying principle of this disposal method is the controlled hydrolysis of the ethoxy group. This compound reacts with water to form ethanol and triethylsilanol. The triethylsilanol is relatively stable. By conducting this hydrolysis in a controlled manner with a basic solution, we can ensure the reaction proceeds safely and that any acidic byproducts are neutralized.
Experimental Protocol: Controlled Hydrolysis and Neutralization
Objective: To safely hydrolyze and neutralize small quantities of this compound waste.
Materials:
-
This compound waste
-
A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler)
-
Ice bath
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl) for final pH adjustment
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation:
-
Don all required PPE (goggles, face shield, chemical-resistant gloves, lab coat).
-
Ensure the procedure is conducted in a certified chemical fume hood.
-
Place the three-necked flask in an ice bath on a magnetic stirrer.
-
-
Initial Setup:
-
Add a 50% excess of 2.5 M sodium hydroxide solution to the flask. The excess base ensures that the reaction medium remains alkaline.
-
Begin stirring the NaOH solution and purge the flask with nitrogen.
-
-
Controlled Addition of Silane:
-
Slowly add the this compound waste to the stirred, cooled NaOH solution via the dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 45°C. A slow, dropwise addition is crucial to manage the exothermic nature of the hydrolysis.
-
-
Reaction:
-
Continue stirring the mixture at room temperature for at least one hour after the addition is complete to ensure the hydrolysis is finished.
-
-
Neutralization:
-
Once the reaction is complete, cautiously neutralize the solution to a pH of approximately 7 using dilute hydrochloric acid. Monitor the pH closely during this step.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution, containing ethanol, triethylsilanol, and sodium chloride, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[3] Always confirm your institution's specific guidelines for aqueous waste disposal.
-
// Nodes A [label="Identify this compound Waste", fillcolor="#F1F3F4"]; B [label="Assess Hazards\n(Flammable, Water-Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Small Quantity (<100g)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Perform Controlled Hydrolysis\n& Neutralization Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Verify Neutralization (pH ~7)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Dispose as Neutral Aqueous Waste\n(per local regulations)", fillcolor="#F1F3F4"]; H [label="Package for Licensed\nHazardous Waste Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Follow Spill Cleanup Protocol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Consult SDS"]; B -> C; C -> D; D -> E [label="Yes"]; D -> H [label="No"]; E -> F; F -> G [label="Yes"]; F -> E [label="No, re-neutralize"]; B -> I [style=dashed]; I -> J; J -> H [label="Collect spill residue"];
// Invisible edges for alignment if needed {rank=same; G; H;} } axdot Caption: Decision workflow for the proper disposal of this compound.
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is critical to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away.
-
Containment: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the liquid.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By adhering to these detailed procedures, laboratory professionals can confidently manage this compound from acquisition through to its final, safe disposal. This commitment to responsible chemical handling not only ensures compliance with safety regulations but also fosters a culture of safety and environmental stewardship within the scientific community.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 3. epfl.ch [epfl.ch]
- 4. thebao.ca [thebao.ca]
- 5. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. US4519999A - Waste treatment in silicon production operations - Google Patents [patents.google.com]
Navigating the Safe Handling of Ethoxytriethylsilane: A Guide for Laboratory Professionals
An In-Depth Technical Guide to Personal Protective Equipment, Operational Protocols, and Disposal
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. Ethoxytriethylsilane, a valuable reagent in various synthetic applications, demands our full respect due to its chemical properties. This guide moves beyond a simple checklist, offering a comprehensive framework for its safe handling, grounded in the principles of causality and self-validating safety systems. Our goal is to empower you, our trusted colleagues in research, with the knowledge to handle this substance with the utmost confidence and safety.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] It is also sensitive to moisture.[3][4][5][6] A thorough understanding of these properties is critical in developing robust safety procedures. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is a less common route in a laboratory setting but remains a potential hazard.[4]
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical, proactive measure to prevent exposure. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[7] | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8] | Prevents skin contact, which can cause irritation.[1] Always inspect gloves for any signs of degradation or puncture before use. |
| Body | A flame-retardant lab coat or chemical-resistant apron.[8] | Provides a barrier against incidental skin contact and protects personal clothing from contamination. |
| Feet | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[4][9] If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator may be necessary.[10][11] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[4] |
Operational Protocol: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline a self-validating system for the handling of this compound.
Caption: Workflow for Safe Handling of this compound
1. Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on all required PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and transfer tools, within the fume hood to minimize movement in and out of the containment area.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for flammable liquids is readily available and you are familiar with its use.
2. Handling Phase:
-
Transfer in Fume Hood: All transfers of this compound must be conducted within a certified chemical fume hood to control vapor exposure.
-
Grounding and Bonding: To prevent static electricity discharge, which could ignite the flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[3]
-
Maintain Sealed Containers: Keep the primary container of this compound tightly closed when not in use to prevent the release of vapors and to protect it from moisture.[12]
3. Post-Handling and Disposal:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal and Disposal: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.
-
Waste Management: this compound and any materials contaminated with it must be treated as hazardous waste.[3]
-
Collect all waste in a clearly labeled, compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., Flammable).
-
Do not mix with incompatible waste streams.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14] Never dispose of this compound down the drain.[15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: In case of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. Eliminate all ignition sources.[9]
By integrating these scientifically grounded protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for both personnel and groundbreaking research.
References
- 1. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 597-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound | 597-67-1 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. brighthr.com [brighthr.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. actenviro.com [actenviro.com]
- 14. Hazardous Waste Disposal – Staffnet | ETH Zurich [ethz.ch]
- 15. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
